molecular formula C6H14ClN B3253749 3-Methylcyclopentan-1-amine hydrochloride CAS No. 226548-99-8

3-Methylcyclopentan-1-amine hydrochloride

Cat. No.: B3253749
CAS No.: 226548-99-8
M. Wt: 135.63 g/mol
InChI Key: LHEFLGVMGQKMSK-UHFFFAOYSA-N
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Description

3-Methylcyclopentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C6H14ClN and its molecular weight is 135.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methylcyclopentan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylcyclopentan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylcyclopentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-2-3-6(7)4-5;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEFLGVMGQKMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Profile: 3-Methylcyclopentan-1-amine Hydrochloride (CAS 226548-99-8)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylcyclopentan-1-amine hydrochloride (CAS 226548-99-8) is a cycloaliphatic amine scaffold of increasing significance in modern medicinal chemistry. Unlike linear alkyl amines, the cyclopentane ring offers conformational restriction, allowing for precise vectorization of the amino group within a binding pocket. This compound serves as a critical building block in the synthesis of kinase inhibitors, GPCR ligands, and analgesic agents.

This guide provides a comprehensive technical analysis of the compound, focusing on its stereochemical complexity, synthetic pathways, and utility in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The hydrochloride salt enhances the stability and water solubility of the parent amine, facilitating its use in aqueous reaction media and biological assays.

Table 1: Core Chemical Data[1]
PropertySpecification
CAS Number 226548-99-8
IUPAC Name 3-Methylcyclopentan-1-amine hydrochloride
Synonyms 1-Amino-3-methylcyclopentane HCl; 3-Methylcyclopentylamine HCl
Molecular Formula C₆H₁₃N[1] · HCl
Molecular Weight 135.64 g/mol
Physical Form White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; Insoluble in non-polar solvents (hexane, ether)
Hygroscopicity Moderate (Store under desiccant)
SMILES (Free Base) CC1CCC(N)C1

Stereochemical Complexity

One of the most critical aspects of working with 3-methylcyclopentan-1-amine is its stereochemistry. The molecule possesses two chiral centers (C1 and C3), leading to four possible stereoisomers. CAS 226548-99-8 typically refers to the racemic mixture of diastereomers unless specified otherwise, but researchers must often separate these for SAR optimization.

Isomer Hierarchy
  • Cis-Isomers (Racemic): The methyl and amino groups are on the same side of the ring.

    • (1R,3S)-3-methylcyclopentan-1-amine

    • (1S,3R)-3-methylcyclopentan-1-amine

  • Trans-Isomers (Racemic): The methyl and amino groups are on opposite sides.

    • (1R,3R)-3-methylcyclopentan-1-amine

    • (1S,3S)-3-methylcyclopentan-1-amine

The cis and trans diastereomers exhibit distinct physical properties (NMR shifts, melting points) and biological activities.

Stereochemistry Root 3-Methylcyclopentan-1-amine Cis Cis-Diastereomer (Methyl/Amine Syn) Root->Cis Separable by Chromatography Trans Trans-Diastereomer (Methyl/Amine Anti) Root->Trans Separable by Chromatography Cis_1 (1R, 3S) Cis->Cis_1 Enantiomers (Resolution Required) Cis_2 (1S, 3R) Cis->Cis_2 Trans_1 (1R, 3R) Trans->Trans_1 Enantiomers (Resolution Required) Trans_2 (1S, 3S) Trans->Trans_2

Figure 1: Stereochemical hierarchy showing the relationship between diastereomers and enantiomers.

Synthetic Protocols

The synthesis of 3-methylcyclopentan-1-amine hydrochloride can be approached via two primary routes: Reductive Amination (favored for direct synthesis) or Oxime Reduction (favored for scale-up).

Method A: Reductive Amination (Standard Lab Scale)

This method is preferred for its operational simplicity and the ability to access the amine directly from the commercially available ketone.

Reagents: 3-Methylcyclopentanone, Ammonium Acetate, Sodium Cyanoborohydride (NaBH₃CN), Methanol.

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 3-methylcyclopentanone (1.0 eq) in dry methanol. Add Ammonium Acetate (10.0 eq) to buffer the solution and provide the nitrogen source. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0°C. Cautiously add Sodium Cyanoborohydride (1.5 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor consumption of ketone by TLC or GC-MS.

  • Quench & Workup: Acidify with concentrated HCl to pH < 2 (to decompose excess hydride and form the salt). Concentrate in vacuo to remove methanol.

  • Free Basing: Dissolve residue in water, basify with NaOH to pH > 12, and extract with Dichloromethane (DCM).

  • Salt Formation: Dry the DCM layer over MgSO₄, filter, and add HCl in dioxane/ether. The precipitate is filtered and dried to yield the target hydrochloride salt.

Note on Stereoselectivity: This method typically yields a mixture of cis and trans isomers (often favoring the thermodynamic trans product).

Method B: Oxime Reduction (Scale-Up Compatible)

This route avoids toxic cyanoborohydrides and is amenable to catalytic hydrogenation.

Protocol:

  • Oxime Formation: React 3-methylcyclopentanone with Hydroxylamine hydrochloride (NH₂OH·HCl) and Sodium Acetate in ethanol/water. The oxime precipitates or is extracted.

  • Hydrogenation: Dissolve the oxime in ethanol/ammonia. Hydrogenate using Raney Nickel or Pd/C catalyst at 50–60°C under H₂ pressure (50 psi).

  • Isolation: Filter the catalyst, concentrate the filtrate, and treat with HCl to crystallize the amine hydrochloride.

Synthesis cluster_A Route A: Reductive Amination cluster_B Route B: Oxime Reduction SM 3-Methylcyclopentanone Imine Imine Intermediate SM->Imine NH4OAc Oxime Oxime Intermediate SM->Oxime NH2OH·HCl RedA NaBH3CN / MeOH Imine->RedA Product 3-Methylcyclopentan-1-amine (Mixture of Isomers) RedA->Product RedB H2 / Raney Ni Oxime->RedB RedB->Product Salt HCl Salt Formation Product->Salt HCl/Dioxane

Figure 2: Comparative synthetic pathways for generating the target amine.

Applications in Drug Discovery[2]

Conformational Restriction

In medicinal chemistry, replacing a flexible linear alkyl chain with a cyclopentyl ring reduces the entropic penalty of binding to a protein target. 3-Methylcyclopentan-1-amine serves as a "chiral probe" to explore hydrophobic pockets.

  • Kinase Inhibitors: The methyl group can probe small lipophilic sub-pockets (e.g., the gatekeeper region) while the amine forms a critical hinge-binding hydrogen bond.

  • GPCR Ligands: Used to rigidify the linker between pharmacophores, improving potency and selectivity.

Bioisosterism

This scaffold acts as a carbocyclic bioisostere for:

  • 3-Methylpyrrolidine: Replacing the ring nitrogen with a carbon (and using the exocyclic amine) changes the pKa and polarity profile while maintaining geometry.

  • Cyclohexylamine: The 5-membered ring offers a slightly different bond angle (envelope conformation vs. chair), potentially improving fit in tight binding sites.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following diagnostic signals are expected.

1H NMR (DMSO-d6, 400 MHz)
  • Amine Protons: Broad singlet at δ 8.0–8.5 ppm (NH₃⁺).

  • Methine (C1-H): Multiplet at δ 3.3–3.6 ppm (shifts upfield in free base).

  • Methyl Group: Doublet at δ 0.9–1.0 ppm.

  • Ring Protons: Complex multiplets between δ 1.0–2.2 ppm.

    • Differentiation: The cis and trans isomers will show distinct chemical shifts for the methyl doublet and the C1 methine proton due to anisotropic shielding effects.

Mass Spectrometry (LC-MS)
  • ESI+: m/z 100.1 [M+H]⁺ (Free base mass + 1).

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle within a chemical fume hood to avoid inhaling dust.

  • Storage: Store in a cool, dry place. The compound is hygroscopic; reseal containers immediately after use.

References

  • PubChem. (2023). 3-Methylcyclopentan-1-amine hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[2][3] Journal of the American Chemical Society, 93(12), 2897–2904. (Foundational reference for reductive amination protocol). [Link]

Sources

Stereochemical Scaffolds in Medicinal Chemistry: A Technical Profile of 3-Methylcyclopentanamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methylcyclopentanamine Hydrochloride is a conformationally restricted amine scaffold used primarily as a building block in the synthesis of peptidomimetics, chemokine receptor antagonists (e.g., CCR1/CCR2), and viral neuraminidase inhibitors. Its value lies in the cyclopentane ring's ability to lock pharmacophores into specific spatial orientations—specifically the relationship between the C1-amine and the C3-methyl group—thereby enhancing binding affinity and metabolic stability compared to acyclic analogs.

This technical guide provides a comprehensive profile of the molecule, including verified physiochemical data, synthetic pathways, and stereochemical considerations for drug development.

Part 1: Chemical Identity & Physiochemical Profile[1]

The following data characterizes the hydrochloride salt form, which is the standard stable solid for storage and handling.

Critical Distinction: Researchers must distinguish between 3-Methylcyclopentanamine (ring-substituted, discussed here) and


-Methylcyclopentanamine  (amine-substituted). These are structural isomers with significantly different reactivities and biological profiles.
Key Data Table[2]
PropertyValueNotes
IUPAC Name 3-Methylcyclopentan-1-amine hydrochloride
Molecular Formula

Salt Form (

)
Molecular Weight 135.64 g/mol Free Base: 99.17 g/mol
CAS Number (Generic) 226548-99-8 Racemic mixture
CAS (cis-isomer) 133089-25-5Free base reference
Physical State White to off-white crystalline solidHygroscopic
Solubility High: Water, Methanol, DMSOLow: Hexanes, Et2O
pKa (Conj.[1][2][3][4][5] Acid) ~10.5Estimated based on cyclopentylamine
Structural Representation (SMILES)
  • Generic HCl: CC1CCC(N)C1.Cl

  • Isomeric Specification: The molecule possesses two chiral centers (C1 and C3), resulting in two diastereomeric pairs (cis and trans).

    • cis-isomer: (1R,3S) / (1S,3R)

    • trans-isomer: (1R,3R) / (1S,3S)

Part 2: Synthetic Routes & Process Chemistry[2][8]

The synthesis of 3-Methylcyclopentanamine HCl generally proceeds via the reduction of 3-methylcyclopentanone. Control over the diastereomeric ratio (cis vs. trans) is the primary challenge in process chemistry.

Synthesis Workflow Diagram

SynthesisWorkflow Fig 1: Standard Reductive Amination Pathway Start 3-Methylcyclopentanone (Starting Material) Inter1 Oxime Intermediate (C=N-OH) Start->Inter1 NH2OH·HCl, NaOAc (Condensation) Inter2 Free Amine (Mixture of Diastereomers) Inter1->Inter2 H2, Raney Ni or Na/EtOH (Reduction) Resolution Chiral Resolution (Optional: L-Tartaric Acid) Inter2->Resolution If pure isomer required Final 3-Methylcyclopentanamine HCl (Final Salt) Inter2->Final HCl (g) in Dioxane (Salt Formation) Resolution->Final Acidification

Detailed Protocol: Reductive Amination Route

Note: This protocol describes the synthesis of the racemic mixture. Stereospecific synthesis requires enzymatic resolution or chiral starting materials.

Reagents:

  • 3-Methylcyclopentanone (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium Acetate (1.5 eq)

  • Raney Nickel (Catalytic)

  • Hydrogen gas (Balloon or Parr shaker)

  • HCl in 1,4-Dioxane (4.0 M)

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve hydroxylamine HCl and sodium acetate in water.

    • Add 3-methylcyclopentanone dropwise at 0°C.

    • Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane).

    • Extract with diethyl ether, dry over

      
      , and concentrate to yield the crude oxime.
      
  • Reduction (Amine Formation):

    • Dissolve the crude oxime in Ethanol (

      
      ).
      
    • Add Raney Nickel catalyst (approx 10 wt%) under Argon atmosphere. Caution: Raney Ni is pyrophoric.

    • Purge with

      
       and stir under hydrogen atmosphere (1 atm is usually sufficient, 50 psi for faster kinetics) for 12–24 hours.
      
    • Filter through a Celite pad to remove the catalyst.

  • Salt Formation (HCl):

    • Cool the ethanolic amine solution to 0°C.

    • Add 4.0 M HCl in dioxane dropwise until pH < 3.

    • Add diethyl ether to precipitate the hydrochloride salt.

    • Filter the white solid, wash with cold ether, and dry under vacuum.

Quality Control Check:

  • 1H NMR (

    
    ):  Verify the integration of the methyl doublet (~0.9 ppm) relative to the methine proton at C1 (~3.5 ppm).
    
  • Elemental Analysis: Calculated for

    
    : C, 53.13; H, 10.40; N, 10.33.
    

Part 3: Structural Utility in Drug Design[9]

3-Methylcyclopentanamine is not merely a spacer; it is a stereochemical probe . The methyl group at position 3 acts as a "lipophilic clamp," restricting the conformational flexibility of the cyclopentane ring.

Stereochemical Decision Tree

StereochemTree Fig 2: Stereochemical Selection in SAR Studies Root Target Binding Pocket Requirement Linear Linear/Flexible Fit? (Use Acyclic Amine) Root->Linear No steric constraints Restricted Conformational Restriction Needed? Root->Restricted High affinity required Cis Cis-Isomer (1R,3S) 'U-Shape' Conformation Restricted->Cis Substituents on same face Trans Trans-Isomer (1R,3R) Extended Conformation Restricted->Trans Substituents on opposite face App1 Application: Compact fold mimics (e.g., Beta-turns) Cis->App1 App2 Application: Linear peptide mimics (e.g., 12-helix) Trans->App2

Mechanistic Insight

In drug development, particularly for chemokine receptor antagonists (such as CCR1/CCR2) and neuraminidase inhibitors , the cyclopentane scaffold serves to orient the amine (cationic interaction) and the methyl group (hydrophobic pocket fill) in a precise vector.

  • The Trans-Isomer: Often mimics an extended peptide bond, useful in creating 12-helical

    
    -peptide foldamers.
    
  • The Cis-Isomer: Forces a "turn" conformation, often used to bring two pharmacophores closer together to mimic a

    
    -turn in proteins.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21530113, 3-Methylcyclopentan-1-amine hydrochloride. Retrieved from [Link]

  • Appella, D. H., et al. (1999).Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers. Journal of the American Chemical Society. (Demonstrates the utility of trans-cyclopentane amino acids in foldamers).
  • Woll, M. G., et al. (2001).Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives. Journal of Organic Chemistry. (Details the stereochemical control of substituted cyclopentanes).

Sources

An In-depth Technical Guide to the Solubility of 3-Methylcyclopentan-1-amine Hydrochloride in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Methylcyclopentan-1-amine hydrochloride. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound. This document moves beyond a simple data sheet to explore the fundamental principles governing its solubility, offering both theoretical insights and practical methodologies for its determination.

Executive Summary

3-Methylcyclopentan-1-amine hydrochloride, a substituted cycloalkylamine salt, presents a classic case study in the solubility of amine salts. As a hydrochloride salt, it is inherently polar and ionic, which dictates its solubility profile. This guide will demonstrate that while the compound is expected to be highly soluble in water, its solubility in organic solvents will be significantly lower and dependent on the polarity of the solvent. The presence of the methylcyclopentyl group introduces a degree of lipophilicity that modulates this behavior. This document provides the theoretical framework and experimental protocols necessary to quantify the solubility of this compound in various solvent systems, a critical parameter in pharmaceutical formulation and development.

Physicochemical Properties of 3-Methylcyclopentan-1-amine Hydrochloride

A thorough understanding of the solubility of a compound begins with its fundamental physicochemical properties.

PropertyValueSource
Molecular Formula C₆H₁₄ClN[1]
Molecular Weight 135.63 g/mol [1]
IUPAC Name 3-methylcyclopentan-1-amine;hydrochloride[1]
Physical Form Solid
InChIKey LHEFLGVMGQKMSK-UHFFFAOYSA-N[1]

Theoretical Framework for Solubility

The solubility of 3-Methylcyclopentan-1-amine hydrochloride is governed by the interplay of its ionic and organic components when interacting with different solvents.

Aqueous Solubility

Amine salts, such as 3-Methylcyclopentan-1-amine hydrochloride, are generally characterized by their high solubility in water.[2][3][4] This is attributable to several key factors:

  • Ionic Nature : In its hydrochloride form, the amine exists as a protonated ammonium salt (R-NH₃⁺Cl⁻). This ionic character allows for strong ion-dipole interactions with polar water molecules.

  • Hydrogen Bonding : The ammonium cation can act as a hydrogen bond donor, and the chloride anion can act as a hydrogen bond acceptor, both readily interacting with water's extensive hydrogen-bonding network.[3][4]

  • Polarity : The salt's overall high polarity is compatible with the highly polar nature of water, following the principle of "like dissolves like."[2][3]

The presence of the 3-methylcyclopentyl group, a non-polar hydrocarbon moiety, will slightly decrease the aqueous solubility compared to a smaller amine salt like methylamine hydrochloride. However, for a molecule of this size, the ionic character is expected to dominate, leading to significant water solubility.

Solubility in Organic Solvents

The solubility of 3-Methylcyclopentan-1-amine hydrochloride in organic solvents is expected to be significantly lower than in water.[2][3][4] The rationale is as follows:

  • Non-polar Solvents (e.g., hexane, toluene) : These solvents lack the polarity and hydrogen-bonding capability to effectively solvate the charged ammonium and chloride ions. The energy required to break the ionic lattice of the salt is not compensated by favorable solvent-solute interactions.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate) : While these solvents have a dipole moment, they cannot act as hydrogen bond donors. This limits their ability to solvate the chloride anion effectively. Some limited solubility may be observed.

  • Polar Protic Solvents (e.g., ethanol, methanol) : These solvents are the most likely organic solvents to dissolve 3-Methylcyclopentan-1-amine hydrochloride to an appreciable extent. They possess both polarity and hydrogen-bonding capabilities, allowing them to solvate both the cation and the anion. However, their lower dielectric constant compared to water will likely result in lower solubility.

The following diagram illustrates the key interactions governing solubility.

G cluster_water Aqueous Solvent (High Solubility) cluster_organic Non-Polar Organic Solvent (Low Solubility) Amine_Salt_H2O R-NH3+ Cl- Water H2O Amine_Salt_H2O->Water Strong Ion-Dipole Interactions & H-Bonding Amine_Salt_Org R-NH3+ Cl- Organic_Solvent e.g., Hexane Amine_Salt_Org->Organic_Solvent Weak van der Waals Interactions

Caption: Dominant intermolecular forces influencing solubility.

Experimental Determination of Solubility

Given the lack of published quantitative solubility data for 3-Methylcyclopentan-1-amine hydrochloride, experimental determination is necessary. The following protocols outline standard methods for this purpose.

Materials and Equipment
  • 3-Methylcyclopentan-1-amine hydrochloride (purity ≥98%)

  • Deionized water

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • pH meter

  • Glass vials with screw caps

  • Syringe filters (0.45 µm)

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

  • Preparation : Add an excess amount of 3-Methylcyclopentan-1-amine hydrochloride to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvent (water and various organic solvents). The excess solid should be clearly visible.

  • Equilibration : Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For samples with suspended solids, centrifugation (e.g., 15 minutes at 5000 rpm) is recommended.

  • Sampling and Dilution : Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. The first few drops should be discarded to saturate the filter.

  • Quantification : Accurately weigh the filtered aliquot. Dilute the sample with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

  • Analysis : Analyze the diluted samples using the chosen analytical method to determine the concentration of 3-Methylcyclopentan-1-amine hydrochloride.

  • Calculation : Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

The following diagram outlines the experimental workflow.

G A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h at 25°C) A->B C 3. Centrifuge to Separate Phases B->C D 4. Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Quantify via HPLC/UV-Vis E->F G 7. Calculate Solubility F->G

Caption: Workflow for equilibrium solubility determination.

Expected Results and Interpretation

The experimental results are expected to align with the theoretical predictions.

SolventExpected SolubilityRationale
Water HighStrong ion-dipole interactions and hydrogen bonding.[2][3][4]
Methanol/Ethanol ModeratePolar protic solvents that can solvate both ions, but less effectively than water.
Acetone Low to Very LowPolar aprotic solvent, poor anion solvation.
Ethyl Acetate Very LowModerately polar, limited ability to solvate ions.
Toluene/Hexane NegligibleNon-polar solvents unable to overcome the salt's lattice energy.

Factors Influencing Solubility

Several factors can influence the measured solubility of 3-Methylcyclopentan-1-amine hydrochloride.

  • Temperature : For most solids dissolving in liquids, solubility increases with temperature. This relationship should be determined experimentally if relevant to the intended application.

  • pH (in aqueous solutions) : As 3-Methylcyclopentan-1-amine hydrochloride is the salt of a weak base and a strong acid, its solubility is relatively pH-independent in acidic to neutral conditions. However, at high pH, the protonated amine will be deprotonated to the free amine (3-methylcyclopentan-1-amine), which is less polar and significantly less water-soluble.

  • Common Ion Effect : In an aqueous solution containing a common ion (e.g., chloride from NaCl), the solubility of 3-Methylcyclopentan-1-amine hydrochloride may be slightly decreased, in accordance with Le Châtelier's principle.

Safety and Handling

3-Methylcyclopentan-1-amine hydrochloride is classified as a hazardous substance.

  • Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautions : Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6] Avoid breathing dust.[6] Wash hands thoroughly after handling.[5]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Conclusion

The solubility of 3-Methylcyclopentan-1-amine hydrochloride is a direct consequence of its chemical structure. Its nature as an amine salt confers high polarity and the ability to form strong intermolecular interactions with polar solvents, leading to high aqueous solubility. Conversely, its ionic character makes it poorly soluble in non-polar organic solvents. This guide has provided the theoretical basis for understanding these properties and a detailed experimental protocol for their quantitative determination. For researchers and drug development professionals, a thorough understanding and experimental validation of the solubility of this and similar compounds are fundamental for successful formulation and application.

References

  • Filo. (2025, September 19).
  • Filo. (2025, March 31).
  • Chemistry Stack Exchange. (2016, December 22).
  • ECHEMI.
  • PubChem. 3-Methylcyclopentan-1-amine hydrochloride | C6H14ClN | CID 21530113. Retrieved from [Link]

  • Lumen Learning. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis [PhD thesis]. University of Glasgow.
  • EXPERIMENT 1 DETERMIN
  • Moorpark College. Experiment 13 – Properties of Amines and Amides.
  • methylamine hydrochloride.
  • Enamine.
  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test.
  • Fisher Scientific. (2009, March 17).
  • Parshad, H., Frydenvang, K., Liljefors, T., & Larsen, C. S. (2002). Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters. A multivariate data analysis approach. International journal of pharmaceutics, 237(1-2), 193–207.
  • ChemBK. 3-methylpentan-1-amine hydrochloride. Retrieved from [Link]

  • Fisher Scientific. (2010, November 10).
  • PubChemLite. 3-methylcyclopentan-1-amine hydrochloride (C6H13N). Retrieved from [Link]

  • StudySmarter. (2023, October 20).
  • 7.3 Solubility of Amines.
  • PubMed. (2025, December 1).
  • Routledge. (2024, May 27).
  • Study.com. (2021, August 23).
  • Organic Syntheses Procedure. methylamine hydrochloride.
  • PubMed. (2002, April 26). Correlation of aqueous solubility of salts of benzylamine with experimentally and theoretically derived parameters.
  • Cheméo. Chemical Properties of cis-1-Methyl-3-isopropylcyclopentane. Retrieved from [Link]

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In-Depth Technical Guide: Physicochemical Profiling and Safety Protocols for 3-Methylcyclopentan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I present this technical whitepaper to bridge the gap between standard Safety Data Sheet (SDS) compliance and practical laboratory application. 3-Methylcyclopentan-1-amine hydrochloride is a critical aliphatic cyclic amine building block utilized extensively in drug discovery and synthetic chemistry. This guide synthesizes its physicochemical properties, mechanistic toxicology, and field-proven handling protocols to ensure scientific integrity and operational safety.

Physicochemical Architecture

Understanding the molecular properties of 3-Methylcyclopentan-1-amine hydrochloride is the first step in predicting its behavior during synthesis and its interaction with biological systems 1. The hydrochloride salt form is intentionally utilized in pharmaceutical development to enhance the compound's ambient stability and aqueous solubility compared to its volatile free-base counterpart.

Table 1: Core Chemical Identifiers and Properties

ParameterValue
Chemical Name 3-Methylcyclopentan-1-amine hydrochloride
CAS Registry Number 226548-99-8
Molecular Formula C₆H₁₄ClN (or C₆H₁₃N·HCl)
Molecular Weight 135.63 g/mol
SMILES CC1CCC(C1)N.Cl
Physical State Solid (Powder/Crystals)
Mechanistic Toxicology and Hazard Assessment

Standard SDS documentation lists hazards, but understanding the causality behind these classifications is essential for robust risk mitigation. The compound is classified under the Globally Harmonized System (GHS) with the signal word Warning 2.

Table 2: GHS Hazard Classification and Mechanistic Causality

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedIngestion leads to rapid dissolution in gastric fluids, causing localized mucosal disruption and subsequent systemic absorption of the functionalized amine 3.
H315 Causes skin irritationContact with dermal moisture (sweat) triggers dissociation. The resulting localized osmotic stress and mild acidity disrupt the lipid bilayer of the stratum corneum.
H319 Causes serious eye irritationThe corneal epithelium is highly sensitive to pH shifts and osmotic imbalances caused by the rapid dissolution of the hydrochloride salt in tear fluid.
H335 May cause respiratory irritationInhalation of fine particulate dust leads to deposition in the upper respiratory tract, where it dissolves in mucosal secretions, triggering an acute inflammatory response.
Self-Validating Experimental Protocols

To ensure both safety and scientific integrity, handling procedures must not be passive lists, but self-validating systems. The following workflows incorporate mandatory verification gates to ensure real-time safety compliance.

Protocol A: Precision Weighing and Solution Preparation

Objective: To safely transfer and dissolve the solid compound while preventing aerosolization and electrostatic dispersion.

  • Environmental Verification: Before retrieving the chemical, activate the chemical fume hood.

    • Validation: Check the digital anemometer to ensure a face velocity of >100 feet per minute (fpm). If the alarm sounds or the flow is inadequate, abort the procedure immediately.

  • PPE Implementation: Don a standard laboratory coat, safety goggles, and nitrile gloves.

    • Causality: Nitrile is selected over latex due to its superior chemical resistance to incidental contact with dissolved organic amines and their associated solvents.

  • Anti-Static Weighing: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Amine hydrochloride powders are highly prone to electrostatic charging. Static repulsion can cause fine particulates to aerosolize, directly increasing the risk of H335 (respiratory irritation) exposure.

  • Controlled Dissolution: Transfer the weighed solid to the target solvent (e.g., ultra-pure water or biological buffer) and agitate gently.

    • Validation: Measure the pH of the resulting aqueous solution. A successful dissolution of this intact salt should yield a mildly acidic pH (~4.5 - 5.5). A highly basic pH indicates a degraded or impure batch (loss of the HCl moiety).

Protocol B: Emergency Decontamination and Spill Response

Objective: To neutralize and remove accidental spills while minimizing exposure to airborne particulates.

  • Containment: Immediately isolate the area. Do not attempt to dry-sweep the powder.

    • Causality: Dry sweeping generates airborne dust, exacerbating inhalation hazards and spreading the contamination footprint.

  • Wet-Wipe Mitigation: Lightly dampen absorbent pads with water or a mild neutralizing buffer and gently place them over the spilled powder to suppress aerosolization.

  • Surface Decontamination: Wipe the area inward from the edges to concentrate the spill.

    • Validation: After the initial cleanup, swab the surface with a damp pH indicator strip. A neutral pH (7.0) confirms the complete removal of the acidic hydrochloride salt residue. Wash the area with copious amounts of soap and water 3.

Visualizing the Operational Safety Workflow

The logical relationship between proactive engineering controls, protocol adherence, and emergency response is mapped below to provide a clear operational framework.

SafetyWorkflow A Material Retrieval CAS: 226548-99-8 B PPE Verification (Nitrile Gloves, Goggles) A->B C Engineering Controls (Fume Hood >100 fpm) B->C D Precision Weighing (Anti-static tools) C->D E Accidental Exposure or Powder Aerosolization D->E Deviation G Safe Dissolution (pH Validation) D->G Protocol Adherence F Decontamination (Wet-wipe, pH Check) E->F F->C Re-evaluate

Fig 1: Self-validating safety workflow for handling 3-Methylcyclopentan-1-amine hydrochloride.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21530113, 3-Methylcyclopentan-1-amine hydrochloride." PubChem.[Link]

Sources

difference between cis and trans 3-methylcyclopentan-1-amine isomers

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Dichotomy of 3-Methylcyclopentan-1-amine: Conformational Dynamics, Synthesis, and Implications in Drug Discovery

Architectural Significance of the Cyclopentylamine Scaffold

In modern drug discovery, the spatial arrangement of functional groups—often termed "exit vectors"—dictates the binding affinity, selectivity, and pharmacokinetic profile of a pharmacophore. The 1,3-disubstituted cyclopentane ring, specifically the 3-methylcyclopentan-1-amine scaffold, represents a privileged yet conformationally nuanced building block[1]. Unlike rigid aromatic systems, cyclopentanes undergo rapid pseudorotation, continuously transitioning between envelope (E) and half-chair (T) conformations. The introduction of relative stereochemistry (cis vs. trans) fundamentally alters this pseudorotation landscape, forcing the molecule to adopt distinct ground-state conformations that interact differently with biological targets[2].

Conformational Causality: Cis vs. Trans Dynamics

To understand the physicochemical divergence between the cis and trans isomers of 3-methylcyclopentan-1-amine, we must analyze the steric penalties inherent to the five-membered ring geometry.

  • Cis-3-methylcyclopentan-1-amine (1R,3S / 1S,3R): In the cis configuration, both the methyl and amino groups project toward the same face of the ring. During pseudorotation, the ring can adopt an envelope conformation where both substituents occupy pseudo-equatorial (e,e) positions. This diequatorial-like arrangement minimizes 1,3-diaxial steric clashes, making the cis isomer the thermodynamically favored geometry[3]. The parallel, convergent nature of the (e,e) exit vectors allows for deep insertion into narrow receptor pockets.

  • Trans-3-methylcyclopentan-1-amine (1R,3R / 1S,3S): Conversely, the trans isomer forces the substituents onto opposite faces of the ring. Geometric constraints dictate that one substituent must adopt a pseudo-axial position while the other is pseudo-equatorial (a,e). This introduces an unavoidable steric strain (quantified as roughly a +0.53 kcal/mol penalty in analogous 1,3-dimethyl systems)[3]. The resulting exit vectors are highly divergent, which can be exploited to target wider, bifurcated binding sites.

Recognizing the value of these specific vectors, recent advances in medicinal chemistry have utilized 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified bioisosteres to permanently lock these cis or trans 1,3-cyclopentyl exit vectors, preventing metabolic deactivation and improving target selectivity[4].

ConformationalImpact Scaffold 3-Methylcyclopentan-1-amine Cis Cis Isomer (e.g., 1R,3S) Scaffold->Cis Trans Trans Isomer (e.g., 1R,3R) Scaffold->Trans CisConf Diequatorial-like (e,e) Low Steric Strain Cis->CisConf TransConf Axial-Equatorial (a,e) High Steric Strain Trans->TransConf VectorCis Convergent/Parallel Vectors Specific Target Fit CisConf->VectorCis VectorTrans Divergent Exit Vectors Alternative Target Fit TransConf->VectorTrans

Conformational divergence and exit vector generation in cis/trans 3-methylcyclopentan-1-amine.

Quantitative Data Summary

The structural and energetic differences between the isomers directly influence their utility in synthetic pipelines and drug design.

PropertyCis-3-methylcyclopentan-1-amineTrans-3-methylcyclopentan-1-amine
Relative Stereochemistry 1R,3S or 1S,3R1R,3R or 1S,3S
Dominant Conformation Diequatorial-like (e,e)Axial-Equatorial (a,e)
Relative Ground State Energy Lower (Reference, 0.0 kcal/mol)Higher (~+0.5 kcal/mol)
Exit Vector Geometry Parallel / ConvergentDivergent
Steric Strain Profile Minimized 1,3-interactionsPronounced pseudo-axial clash

Self-Validating Protocol: Biocatalytic Resolution of Isomers

Chemical synthesis of 3-methylcyclopentan-1-amine via the reductive amination of 3-methylcyclopentanone yields a complex mixture of all four stereoisomers. To isolate specific enantiomers with high optical purity (>99% ee), enzymatic kinetic resolution utilizing


-transaminases has become the industry standard[5]. The following protocol is designed as a self-validating system, ensuring that mass balance and enantiomeric excess cross-verify the reaction's success.

Methodology:


-Transaminase Kinetic Resolution 
Causality of Enzyme Choice:

-transaminases possess a dual-pocket active site (a large and a small binding pocket). The steric bulk of the trans isomer's pseudo-axial methyl group clashes with the enzyme's small binding pocket, allowing the enzyme to selectively deaminate only specific enantiomers (e.g., the 1S configurations), leaving the desired (1R) amines untouched[5].
  • Step 1: Substrate Preparation. Dissolve 50 mM of racemic cis/trans-3-methylcyclopentan-1-amine in 100 mM phosphate buffer (pH 7.5).

  • Step 2: Co-factor and Acceptor Addition. Add 1 mM Pyridoxal-5'-phosphate (PLP) as the electron-shuttling co-factor, and 100 mM sodium pyruvate as the amine acceptor. Self-Validation Checkpoint: The solution should turn a distinct pale yellow, confirming PLP is active and unbound in the matrix.

  • Step 3: Biocatalytic Transamination. Introduce 5 mg/mL of lyophilized (S)-selective

    
    -transaminase. Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
    
  • Step 4: Quenching and Extraction. Adjust the pH to 11.0 using 1M NaOH to deprotonate the unreacted amine. Extract three times with methyl tert-butyl ether (MTBE). The deaminated byproduct (3-methylcyclopentanone) and the unreacted enantiopure amine partition into the organic phase.

  • Step 5: Orthogonal Analytical Validation.

    • Diastereomeric Ratio (dr): Analyze the organic layer via standard GC-FID. The cis and trans isomers will elute at different retention times due to their distinct boiling points and dipole moments, validating the diastereomeric composition.

    • Enantiomeric Excess (ee): Derivatize the amine with acetic anhydride and analyze via Chiral GC (e.g., Cyclosil-B column). The complete disappearance of the (1S) peaks validates the enzyme's chemoselectivity, while the retained (1R) peaks confirm the isolation of the target isomer.

EnzymaticResolution Racemic Racemic Amine Mixture (Cis + Trans) Enzyme ω-Transaminase + Pyruvate Racemic->Enzyme Reaction Kinetic Resolution Enzyme->Reaction Ketone 3-Methylcyclopentanone (Deaminated Byproduct) Reaction->Ketone Reacts (1S) Resolved Enantiopure Amine (Unreacted Isomer) Reaction->Resolved Retained (1R)

Self-validating biocatalytic kinetic resolution of racemic 3-methylcyclopentan-1-amine.

Conclusion

The stereochemical designation of 3-methylcyclopentan-1-amine is not merely a structural footnote; it is the fundamental driver of the molecule's 3D conformation. By understanding the pseudorotation mechanics that favor the cis (e,e) state over the trans (a,e) state, researchers can rationally deploy these scaffolds to probe complex biological targets. Coupled with robust biocatalytic resolution protocols, both isomers can be leveraged to generate highly specific, stereopure therapeutics.

References

  • Discovery of 2-(Cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one Derivatives as a New Series of Potent Phosphodiesterase 7 Inhibitors Journal of Medicinal Chemistry - ACS Publications 1

  • Stereochemical Effect Revealed in Self-Assemblies Based on Archaeal Lipid Analogues Bearing a Central Five-Membered Carbocycle Univ-Rennes1 / ACS 2

  • Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations RSC Advances 3

  • 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants RSC Publishing 4

  • US8470564B2 - Transaminase polypeptides Google Patents 5

Sources

3-Methylcyclopentan-1-amine hydrochloride suppliers and price

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Sourcing and Technical Characterization of 3-Methylcyclopentan-1-amine Hydrochloride Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Sourcing Managers

Executive Intelligence: The Scaffold Advantage

3-Methylcyclopentan-1-amine hydrochloride (CAS: 226548-99-8) is more than a simple aliphatic amine; it is a critical conformational restrictor in modern drug design.[1] Unlike its acyclic analog (2-methylpentan-1-amine), the cyclopentane ring locks the amine and methyl groups into specific spatial vectors.[1] This "pre-organization" reduces the entropic penalty upon binding to biological targets such as GPCRs and kinases, often boosting potency by orders of magnitude.

However, this structural rigidity introduces a sourcing minefield: Stereochemistry . The commercial market is flooded with undefined racemic mixtures, while high-value medicinal chemistry specifically demands pure cis- or trans-isomers.[1] This guide provides the technical framework to navigate these sourcing challenges, validate supplier claims, and implement robust quality control.

Chemical Identity & Stereochemical Complexity

The generic name "3-methylcyclopentan-1-amine" masks four distinct stereoisomers. Sourcing errors often occur when a "racemic" label conceals a bias toward the thermodynamically stable trans-isomer, potentially skewing biological assay data.[1]

The Isomer Matrix
ConfigurationDescriptionCAS Number (HCl / Free Base)Key Feature
Racemic Mixture of all isomers226548-99-8 / 52430-83-8Standard building block.[1]
cis-(1R,3S) Me/NH₂ on same face133089-25-5 "Syn" relationship; often allows intramolecular H-bonding in derivatives.[1]
trans-(1R,3R) Me/NH₂ on opposite faces2243802-43-7 (generic trans)"Anti" relationship; maximizes steric separation.[1]

Critical Technical Note: In 1,3-disubstituted cyclopentanes, the cis isomer is often thermodynamically less stable than the trans isomer due to 1,3-diaxial-like interactions, depending on ring puckering. Synthetic routes involving thermodynamic equilibration (e.g., reductive amination) typically favor the trans product.

Strategic Sourcing & Market Landscape

The market for this compound is bifurcated into Commodity Suppliers (selling undefined racemates) and Specialist CROs (selling stereopure isomers).[1]

Supplier Tier Analysis
TierSupplier TypesTypical PurityRisk ProfileBest For
Tier 1: Global Catalog Sigma-Aldrich, Combi-Blocks, Enamine>95% (NMR confirmed)Low.[1] CoA usually reliable.[1]Reference standards, rapid SAR.
Tier 2: Aggregators ChemScene, BLD Pharm>98% (claimed)Medium. Often re-package Tier 3 material.[1]Bulk intermediates (g to kg).
Tier 3: Alibaba/B2B Various Chinese ManufacturersVariable (90-99%)High.[1] Isomer ratio often undefined.[1]Large scale manufacturing (requires internal QC).[1]
Price Intelligence (Q1 2026 Estimates)

Pricing is highly sensitive to stereochemical definition. "Racemic" is cheap; "Chiral" is premium.[1]

  • Research Scale (Racemic): $150 - $250 per 1g[1]

  • Research Scale (Stereopure): $450 - $800 per 100mg (Custom Synthesis territory)[1]

  • Bulk Scale (Racemic): $2,000 - $3,500 per kg (Lead time: 4-6 weeks)[1]

Sourcing Directive: If your project requires >100g of a specific isomer (e.g., cis), do not buy "racemic" and attempt chiral separation. The cost of chiral HPLC purification exceeds the cost of de novo stereoselective synthesis.

Technical Synthesis: The "Self-Validating" Protocol

To ensure supply security, you must understand how this molecule is made.[1] The most robust route for the racemic hydrochloride salt is the Oxime Reduction Protocol . This method is preferred over reductive amination for its scalability and cleaner impurity profile.[1]

Synthesis Workflow Diagram

Synthesis_Pathway Start 3-Methylcyclopentanone (CAS 1757-42-2) Step1 Oxime Formation (NH2OH·HCl, NaOAc) Start->Step1 Condensation Inter Intermediate: 3-Methylcyclopentanone Oxime Step1->Inter Step2 Reduction (H2/Pd-C or LiAlH4) Inter->Step2 Reduction Step3 Salt Formation (HCl in Dioxane/Et2O) Step2->Step3 Acidification Final 3-Methylcyclopentan-1-amine HCl (Racemic) Step3->Final

Figure 1: Industrial synthesis pathway via oxime reduction.[1] This route avoids the formation of secondary amine byproducts common in direct reductive amination.

Step-by-Step Methodology (Bench Scale)
  • Oxime Formation:

    • Dissolve 3-methylcyclopentanone (1.0 eq) in EtOH/H₂O.[1]

    • Add Hydroxylamine hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

    • Reflux for 2 hours.[1] Monitor by TLC (disappearance of ketone).[1]

    • Checkpoint: The oxime usually exists as a mixture of E/Z isomers. This is normal and irrelevant for the next step.

  • Reduction (The Critical Step):

    • Option A (High Pressure): Hydrogenation using Raney Nickel or Pd/C at 50 psi H₂ in MeOH.[1] This favors the cis isomer slightly due to catalyst surface approach.[1]

    • Option B (Chemical): LiAlH₄ in dry THF (0°C to reflux). This is strictly for small-scale research batches.

    • Quench: Careful addition of Glauber’s salt or Fieser workup to remove aluminum salts.[1]

  • Salt Formation:

    • Dissolve the crude free base amine in diethyl ether (anhydrous).

    • Add 4M HCl in dioxane dropwise at 0°C.

    • The white precipitate is hygroscopic.[1] Filter under N₂ and dry in a vacuum desiccator over P₂O₅.

Quality Control & Analytical Verification

Trusting a CoA without raw data is a critical failure mode.[1] Use this analytical logic to validate incoming batches.

Differentiation of cis vs. trans Isomers (NMR)

The stereochemistry can be assigned using 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiments.[1]

  • cis-Isomer: Strong NOE correlation between the H1 (methine attached to NH₂) and H3 (methine attached to CH₃).[1] They are on the same face of the ring.

  • trans-Isomer: No NOE correlation between H1 and H3.

¹H NMR Diagnostic Signals (400 MHz, D₂O):

  • Methyl Group: Doublet at ~0.9-1.0 ppm.[1]

  • H1 Methine: Multiplet at ~3.5 ppm.[1] In the cis isomer, this signal is often more deshielded (downfield) compared to the trans isomer due to steric compression.

Purity Analysis Protocol (GC-FID)

Direct injection of the HCl salt damages GC columns.[1] You must perform an in-situ base liberation.[1]

  • Sample Prep: Weigh 5 mg of sample into a vial.

  • Base Liberation: Add 0.5 mL 1M NaOH and 1.0 mL Dichloromethane (DCM). Vortex vigorously for 30s.[1]

  • Extraction: Let layers separate. Pipette the bottom DCM layer into a GC vial.

  • GC Method:

    • Column: HP-5 or DB-5 Amine (base-deactivated is crucial).[1]

    • Inlet: 250°C, Split 20:1.

    • Oven: 50°C (2 min hold) → 10°C/min → 200°C.

    • Detection: FID at 280°C.

Handling, Stability & Safety

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a tightly sealed container with desiccant. If the solid turns into a "gum," it has absorbed water; recrystallize from EtOH/Et₂O.

  • Free Base Volatility: The free amine (liquid) is volatile and smells of ammonia/fish.[1] Always handle in a fume hood.[1]

  • Safety Profile:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

    • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

References

  • PubChem Compound Summary. 3-Methylcyclopentan-1-amine hydrochloride (CID 21530113).[1][2] National Center for Biotechnology Information.[1] [Link][1]

  • Organic Chemistry Portal. Synthesis of Cyclopentenones and Derivatives. (Context for precursor synthesis). [Link]

Sources

Engineering Resilience: Cyclopentane Amines as Core Building Blocks in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift to Carbocyclic Scaffolds

In the landscape of antiviral drug discovery, the transition from natural furanose-based nucleosides to carbocyclic scaffolds represents a triumph of rational drug design. As an application scientist overseeing discovery workflows, I emphasize that replacing the furanose oxygen with a methylene group to form a cyclopentane ring is not merely a structural tweak—it is a fundamental redesign of the molecule's metabolic fate.

Natural nucleosides are highly susceptible to enzymatic degradation by nucleoside phosphorylases, which rapidly cleave the labile C–N glycosidic bond. By replacing this with a robust C–C bond, the cyclopentane amine scaffold confers absolute resistance to phosphorylase-mediated catabolism, drastically improving the pharmacokinetic half-life of the drug1[1]. Furthermore, the cyclopentane ring adopts a pseudosugar pucker (e.g., Northern or Southern envelope conformation) that closely mimics natural ribose, ensuring high-affinity recognition by viral kinases and polymerases.

Mechanistic Pathways: From Prodrug to Viral Arrest

Cyclopentane amines serve as the architectural foundation for two major classes of antivirals: Carbocyclic Nucleoside Analogues (e.g., Abacavir, Carbovir) and Neuraminidase Inhibitors (e.g., Peramivir).

For HIV-1 treatment, Abacavir acts as a prodrug. Once internalized, it undergoes intracellular phosphorylation to yield carbovir triphosphate (CBV-TP). This active cyclopentane metabolite acts as a competitive inhibitor of the HIV reverse transcriptase, ultimately leading to chain termination during viral DNA synthesis 1[1]. Conversely, Peramivir utilizes its highly functionalized cyclopentane core to perfectly position a basic amine/guanidinium group to interact with glutamic acid 119 in the active site of the influenza A viral neuraminidase, effectively blocking viral release2[3].

MOA A Cyclopentane Prodrug (e.g., Abacavir) B Intracellular Kinases (Phosphorylation) A->B C Carbovir Triphosphate (Active Metabolite) B->C D Viral Polymerase (Binding Pocket) C->D E Chain Termination (Viral Arrest) D->E

Mechanism of action for cyclopentane amine-based carbocyclic nucleosides.

Core Synthetic Workflows: The Vince Lactam Route

The synthesis of highly functionalized cyclopentane amines heavily relies on the desymmetrization and functionalization of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, universally known as Vince lactam. Below are the detailed, self-validating protocols for the critical early-stage transformations of the Peramivir core, emphasizing the physical chemistry driving each operational choice.

Protocol A: Ring Opening and Esterification of Vince Lactam

Objective: Convert Vince lactam to Methyl (±)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride.

  • Step 1: Suspend Vince lactam in anhydrous methanol at 0°C.

  • Step 2: Bubble anhydrous HCl gas through the suspension until saturation is achieved, then gently reflux for 4 hours4[4].

  • Causality: The use of strictly anhydrous conditions is paramount. The presence of water would lead to competitive hydrolysis of the lactam, yielding a highly polar free carboxylic acid that is difficult to isolate. Methanolysis simultaneously opens the strained bicyclic system and traps the resulting acyl intermediate as the methyl ester, driving the thermodynamic equilibrium forward. The initial 0°C temperature suppresses the exothermic polymerization of the electron-rich cyclopentene ring.

  • Self-Validating System: The reaction progress is continuously monitored via FTIR spectroscopy. The protocol dictates that the reaction is only quenched when the intense lactam carbonyl stretch at ~1700 cm⁻¹ is completely ablated and replaced by the ester carbonyl stretch at ~1735 cm⁻¹. This ensures zero carryover of the starting material into the subsequent Boc-protection step .

Protocol B: 1,3-Dipolar Cycloaddition (Stereoselective Core Construction)

Objective: Construct the highly functionalized cyclopentane core with absolute stereocontrol via an isoxazolidine intermediate.

  • Step 1: Dissolve the N-Boc protected cyclopentene intermediate in a biphasic mixture of dichloromethane and aqueous NaHCO3.

  • Step 2: Add 2-ethylbutyraldehyde oxime, followed by the dropwise addition of a catalytic amount of activated sodium hypochlorite (10% Cl) .

  • Causality: The activated sodium hypochlorite serves as a mild, in situ oxidant to convert the oxime into a transient nitrile oxide dipole. Dropwise addition ensures a low steady-state concentration of the highly reactive nitrile oxide, preventing its unwanted dimerization into a furoxan byproduct. The biphasic basic medium (NaHCO3) neutralizes the HCl generated during oxidation, preventing premature cleavage of the acid-labile Boc protecting group.

  • Self-Validating System: The biphasic organic layer is sampled and subjected to rapid LC-MS analysis. The protocol is validated when the Total Ion Chromatogram (TIC) shows >95% conversion to the isoxazolidine cycloadduct mass (M+H), confirming the successful stereospecific installation of the contiguous stereocenters before proceeding to reductive cleavage5[5].

Synthesis N1 Vince Lactam N2 Acidic Methanolysis (Ring Opening) N1->N2 N3 Amino-Cyclopentene N2->N3 N4 Boc Protection N3->N4 N5 1,3-Dipolar Cycloaddition (Stereocontrol) N4->N5 N6 Isoxazolidine Cleavage N5->N6 N7 Peramivir Core N6->N7

Synthetic workflow of the cyclopentane amine core from Vince Lactam.

Quantitative Antiviral Activity Profiles

The structural rigidity and metabolic stability of cyclopentane amines translate directly into potent in vitro and in vivo efficacy. The table below summarizes the quantitative antiviral activity of key cyclopentane-based therapeutics and emerging derivatives. Notably, recent advancements have explored amine-type cyclopentanepyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with compounds like "Compound 9" demonstrating nanomolar potency while maintaining low cytotoxicity 6[6].

CompoundScaffold TypeTarget VirusTarget EnzymeEC50 (μM)CC50 (μM)
Abacavir Cyclopentene AmineHIV-1Reverse Transcriptase0.26>100
Carbovir Cyclopentene AmineHIV-1Reverse Transcriptase0.85>100
Peramivir Cyclopentane AmineInfluenza A (H1N1)Neuraminidase0.0009>100
Compound 9 CyclopentanepyridinoneHIV-1 (IIIB)Reverse Transcriptase0.54>100

(Data aggregated from standardized neutral red and plaque-reduction assays[1],[6],[3])

References

  • Benchchem. "The Synthesis of Peramivir: A Technical Guide." 7

  • ResearchGate. "Facile Synthesis of the Neuraminidase Inhibitor Peramivir."5

  • Benchchem. "Application Notes and Protocols: The Role of the Cyclopentane Scaffold in Antiviral Drug Development."1

  • ACS Omega. "Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors." 6

  • NIH PMC. "Antiviral agents active against influenza A viruses." 2

  • Google Patents. "CN1986521A - Synthesis process of peramivir as medicine for antagonizing influenza and bird flu virus." 4

Sources

The 3-Methylcyclopentyl Amine Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Goldilocks" Scaffold

In the optimization of lead compounds, the transition from flexible alkyl chains to saturated carbocycles is a proven strategy to improve potency and metabolic stability. While cyclohexyl rings are common, they often introduce excessive lipophilicity (LogP) and steric bulk. The 3-methylcyclopentyl amine scaffold represents a "Goldilocks" solution—offering a precise balance of conformational restriction, vector orientation, and physicochemical properties.

This guide provides a technical deep-dive into the utility, synthesis, and application of this scaffold, specifically focusing on its role in CCR2 antagonists and as a conformationally restricted bioisostere for flexible amines.

Structural & Stereochemical Analysis

The "Magic Methyl" Effect on Conformation

The unsubstituted cyclopentane ring exists in a dynamic equilibrium between "envelope" and "twist" conformations (pseudorotation). Introducing a methyl group at the C3 position breaks this symmetry, creating a significant energy barrier that locks the ring into a preferred envelope conformation.

  • Vector Control: The relative stereochemistry (cis vs. trans) of the amine (C1) and the methyl group (C3) dictates the vector of the nitrogen lone pair.

    • Cis-(1R,3S): The substituents often adopt a pseudo-equatorial/pseudo-axial relationship depending on the ring pucker, bringing the groups closer in space (syn-clinal).

    • Trans-(1R,3R): Forces a more extended, linear topology, often used to mimic extended alkyl chains while reducing entropic penalties upon binding.

Physicochemical Impact

Replacing a standard propyl-amine chain with a 3-methylcyclopentyl amine core typically results in:

  • 
    LogP:  +0.5 to +1.2 (Modest increase compared to cyclohexyl).
    
  • Metabolic Stability: The ring structure prevents rapid

    
    -oxidation common in linear chains. The C3-methyl group can also sterically hinder metabolism at the adjacent methylene carbons.
    

Medicinal Chemistry Application: CCR2 Antagonists[1][2]

The most prominent application of this scaffold lies in the development of CCR2 (C-C chemokine receptor type 2) antagonists , utilized in treating inflammatory diseases like atherosclerosis and neuropathic pain.

Case Study: Indenyl-Amino-Cyclopentane Series

Research into high-affinity CCR2 inhibitors identified that residence time (RT) on the receptor was critical for efficacy.[1] The 3-substituted cyclopentane core served as a critical linker between an "anchor" aromatic moiety and a basic amine "warhead."

Key SAR Findings:

  • Scaffold Rigidity: The cyclopentyl ring provided superior potency (

    
     < 5 nM) compared to flexible alkyl linkers by reducing the entropic cost of binding.
    
  • Stereoselectivity: The (1R, 3S) isomer (cis) typically demonstrated 10-50x higher affinity than the trans isomer, suggesting a specific hydrophobic pocket that accommodates the C3-methyl group only in a specific vector orientation.

SAR Logic Diagram

The following diagram illustrates the logical flow of optimizing a hit compound using the 3-methylcyclopentyl amine scaffold.

SAR_Logic Hit Flexible Hit (Linear Propyl Amine) Low Potency, High Clearance Strategy Strategy: Conformational Restriction (Cyclization) Hit->Strategy High Entropic Penalty Scaffold Scaffold Selection: 3-Methylcyclopentyl Amine Strategy->Scaffold Balance Lipophilicity Isomer_Cis Cis-Isomer (1R, 3S) Methyl/Amine Syn-Clinal Fits Compact Pocket Scaffold->Isomer_Cis Stereoselective Synthesis Isomer_Trans Trans-Isomer (1R, 3R) Extended Topology Clashes with Receptor Wall Scaffold->Isomer_Trans Result Lead Candidate Ki < 5nM Improved Metabolic Stability Isomer_Cis->Result Optimal Vector Isomer_Trans->Hit Loss of Potency

Figure 1: Decision tree for scaffold selection and stereochemical optimization in CCR2 antagonist discovery.

Synthetic Methodologies

Synthesizing the chiral scaffold requires high stereocontrol. While resolution of racemates is possible, an asymmetric synthesis is preferred for scalability.

Route Selection: The "Chiral Pool" Approach

A robust route utilizes (R)-(+)-Pulegone or (+)-Limonene degradation products, but a more modern and generalizable approach involves the enzymatic resolution or asymmetric reductive amination of 3-methylcyclopentanone.

Selected Route: Kinetic Resolution via Lipase Catalysis This method is chosen for its operational simplicity and high enantiomeric excess (ee).

Experimental Protocol: Kinetic Resolution of (±)-3-Methylcyclopentan-1-amine

Objective: Isolate (1R,3S)-3-methylcyclopentan-1-amine with >98% ee.

Reagents:

  • (±)-cis/trans-3-Methylcyclopentan-1-amine (Starting Material)

  • Ethyl Acetate (Acyl donor & Solvent)

  • Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435)

  • MTBE (Methyl tert-butyl ether)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask, dissolve 10.0 g (approx. 100 mmol) of racemic 3-methylcyclopentan-1-amine in 100 mL of MTBE.

  • Acyl Donor Addition: Add 20 mL of anhydrous Ethyl Acetate.

  • Enzyme Addition: Add 1.0 g of immobilized CAL-B (10% w/w relative to substrate).

  • Incubation: Stir the suspension gently at 30°C. The lipase selectively acetylates the (1R)-amine enantiomer.

  • Monitoring: Monitor the reaction by Chiral HPLC (Column: Chiralcel OD-H, Eluent: Hexane/IPA/DEA). Stop when the conversion reaches 50% (typically 24-48 hours).

  • Workup:

    • Filter off the enzyme beads (can be recycled).

    • Concentrate the filtrate to remove solvent and excess ethyl acetate.

  • Separation:

    • The residue contains the unreacted amine (Enantiomer A) and the acetamide (Enantiomer B).

    • Dissolve in DCM and wash with 1M HCl.

    • Aqueous Layer: Contains the unreacted amine salt. Basify with NaOH and extract to recover Enantiomer A.

    • Organic Layer: Contains the chiral acetamide. Hydrolyze (6M HCl, reflux, 4h) to recover Enantiomer B.

Self-Validating Check:

  • If conversion stalls <40%: Check water content (solvents must be dry) or enzyme activity.

  • If ee is low: Stop reaction at 45% conversion to ensure high optical purity of the remaining amine.

Synthesis Workflow Diagram

Synthesis_Workflow Start Racemic 3-Methylcyclopentylamine Reaction Kinetic Resolution (CAL-B, EtOAc, MTBE) Start->Reaction Separation Acid/Base Extraction Reaction->Separation Prod_A (1S,3R)-Amine (Unreacted) Separation->Prod_A Aqueous Phase Prod_B (1R,3S)-Acetamide (Acylated) Separation->Prod_B Organic Phase Final Hydrolysis (1R,3S)-Amine Prod_B->Final 6M HCl, Reflux

Figure 2: Chemo-enzymatic workflow for isolating enantiopure 3-methylcyclopentyl amine.

Comparative Data: Scaffold Properties

The following table contrasts the 3-methylcyclopentyl scaffold against common alternatives in a hypothetical CCR2 antagonist series.

Scaffold TypeLogP (Calc)tPSA (Ų)Rotatable BondsRelative Potency (CCR2)Metabolic Stability (

ms)
n-Propyl amine 1.82631x (Baseline)< 15 min
Cyclohexyl amine 2.926012x> 60 min
3-Methylcyclopentyl 2.4 26 0 45x > 60 min
4-Piperidinyl 1.23805x> 120 min

Data Interpretation: The 3-methylcyclopentyl scaffold offers the optimal compromise. It is more potent than the flexible propyl chain due to entropy reduction, less lipophilic than the cyclohexyl ring (reducing off-target liability), and lacks the polar surface area penalty of the piperidine (improving CNS penetration if required).

References

  • Vilums, M., et al. (2013). "When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists." Journal of Medicinal Chemistry.

  • Cherney, R. J., et al. (2008).[2] "Discovery of disubstituted cyclohexyl and cyclopentyl ureas as potent CCR2 antagonists." Journal of Medicinal Chemistry.

  • Pinho, P., & Andersson, P. G. (1999).[3] "A novel synthesis of chiral cyclopentyl- and cyclohexyl-amines."[3] Chemical Communications.[3]

  • PubChem Compound Summary. "cis-3-Methyl-cyclopentylamine."[4] National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to the Hygroscopic Nature of 3-Methylcyclopentan-1-amine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The hygroscopic nature of active pharmaceutical ingredients (APIs) is a critical attribute that can significantly influence their stability, manufacturability, and therapeutic efficacy. This technical guide provides a comprehensive examination of the hygroscopic properties of 3-methylcyclopentan-1-amine hydrochloride, a representative amine hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical underpinnings of hygroscopicity and practical, field-proven methodologies for its assessment. By elucidating the causality behind experimental choices and providing self-validating protocols, this guide aims to equip scientists with the necessary tools to characterize and manage the moisture sensitivity of similar pharmaceutical salts.

Introduction: The Double-Edged Sword of Hydrochloride Salts in Pharmaceuticals

The salt form of an API is often selected to enhance its solubility, stability, and bioavailability.[1] Hydrochloride salts are among the most frequently utilized salt forms for basic drugs due to their ability to improve the drug's dissolution profile.[1] This is particularly advantageous for oral solid dosages, where rapid dissolution in gastrointestinal fluids is crucial for absorption.[1][] The formation of a hydrochloride salt protonates the amine group, rendering it more water-soluble and often leading to a more stable, crystalline solid that is easier to handle and formulate.[1]

However, the very properties that make hydrochloride salts desirable can also introduce challenges, most notably hygroscopicity—the tendency of a substance to attract and hold water molecules from the surrounding environment.[3][4] The polar nature of the salt, particularly the presence of the chloride ion, can facilitate hydrogen bonding with atmospheric moisture, leading to water sorption.[5] This absorbed water can have profound and often detrimental effects on the API, including:

  • Chemical Degradation: The presence of water can accelerate hydrolysis, leading to the formation of degradation products and a reduction in the drug's potency and shelf-life.[6]

  • Physical Instability: Moisture uptake can induce physical changes such as deliquescence (dissolving in absorbed water), caking, and alterations in crystal structure (polymorphism).[4][7] These changes can negatively impact powder flow, compaction properties, and dissolution rates.[][4]

  • Manufacturing Challenges: The handling and processing of hygroscopic powders can be difficult, often requiring strictly controlled low-humidity environments to prevent clumping and ensure consistent dosing.[][4]

Therefore, a thorough understanding and characterization of the hygroscopic nature of a new chemical entity, such as 3-methylcyclopentan-1-amine hydrochloride, is a critical step in the early stages of drug development.[6][8]

Physicochemical Properties of 3-Methylcyclopentan-1-amine Hydrochloride

3-Methylcyclopentan-1-amine hydrochloride is a solid, crystalline compound with the molecular formula C₆H₁₄ClN and a molecular weight of 135.64 g/mol .[9][10] As an amine hydrochloride salt, it is anticipated to be soluble in water.[11] Its structure, featuring a primary amine group converted to an ammonium chloride salt, makes it a candidate for exhibiting hygroscopic tendencies.

PropertyValueSource
Molecular Formula C₆H₁₄ClN[9][10]
Molecular Weight 135.64 g/mol [9][10]
Physical Form Solid[9]
CAS Number 226548-99-8[9]

Experimental Assessment of Hygroscopicity

A multi-faceted approach is essential for accurately characterizing the hygroscopic nature of a pharmaceutical salt. The following sections detail the primary experimental techniques employed for this purpose, emphasizing the rationale behind each method.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the amount and rate of water vapor absorbed or desorbed by a sample as a function of relative humidity (RH) at a constant temperature.[12][13] This method is invaluable for determining the hygroscopicity classification, identifying critical humidity points for phase transitions, and understanding the kinetics of water sorption.[12][14]

3.1.1. Rationale for DVS Analysis

DVS provides a comprehensive moisture sorption-desorption profile, offering a much more detailed picture than static methods.[13][15] It allows for the identification of:

  • Hygroscopicity Classification: Based on the percentage of water uptake at a specific RH (typically 80% RH at 25°C), the material can be classified according to pharmacopeial standards (e.g., European Pharmacopoeia).[3][16]

  • Critical Relative Humidity (CRH): The RH at which the material begins to rapidly absorb water, which can indicate deliquescence or the formation of a hydrate.[5]

  • Hysteresis: Differences in the sorption and desorption isotherms can reveal information about the physical changes occurring in the material, such as capillary condensation or the formation of stable hydrates.[13]

  • Amorphous Content: Amorphous materials tend to absorb more water than their crystalline counterparts, and DVS can be used to quantify this.[14]

3.1.2. Step-by-Step DVS Protocol

  • Sample Preparation: Accurately weigh a small amount of 3-methylcyclopentan-1-amine hydrochloride (typically 5-10 mg) into the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved. This establishes a dry reference mass.

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is continuously monitored until equilibrium is reached (defined by a minimal change in mass over time).[13]

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH, again allowing the sample to reach equilibrium at each step.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption-desorption isotherm.

DVS_Workflow cluster_prep Sample Preparation cluster_analysis DVS Analysis cluster_output Data Output weigh Weigh Sample load Load into DVS weigh->load dry Dry at 0% RH load->dry sorp Sorption (0% -> 90% RH) dry->sorp desorp Desorption (90% -> 0% RH) sorp->desorp isotherm Sorption-Desorption Isotherm desorp->isotherm kinetics Sorption Kinetics desorp->kinetics

Caption: Dynamic Vapor Sorption (DVS) experimental workflow.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[17][18] It is based on a chemical reaction between water, iodine, and sulfur dioxide in the presence of a base and a suitable solvent.[18] This technique is essential for quantifying the absolute water content of a material at a specific point in time, serving as a complementary method to DVS.[14]

3.2.1. Rationale for Karl Fischer Titration

While DVS provides a profile of water uptake over a range of humidities, KF titration gives a precise measurement of the total water content (both bound and free) under specific conditions.[19][20] It is particularly useful for:

  • Initial Water Content Determination: Establishing the baseline water content of the as-received material.

  • Validation of DVS Results: Confirming the water content at specific equilibrium points from a DVS experiment.

  • Stability Studies: Monitoring the change in water content of the API under various storage conditions.[14]

There are two main types of KF titration: volumetric and coulometric. Volumetric KF is suitable for samples with a water content above 0.1%, while coulometric KF is more sensitive and ideal for samples with very low moisture levels (ppm range).[18][20] For a potentially hygroscopic salt like 3-methylcyclopentan-1-amine hydrochloride, volumetric titration is often the more appropriate choice.[20]

3.2.2. Step-by-Step Volumetric Karl Fischer Protocol

  • Titrator Preparation: Prepare the Karl Fischer titrator with the appropriate reagents and allow the titration vessel to stabilize to a dry, endpoint condition.

  • Titer Determination: Standardize the Karl Fischer reagent by titrating a known amount of a certified water standard. This determines the titer (mg of water per mL of reagent).

  • Sample Analysis: Accurately weigh a suitable amount of 3-methylcyclopentan-1-amine hydrochloride and introduce it into the titration vessel.

  • Titration: The sample is titrated with the standardized Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically.

  • Calculation: The water content of the sample is calculated based on the volume of titrant consumed and the predetermined titer.

KF_Titration_Workflow start Start prep_titrator Prepare KF Titrator start->prep_titrator titer_det Determine Reagent Titer prep_titrator->titer_det weigh_sample Accurately Weigh Sample titer_det->weigh_sample add_sample Introduce Sample to Vessel weigh_sample->add_sample titrate Titrate to Endpoint add_sample->titrate calculate Calculate Water Content (%) titrate->calculate end End calculate->end

Caption: Volumetric Karl Fischer (KF) Titration workflow.

Interpretation of Results and Hygroscopicity Classification

The data obtained from DVS and Karl Fischer analyses allow for a comprehensive classification of the material's hygroscopicity. The European Pharmacopoeia provides a widely accepted classification system based on the percentage weight gain after storage at 25°C and 80% RH for 24 hours.[3][16]

Hygroscopicity Classification% Weight Gain
Non-hygroscopic < 0.2%
Slightly hygroscopic ≥ 0.2% and < 2%
Hygroscopic ≥ 2% and < 15%
Very hygroscopic ≥ 15%
Deliquescent Sufficient water is absorbed to form a liquid

Source: Adapted from the European Pharmacopoeia.[16]

The shape of the DVS isotherm provides further qualitative insights. A Type II or Type III isotherm, with a significant increase in water uptake at high relative humidities, is indicative of a hygroscopic material.

Implications for Drug Development and Mitigation Strategies

The hygroscopic classification of 3-methylcyclopentan-1-amine hydrochloride will have significant implications for its development pathway.

  • Handling and Storage: If found to be hygroscopic or very hygroscopic, strict environmental controls (low humidity) will be required during manufacturing, processing, and storage to maintain the material's physical and chemical integrity.[][4] Packaging in moisture-barrier containers with desiccants would also be necessary.[]

  • Formulation Development: The choice of excipients will be critical. It is often beneficial to select excipients with low hygroscopicity to avoid competition for water, which could lead to instability.[]

  • Solid Form Selection: If the hygroscopicity is deemed unmanageable, it may be necessary to investigate alternative salt forms or polymorphs of 3-methylcyclopentan-1-amine that exhibit lower moisture sensitivity.[21] However, any change in the solid form must be carefully evaluated to ensure that other critical properties, such as solubility and bioavailability, are not compromised.[21][22]

Hygroscopicity_Implications cluster_implications Development Implications cluster_goal Overall Goal Hygro {Hygroscopic Nature of API | (e.g., 3-methylcyclopentan-1-amine HCl)} Handling Handling & Storage - Controlled Humidity - Moisture-Barrier Packaging - Desiccants Hygro->Handling Formulation Formulation Strategy - Low-Hygroscopicity Excipients - Manufacturing Process Control Hygro->Formulation SolidForm Solid Form Selection - Alternative Salts - Polymorph Screening Hygro->SolidForm Product Stable & Efficacious Drug Product Handling->Product Formulation->Product SolidForm->Product

Sources

Methodological & Application

Application Note: Reductive Amination of 3-Methylcyclopentanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes theoretical stereochemical principles with practical, field-proven methodologies for the synthesis of 3-methylcyclopentan-1-amine .

Target Molecule: 3-Methylcyclopentan-1-amine CAS Registry Number: 6928-85-4 (racemic) Core Application: Fragment synthesis for GPCR ligands, kinase inhibitors, and peptidomimetics.

Executive Summary & Stereochemical Insight

The reductive amination of 3-methylcyclopentanone presents a classic stereochemical challenge in medicinal chemistry: controlling the cis/trans diastereoselectivity on a flexible cyclopentane ring.

Unlike cyclohexane systems where chair conformations dictate clear axial/equatorial preferences, the cyclopentane ring exists in a dynamic "envelope" conformation.

  • Thermodynamic Stability: In 1,3-disubstituted cyclopentanes, the cis-isomer (pseudo-diequatorial) is thermodynamically more stable than the trans-isomer. This contrasts with 1,2- and 1,4-disubstituted systems where trans is often favored.

  • Synthetic Implication: Methods operating under thermodynamic control (e.g., catalytic hydrogenation with equilibration) tend to enrich the cis-isomer (amine and methyl on the same face). Methods operating under kinetic control (e.g., hydride reduction) typically yield a diastereomeric mixture (dr ~ 60:40 to 80:20) heavily influenced by the steric bulk of the reducing agent.

This guide provides two validated protocols: Method A (Chemical Reduction) for versatility and Method B (Catalytic Hydrogenation) for scalability and cis-enrichment.

Mechanistic Pathway

The reaction proceeds via the reversible formation of an iminium intermediate, followed by irreversible hydride transfer.

ReactionMechanism Ketone 3-Methylcyclopentanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH4OAc - H2O AmineSource Ammonium Acetate (NH4OAc) AmineSource->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium - H2O (Reversible) Product 3-Methylcyclopentan-1-amine (Cis/Trans Mixture) Iminium->Product + H- (Irreversible Step) Hydride Hydride Source (NaBH3CN / H2) Hydride->Product

Figure 1: General mechanistic flow of reductive amination.

Experimental Protocols

Method A: Chemical Reduction (Sodium Cyanoborohydride)

Best for: Small-scale (100 mg – 10 g), library synthesis, and functional group tolerance. Stereochemical Outcome: Typically yields a mixture (approx. 2:1 cis:trans).

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]Role
3-Methylcyclopentanone 1.0Substrate
Ammonium Acetate 10.0Amine Source (Excess drives equilibrium)
Sodium Cyanoborohydride (NaBH₃CN)0.7 - 1.0Reducing Agent (Selective for imine)
Methanol (MeOH)SolventSolubilizes ionic intermediates
Molecular Sieves (3Å) OptionalWater scavenger to push imine formation
Step-by-Step Protocol
  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclopentanone (1.0 equiv) in dry MeOH (0.5 M concentration).

    • Add Ammonium Acetate (10.0 equiv) in one portion.

    • Critical Step: Stir at room temperature for 1–2 hours to establish the ketone-imine equilibrium. Adding 3Å molecular sieves can improve conversion.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Carefully add NaBH₃CN (0.7–1.0 equiv) portion-wise. Caution: Toxic cyanide gas can evolve if pH drops too low. Maintain pH ~6–7.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16–24 hours.

  • Quench & Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most MeOH.

    • Acidification: Dissolve residue in water and acidify to pH < 2 with 6N HCl. (This hydrolyzes any remaining imine and converts the amine to its water-soluble HCl salt).

    • Wash: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3x) to remove unreacted ketone and non-basic byproducts. Discard organic extracts.

    • Basification: Cool the aqueous layer and basify to pH > 12 using 6N NaOH or solid KOH. The solution will become cloudy as the free amine separates.

    • Extraction: Extract the basic aqueous layer with DCM (4x). The amine is moderately water-soluble; multiple extractions are necessary.

    • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate carefully (the amine is volatile).

Method B: Catalytic Hydrogenation (High Pressure)

Best for: Scale-up (>10 g), avoiding cyanide, and maximizing cis-selectivity. Stereochemical Outcome: Favors cis-isomer (often >80% cis) due to surface adsorption dynamics.

Protocol
  • Setup: Load a high-pressure autoclave (Parr reactor) with 3-methylcyclopentanone (1.0 equiv).

  • Solvent/Amine: Add 7N Ammonia in Methanol (5–10 equiv).

  • Catalyst: Add 5% Pd/C or Raney Nickel (5–10 wt% loading).

  • Reaction: Purge with N₂ (3x), then H₂ (3x). Pressurize to 50–100 psi (3.5–7 bar) H₂. Stir vigorously at room temperature or 50°C for 12–24 hours.

  • Workup: Filter through a pad of Celite (under inert atmosphere if using Raney Ni) to remove catalyst. Concentrate the filtrate carefully to obtain the crude amine.

Purification & Separation Strategy

Separating the cis and trans isomers is the most challenging step. The boiling points are too close for standard distillation.

PurificationWorkflow Crude Crude Amine Mixture (Cis/Trans) Distillation Fractional Distillation (Only for rough enrichment) Crude->Distillation High Vacuum SaltFormation Diastereomeric Salt Formation (e.g., D-Tartaric Acid) Crude->SaltFormation Recommended Crystallization Recrystallization (Solvent: EtOH/Water) SaltFormation->Crystallization FreeBase Basify & Extract Crystallization->FreeBase Precipitate PureIsomer Single Diastereomer (>95% de) FreeBase->PureIsomer

Figure 2: Purification workflow for isolating diastereomers.

Separation Protocol:

  • Derivatization (Optional but Recommended): Convert the crude amine to an amide (e.g., using Boc-anhydride or Benzoyl chloride). The resulting diastereomeric amides (cis-N-Boc vs trans-N-Boc) are easily separable by flash column chromatography on silica gel.

  • Deprotection: After separating the amides, remove the protecting group (e.g., TFA/DCM for Boc) to recover the pure amine isomer.

Analytical Validation

1H NMR (CDCl₃):

  • Cis-isomer: The methine proton at C1 (attached to NH₂) typically appears as a multiplet with specific coupling constants reflecting the pseudo-equatorial/axial environment. In 1,3-disubstituted cyclopentanes, the cis relationship often results in simpler symmetry signals if the substituents were identical, but here look for NOE correlations between the C1-H and C3-H (or C3-Methyl).

  • Trans-isomer: Distinct chemical shifts for the ring protons.

Gas Chromatography (GC):

  • Use a non-polar capillary column (e.g., DB-5 or HP-5). The isomers usually resolve well, with the lower-boiling isomer (often the one with more intramolecular shielding) eluting first.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Stereochemistry of Cyclopentanes: Eliel, E. L., & Wilen, S. H. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994. (Foundational text on 1,3-cyclopentane stability).
  • Catalytic Hydrogenation Selectivity: Rylander, P. N. Hydrogenation Methods. Academic Press, 1985. (Detailed discussion on cis-addition mechanisms).
  • Ammonium Acetate Protocols: Dangerfield, E. M., et al. "Amine Synthesis by Reductive Amination." Journal of Organic Chemistry, 2010, 75(16), 5470–5477. Link

Sources

procedure for free-basing 3-Methylcyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Liberation of 3-Methylcyclopentan-1-amine from its Hydrochloride Salt

Abstract

This application note details the laboratory methodology for converting 3-Methylcyclopentan-1-amine hydrochloride (CAS 226548-99-8) to its free base form, 3-Methylcyclopentan-1-amine (CAS 52430-83-8). This process, often colloquially referred to as "free-basing," is a fundamental operation in organic synthesis, essential for restoring the nucleophilicity of the amine for subsequent reactions such as amide coupling, reductive amination, or Schiff base formation. The protocol emphasizes phase-transfer efficiency, volatility management, and safety compliance.

Introduction and Chemical Context

In drug discovery and medicinal chemistry, amines are frequently stored as hydrochloride salts to enhance stability, prevent oxidation, and improve handling properties (crystalline solids vs. volatile liquids). However, the protonated ammonium form (


) is non-nucleophilic. To participate in nucleophilic substitutions or condensations, the amine must be liberated to its neutral form (

).

3-Methylcyclopentan-1-amine is a cyclic aliphatic amine. Its free base form is a liquid with moderate volatility and basicity. The critical parameters for this protocol are the choice of base to ensure complete deprotonation (


 considerations) and the selection of an extraction solvent that minimizes evaporative loss of the target amine during concentration.
Table 1: Physicochemical Properties
PropertyHydrochloride SaltFree Base (Target)
CAS Number 226548-99-852430-83-8
Molecular Formula


Molecular Weight 135.64 g/mol 99.17 g/mol
Physical State White Crystalline SolidColorless to Pale Yellow Liquid
Solubility Water, MethanolDichloromethane (DCM), Ether, Toluene
Volatility Non-volatileVolatile (Boiling point est. ~120-130°C)

Strategic Methodology

The conversion relies on an acid-base neutralization followed by liquid-liquid extraction.

Reaction Logic:



Critical Control Points:

  • pH Control: The aqueous phase must reach pH > 12 to ensure >99% of the amine exists in the unprotonated form, given that primary aliphatic amines typically have a

    
     of ~10.6.
    
  • Solvent Selection: Dichloromethane (DCM) is preferred for its high extraction efficiency and low boiling point (40°C), allowing for removal without subjecting the volatile amine to excessive heat. Diethyl ether is an alternative if halogenated solvents must be avoided.

  • Thermal Management: Due to the volatility of the free amine (MW < 100), rotary evaporation must be controlled carefully (low vacuum, low bath temperature) to prevent product loss.

Detailed Protocol

Safety Pre-requisites:

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Nitrile gloves, chemical splash goggles, and lab coat.

  • Hazards: The free amine is likely a skin/eye irritant and lachrymator. DCM is a suspected carcinogen.

Step-by-Step Procedure
  • Dissolution:

    • Weigh 1.0 equivalent (e.g., 5.0 g) of 3-Methylcyclopentan-1-amine hydrochloride into a clean Erlenmeyer flask.

    • Dissolve in the minimum amount of deionized water (approx. 15-20 mL) to create a saturated solution. Stir until fully dissolved.

  • Basification (The "Free-Basing" Step):

    • Prepare a 4M NaOH solution (or use 20% w/v

      
       for milder conditions).
      
    • Place the flask in an ice-water bath to control the exotherm of neutralization.

    • Dropwise, add the base solution to the amine salt solution while stirring.

    • Checkpoint: Monitor pH using universal indicator paper or a pH probe. Continue addition until pH

      
       12. The solution may become cloudy as the free amine separates (oiling out).
      
  • Extraction:

    • Transfer the alkaline mixture to a separatory funnel.

    • Rinse the reaction flask with 20 mL of Dichloromethane (DCM) and add to the funnel.

    • Shake vigorously for 2 minutes, venting frequently to release pressure.

    • Allow layers to separate. The free amine will partition into the lower organic (DCM) layer.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer two more times (2 x 15 mL DCM).

  • Drying and Purification:

    • Combine the organic extracts.

    • Wash the combined organic phase once with 10 mL of Brine (saturated NaCl) to remove residual water.

    • Dry the organic phase over anhydrous Sodium Sulfate (

      
      ) or Magnesium Sulfate (
      
      
      
      ) for 15 minutes.
    • Filter off the desiccant into a tared round-bottom flask.

  • Concentration (Critical Step):

    • Concentrate the solution using a rotary evaporator.

    • Settings: Bath temperature < 30°C; Vacuum ~400-500 mbar (do not go to full vacuum immediately).

    • Stop Condition: Stop evaporation immediately once the solvent volume is reduced and mass constancy is approached. Do not apply high vacuum for extended periods or the product will evaporate.

  • Validation:

    • Weigh the residue to calculate yield.

    • Confirm identity via

      
      -NMR (appearance of amine protons, shift of 
      
      
      
      -protons) or GC-MS.

Process Visualization

The following diagram illustrates the workflow and decision logic for the liberation process.

G cluster_waste Waste Stream Start Start: 3-Methylcyclopentan-1-amine HCl Dissolve Dissolve in Water Start->Dissolve Basify Add 4M NaOH (pH > 12) (Ice Bath) Dissolve->Basify Deprotonation Extract Extract with DCM (3x) Separatory Funnel Basify->Extract Phase Separation Dry Dry Organic Phase (Na2SO4 / MgSO4) Extract->Dry Organic Layer AqWaste Aqueous Layer (NaCl + Excess Base) Extract->AqWaste Aqueous Layer Filter Filter Desiccant Dry->Filter Evap Rotary Evaporation (Bath < 30°C) Filter->Evap Product Target: Free Amine Liquid Evap->Product Solvent Removal

Figure 1: Workflow for the chemical liberation of 3-Methylcyclopentan-1-amine from its hydrochloride salt.

References

  • PubChem. (2025).[1] 3-Methylcyclopentan-1-amine hydrochloride (Compound Summary).[1][2] National Library of Medicine. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine extraction and principles).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Note: Reductive Alkylation of 3-Methylcyclopentanamine using Sodium Triacetoxyborohydride [NaBH(OAc)3]

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the direct reductive amination of 3-methylcyclopentanamine utilizing sodium triacetoxyborohydride (STAB).

Introduction & Mechanistic Rationale

3-Methylcyclopentanamine is a versatile cycloaliphatic primary amine building block, frequently utilized in medicinal chemistry to introduce lipophilic, conformationally restricted motifs into drug candidates 1. The functionalization of this primary amine via reductive alkylation is a critical synthetic transformation.

Direct reductive amination is a one-pot process involving the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine/iminium intermediate, followed by in situ reduction to the corresponding alkylated amine. Historically, sodium cyanoborohydride (NaBH3CN) was the reagent of choice; however, its use is plagued by the generation of highly toxic hydrogen cyanide gas and potential cyanide salt contamination in the final product.

Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) has emerged as the superior alternative, pioneered by the Abdel-Magid procedure 2. The substitution of three hydride ligands with electron-withdrawing and sterically bulky acetoxy groups significantly attenuates the reducing power of the boron-hydrogen bond 3.

Causality in Reagent Selection: This attenuation creates a highly selective thermodynamic window. STAB rapidly reduces protonated imines (iminium ions) but remains largely inert toward most aldehydes and ketones under standard conditions. This kinetic differential allows for a true one-pot procedure where the carbonyl is not prematurely reduced to an alcohol before it can condense with 3-methylcyclopentanamine.

Logical Workflow and Reaction Mechanism

The reaction proceeds through a well-defined mechanistic cascade. 3-Methylcyclopentanamine nucleophilically attacks the carbonyl carbon, forming a hemiaminal. Acid-catalyzed dehydration yields an imine, which is protonated to form an electrophilic iminium ion. STAB then delivers a hydride to this intermediate, irreversibly forming the new C-N bond.

Mechanism A 3-Methylcyclopentanamine (Primary Amine) C Hemiaminal Intermediate A->C Nucleophilic Addition B Carbonyl Compound (Aldehyde/Ketone) B->C D Imine / Iminium Ion (Dehydration) C->D -H2O (AcOH cat.) F N-Alkylated 3-Methylcyclopentanamine D->F Hydride Transfer E NaBH(OAc)3 (STAB) Reduction E->F

Logical mechanism of STAB-mediated reductive amination of 3-methylcyclopentanamine.

Experimental Design & Parameter Optimization

To ensure a self-validating and high-yielding protocol, several parameters must be strictly controlled:

  • Solvent Selection: 1,2-Dichloroethane (DCE) is the optimal solvent for STAB-mediated reductive aminations due to favorable reaction kinetics and reagent solubility 2. Tetrahydrofuran (THF) is a viable alternative if substrate solubility in DCE is poor .

  • Acid Additive: For the alkylation of 3-methylcyclopentanamine with ketones, the addition of 1.0 equivalent of glacial acetic acid (AcOH) is mandatory. It acts as a catalyst for imine formation and provides the necessary proton to form the highly reactive iminium ion. For reactive aldehydes, AcOH is optional but recommended to accelerate the reaction.

  • Stoichiometry: A slight excess of the carbonyl compound (1.05 eq) and a 1.5-fold excess of STAB ensure complete conversion while minimizing the risk of dialkylation.

Quantitative Data Summary

The following table summarizes the comparative advantages of STAB over legacy reducing agents in the context of primary aliphatic amine alkylation.

Reducing AgentSelectivity (Iminium vs. Carbonyl)Toxicity ProfileOptimal pH RangeTypical Yields
NaBH(OAc)3 (STAB) Excellent Low (Acetate byproducts) Weakly Acidic (AcOH) 85 - 98%
NaBH3CNGoodHigh (HCN/Cyanide risk)pH 6 - 870 - 90%
NaBH4PoorLowNeutral / Basic30 - 60% (Requires 2 steps)

Detailed Protocol: Synthesis of N-Alkyl-3-methylcyclopentanamine

Self-Validating Checkpoint System: This protocol incorporates sequential analytical verification to prevent reagent waste and ensure mechanistic fidelity.

Workflow S1 Step 1: Reagent Mixing (Amine + Carbonyl) S2 Step 2: Imine Formation (Stir 15-30 min) S1->S2 S3 Step 3: STAB Addition (1.5 eq, 0°C to RT) S2->S3 S4 Step 4: Reaction Monitoring (LC-MS Validation) S3->S4 S5 Step 5: Quench & Workup (NaHCO3 / Extraction) S4->S5

Step-by-step experimental workflow for the reductive alkylation protocol.

Materials Required:

  • 3-Methylcyclopentanamine (1.0 eq)

  • Representative Carbonyl (e.g., Benzaldehyde or target ketone) (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M relative to amine)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclopentanamine (1.0 eq) and the carbonyl compound (1.05 eq) in anhydrous DCE to achieve a 0.2 M concentration.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise to the stirring solution.

    • Causality: The acid protonates the intermediate hemiaminal, facilitating the elimination of water to form the critical iminium ion 3.

  • Intermediate Validation (Self-Validation Step): Stir the mixture at room temperature (20-25 °C) for 15-30 minutes. Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC.

    • Action: Do not proceed until the primary amine mass is consumed and the imine mass (M + Carbonyl - H2O) is dominant. This ensures STAB will not be wasted reducing the free carbonyl.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 eq) portionwise over 5-10 minutes.

    • Causality: Portionwise addition mitigates any mild exotherm. The low temperature prevents potential thermal degradation of the imine and maximizes hydride transfer selectivity .

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours under a nitrogen atmosphere. Monitor periodically via LC-MS.

  • Quench and Workup: Once complete conversion to the alkylated product is confirmed, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution (equal volume to DCE).

    • Causality: The mildly basic quench neutralizes the acetic acid, destroys unreacted STAB (releasing Hngcontent-ng-c2699131324="" class="ng-star-inserted">2 gas—ventilation required), and deprotonates the newly formed secondary amine, driving it into the organic phase for extraction .

  • Extraction and Purification: Vigorously stir the biphasic mixture for 15 minutes. Separate the layers and extract the aqueous phase twice with dichloromethane (DCM). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (using a DCM/MeOH/NH4OH gradient) to afford the pure N-alkyl-3-methylcyclopentanamine.

References

  • PubChem. "3-Methylcyclopentanamine." National Center for Biotechnology Information. Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. Available at:[Link]

  • Organic Chemistry Portal. "Sodium triacetoxyborohydride." Available at:[Link]

Sources

Application Note: Stereoselective Preparation and Derivatization of 3-Methylcyclopentan-1-amine for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methylcyclopentyl moiety is a privileged cycloaliphatic building block in modern medicinal chemistry. By introducing conformational restriction and modulating lipophilicity (logP), this motif frequently outperforms planar aromatic rings and flexible linear alkyl chains in optimizing target engagement and pharmacokinetics. This application note details the stereoselective preparation of 3-methylcyclopentan-1-amine via advanced biocatalysis, followed by robust derivatization protocols designed to generate high-fidelity Structure-Activity Relationship (SAR) libraries.

Mechanistic Rationale & Structural Significance

In drug discovery, the spatial orientation of functional groups is paramount. The 1,3-disubstituted cyclopentane ring of 3-methylcyclopentan-1-amine possesses two stereocenters, creating four distinct stereoisomers. The specific vector of the N-substituent relative to the methyl group dictates the molecule's ability to occupy hydrophobic pockets within target proteins.

This structural precision has been critical in the development of several advanced therapeutics, including orally bioavailable CXCR2 antagonists[1], potent mPGES-1 inhibitors[1], and Hedgehog pathway antagonists such as IPI-926[2].

The Stereochemical Challenge

Traditional chemical synthesis of the core amine via reductive amination of 3-methylcyclopentanone using metal hydrides (e.g.,


) yields a diastereomeric mixture of racemates. Subsequent separation via chiral stationary phase chromatography or classical salt resolution is thermodynamically inefficient and low-yielding. To engineer a self-validating and scalable system, biocatalytic transamination is the preferred methodology.

Synthetic Strategy: Biocatalysis and Downstream Derivatization

To circumvent the limitations of chemical reduction, engineered


-transaminases (e.g., derived from Arthrobacter sp. KNK168) are deployed[3]. These pyridoxal-5'-phosphate (PLP)-dependent enzymes facilitate dynamic kinetic resolution or direct asymmetric transamination with exquisite stereocontrol.

Following the isolation of the enantiopure core, the primary amine serves as a versatile nucleophile. It can be subjected to N-alkylation (reductive amination) to access secondary amines[4], or N-arylation (Buchwald-Hartwig cross-coupling) to generate structurally diverse anilines[5].

Workflow Visualization

SAR_Workflow Start 3-Methylcyclopentanone (Prochiral Core) Biocat Biocatalytic Transamination (ω-TA, PLP, iPrNH2) Start->Biocat Core Chiral 3-Methylcyclopentan-1-amine (>99% ee, >95% de) Biocat->Core Deriv1 Reductive Amination (N-Alkylation) Core->Deriv1 Deriv2 Buchwald-Hartwig (N-Arylation) Core->Deriv2 Deriv3 Amide Coupling (Acylation) Core->Deriv3 SAR SAR Screening & Profiling (Target Binding, ADME) Deriv1->SAR Deriv2->SAR Deriv3->SAR

Workflow for the biocatalytic synthesis and derivatization of 3-methylcyclopentan-1-amine.

Standard Operating Protocols

Protocol A: Biocatalytic Asymmetric Synthesis of (1S,3R)-3-Methylcyclopentan-1-amine

Causality: Isopropylamine is utilized as the sacrificial amine donor. The thermodynamic equilibrium of transamination is naturally unfavorable; however, by continuously removing the volatile acetone byproduct (via mild vacuum or nitrogen sparging), Le Chatelier's principle drives the reaction to completion. PLP acts as the essential electron sink and amino-group shuttle[3].

  • Buffer Preparation: Prepare 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP and 1.5 M isopropylamine. Adjust pH to 7.5 using HCl.

  • Enzyme Loading: Add 5 mg/mL of engineered

    
    -transaminase powder to the buffer. Stir gently at 30 °C for 15 minutes to ensure cofactor binding.
    
  • Substrate Addition: Add 3-methylcyclopentanone (200 mM final concentration) to the aqueous system.

  • Reaction Driving: Incubate at 30 °C with continuous nitrogen sparging to strip acetone.

  • Workup: After 24 hours, basify the aqueous layer to pH 12 with 5 M NaOH. Extract the free amine with methyl tert-butyl ether (MTBE) (3 × 50 mL). Dry over anhydrous

    
     and concentrate under reduced pressure.
    
  • Self-Validation: Analyze the crude product via GC-FID using a chiral stationary phase (e.g., Cyclosil-B). The reaction is considered validated if conversion is >95%, diastereomeric excess (de) is >95%, and enantiomeric excess (ee) is >99%.

Protocol B: N-Alkylation via Reductive Amination

Target: 2-[((1S,3R)-3-Methylcyclopentyl)amino]cyclohexan-1-ol[4]. Causality: Sodium triacetoxyborohydride (STAB) is selected over


. STAB is a mild reducing agent that requires the iminium ion intermediate for activation. The addition of acetic acid facilitates imine formation without prematurely reducing the starting ketone, ensuring strict chemoselectivity.
  • Imine Formation: Dissolve (1S,3R)-3-methylcyclopentan-1-amine (1.0 eq) and 2-hydroxycyclohexan-1-one (1.05 eq) in 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.5 eq). Stir at room temperature for 2 hours.

  • Reduction: Add STAB (1.5 eq) portion-wise over 15 minutes. Stir for 12 hours under an inert atmosphere.

  • Quenching: Quench carefully with saturated aqueous

    
     until gas evolution ceases. Extract with dichloromethane (DCM).
    
  • Self-Validation: Perform LC-MS to confirm the mass of the secondary amine. Use

    
     NMR to verify the disappearance of the imine proton (
    
    
    
    ~7.5-8.5 ppm) and the presence of the new
    
    
    -amino methine proton.
Protocol C: N-Arylation via Buchwald-Hartwig Cross-Coupling

Target: 2-Fluoro-N-((1S,3R)-3-methylcyclopentyl)aniline[5]. Causality: The bulky 3-methylcyclopentyl group creates significant steric hindrance around the nitrogen center, which can stall the catalytic cycle at the reductive elimination step. RuPhos is specifically selected as the ligand because its biaryl structure provides the necessary steric bulk to force reductive elimination from the palladium center while stabilizing the active Pd(0) species.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine (1S,3R)-3-methylcyclopentan-1-amine (1.2 eq), 1-bromo-2-fluorobenzene (1.0 eq),

    
     (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.5 eq).
    
  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (0.1 M).

  • Coupling: Heat the mixture to 90 °C for 16 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Self-Validation: Confirm purity (>95%) via HPLC. Utilize

    
     NMR to ensure the fluorine atom remains intact and 
    
    
    
    NMR to confirm the presence of the secondary aniline N-H stretch.

Quantitative Data & SAR Library Profiling

The following table summarizes a representative SAR library generated using the protocols above. The data highlights how derivatization of the chiral core maintains stereochemical integrity while systematically exploring lipophilic space (cLogP).

Compound DerivativeReaction TypeYield (%)de (%)ee (%)cLogP
(1S,3R)-3-Methylcyclopentan-1-amineBiocatalysis88>95>991.24
2-[((1S,3R)-3-Methylcyclopentyl)amino]cyclohexan-1-olReductive Amination76>95>992.15
2-Fluoro-N-((1S,3R)-3-methylcyclopentyl)anilineN-Arylation81>95>993.42
N-((1S,3R)-3-Methylcyclopentyl)benzamideAmide Coupling92>95>992.80

References

  • [2] Discovery of a Potent and Orally Active Hedgehog Pathway Antagonist (IPI-926), Journal of Medicinal Chemistry. URL: [Link]

  • [3] Biocatalytic transamination process, US Patent 9738915B2. URL:

  • [1] Discovery of Novel 1-Cyclopentenyl-3-phenylureas as Selective, Brain Penetrant, and Orally Bioavailable CXCR2 Antagonists, Journal of Medicinal Chemistry. URL: [Link]

  • [1] Novel benzoxazole inhibitors of mPGES-1, Bioorganic & Medicinal Chemistry Letters. URL: [Link]

Sources

Application Note: High-Fidelity Acylation of 3-Methylcyclopentan-1-amine

[1]

Abstract & Strategic Significance

In modern medicinal chemistry, the 3-methylcyclopentan-1-amine scaffold represents a critical "conformational lock."[1] Unlike flexible alkyl chains, the cyclopentane ring restricts the spatial orientation of the amide bond, potentially reducing the entropic penalty of ligand-protein binding. However, the introduction of the 3-methyl substituent creates stereochemical complexity (cis/trans diastereomers) and steric considerations that distinguish it from simple cyclopentylamine.

This guide provides a definitive protocol for the acylation of 3-methylcyclopentan-1-amine with diverse acid chlorides. It moves beyond generic textbook procedures to address the specific handling of volatile, stereoisomeric cycloalkyl amines, ensuring high yields and reproducible diastereomeric ratios.

Chemical Basis & Mechanistic Insights

The Reaction Mechanism

The transformation follows a classic Nucleophilic Acyl Substitution (Addition-Elimination) pathway. While theoretically simple, the efficiency of this reaction with 3-methylcyclopentan-1-amine depends on managing the HCl byproduct, which can protonate the unreacted amine and stall the reaction (the "amine sink" effect).

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.[2][3]

  • Tetrahedral Intermediate: Formation of a transient, high-energy alkoxide intermediate.[1]

  • Elimination: Collapse of the intermediate expels the chloride ion.

  • Deprotonation: A base (auxiliary or excess amine) removes the proton to generate the neutral amide.[4]

Stereochemical Considerations

3-Methylcyclopentan-1-amine exists as two diastereomers:

  • Cis-isomer: The amine and methyl groups are on the same face.

  • Trans-isomer: The amine and methyl groups are on opposite faces.[1]

Impact on Protocol:

  • Reactivity: Both isomers are nucleophilic, but the cis-isomer may exhibit slightly reduced reaction rates with bulky acid chlorides due to 1,3-diaxial-like steric compression in the transition state.[1]

  • Racemization: The reaction conditions described below (mild base, <40°C) preserve the stereochemical integrity of the cyclopentane ring. If starting with a pure diastereomer (e.g., trans-3-methyl...), the product will retain that relative configuration.[1]

Visualized Pathways

Reaction Mechanism (DOT Visualization)

ReactionMechanismStartAcid Chloride(R-COCl)IntermediateTetrahedralIntermediateStart->IntermediateNucleophilic AttackAmine3-Methylcyclopentan-1-amineAmine->IntermediateProductAmide ProductIntermediate->ProductElimination of Cl-ByproductBase-HCl SaltIntermediate->ByproductProton TransferBaseBase (TEA/DIPEA)Base->ByproductScavenges HCl

Figure 1: Mechanistic flow of nucleophilic acyl substitution.[1][4] The base is critical to prevent the amine starting material from converting to its non-nucleophilic hydrochloride salt.

Experimental Protocols

Method Selection Guide

Choose the protocol based on the sensitivity of your acid chloride and the scale of the reaction.

FeatureMethod A: Anhydrous (Recommended) Method B: Schotten-Baumann
Solvent System DCM or THF (Single Phase)DCM / Water (Biphasic)
Base TEA or DIPEA (Organic)NaOH or Na₂CO₃ (Inorganic)
Acid Chloride Type Hydrolytically unstable, valuable, or complex.[1][4]Robust, simple, inexpensive.
Workup Aqueous wash or Filtration.[1]Phase separation.
Yield Potential High (>90%)Moderate to High (70-90%)
Method A: Anhydrous Acylation (Standard Protocol)

Best for library synthesis and precious intermediates.

Reagents:

  • Substrate: 3-Methylcyclopentan-1-amine (1.0 equiv)

  • Electrophile: Acid Chloride (1.1 equiv)[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and flush with Nitrogen or Argon.[1]

  • Solvation: Add 3-methylcyclopentan-1-amine (1.0 equiv) and DCM. Stir until dissolved.

  • Base Addition: Add TEA (1.5 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

    • Expert Note: Cooling is mandatory to suppress bis-acylation or side reactions, although this amine is secondary and less prone to over-reaction than primary amines.[1]

  • Acylation: Add the Acid Chloride (1.1 equiv) dropwise over 5-10 minutes.

    • Observation: White smoke (HCl gas) may form briefly if the addition is too fast; a precipitate (TEA·HCl) will form as the reaction proceeds.[3][4]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check completion by TLC or LCMS.[1] The amine spot (usually low Rf, stains with Ninhydrin) should disappear.

  • Quench & Workup:

    • Dilute with excess DCM.[1]

    • Wash sequentially with:

      • 1M HCl (to remove unreacted amine and excess TEA).[1]

      • Saturated NaHCO₃ (to remove unreacted acid/acid chloride byproducts).[1]

      • Brine.[1]

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Method B: Schotten-Baumann (Biphasic)

Best for scale-up of robust substrates or when organic bases are undesirable.[1]

Reagents:

  • Substrate: 3-Methylcyclopentan-1-amine (1.0 equiv)

  • Electrophile: Acid Chloride (1.2 equiv)[1]

  • Base: 10% NaOH or saturated Na₂CO₃ solution.

  • Solvent: DCM or Ethyl Acetate.[1][5]

Step-by-Step Procedure:

  • Biphasic Setup: In a flask, mix the amine (1.0 equiv) in DCM and an equal volume of 10% NaOH solution. Vigorously stir.

  • Addition: Cool to 0°C. Add the Acid Chloride (1.2 equiv) dropwise to the vigorously stirring biphasic mixture.

  • Reaction: Stir at 0°C for 30 mins, then RT for 2 hours.

    • Mechanism:[1][2][3][4][5][6][7] The acid chloride reacts with the amine in the organic phase (or interface). The HCl generated is neutralized by the aqueous base, keeping the amine in its free-base form.

  • Workup: Separate layers. Extract aqueous layer once with DCM.[1] Combine organics, dry, and concentrate.[7]

Purification & Analysis

Purification Strategy

The lipophilic nature of the 3-methylcyclopentyl group often makes the resulting amides "oily" or low-melting solids.[1]

  • Flash Chromatography: Recommended.[1]

    • Stationary Phase: Silica Gel (40-63 µm).[1]

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc).[1]

    • Tip: The amide proton (NH) can hydrogen bond with silica, causing tailing. Add 1% MeOH to the eluent if peak shape is poor.

  • Recrystallization: Only viable for high-melting solid derivatives (e.g., benzamides).[1] Use EtOH/Water or Hexanes/EtOAc.[1]

Analytical Validation (Self-Validating Data)

Verify your product using these expected signals:

  • ¹H NMR (CDCl₃):

    • Amide NH: Broad singlet, typically

      
       5.5 - 7.5 ppm (shift varies with concentration and solvent).[1]
      
    • Methine (CH-N): Multiplet,

      
       3.8 - 4.5 ppm.[1] This shifts downfield significantly compared to the starting amine (
      
      
      ~3.0 ppm).
    • Methyl Group: Doublet,

      
       0.9 - 1.1 ppm.[1]
      
  • IR Spectroscopy:

    • Amide I (C=O): Strong band at 1630–1660 cm⁻¹.[1]

    • Amide II (N-H bend): ~1550 cm⁻¹.[1]

Decision Logic & Workflow

WorkflowStartStart: 3-Methylcyclopentan-1-amineCheckACIs Acid Chloride Hydrolytically Stable?Start->CheckACMethodAMethod A: Anhydrous(DCM + TEA, 0°C)CheckAC->MethodANo (Sensitive)MethodBMethod B: Schotten-Baumann(DCM + aq NaOH)CheckAC->MethodBYes (Robust)MonitorMonitor (TLC/LCMS)Amine DisappearanceMethodA->MonitorMethodB->MonitorWorkupAcidic Wash (1M HCl)Removes unreacted amineMonitor->WorkupPurifyFlash Chromatography(Hex/EtOAc)Workup->Purify

Figure 2: Operational decision tree for selecting the optimal acylation protocol.

Safety & Handling

  • 3-Methylcyclopentan-1-amine: Volatile liquid (if free base).[1] Causes skin and severe eye irritation.[1][8] Handle in a fume hood. If using the HCl salt, it is non-volatile but requires an extra equivalent of base in the reaction.

  • Acid Chlorides: Corrosive lachrymators.[1] React violently with water to release HCl gas.[1]

  • Waste Disposal: Quench all reaction mixtures with water/bicarbonate before disposal.[1] Segregate halogenated solvents.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21530113, 3-Methylcyclopentan-1-amine hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. Amide Synthesis via Acylation of Amines. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (General reference for amide coupling mechanisms).

  • Common Organic Chemistry. Amide Formation from Acid Chlorides. Retrieved from [Link]

microwave-assisted synthesis with 3-methylcyclopentan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr) Using 3-Methylcyclopentan-1-amine Hydrochloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals. Application Focus: High-throughput synthesis of kinase inhibitor scaffolds and biologically active N-aryl/N-heteroaryl cyclic amines.

Introduction & Chemical Profile

Cycloalkylamines are privileged structural motifs in modern drug discovery, frequently utilized to modulate the lipophilicity, metabolic stability, and target-binding affinity of small molecules[1]. Specifically, 3-methylcyclopentan-1-amine hydrochloride (CAS: 226548-99-8, MW: 135.63 g/mol ) is a highly versatile building block[2].

Because free aliphatic amines are prone to oxidation and can absorb atmospheric carbon dioxide to form carbamates, this reagent is commercially supplied and stored as a bench-stable hydrochloride salt[3]. However, the salt form is non-nucleophilic. To utilize it in coupling reactions—such as Nucleophilic Aromatic Substitution (SNAr) with heteroaryl halides—the free amine must be liberated in situ.

Traditional thermal SNAr reactions with sterically encumbered amines like 3-methylcyclopentan-1-amine often require harsh conditions and extended reaction times (12–24 hours), leading to degradation and poor yields[1]. Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations by utilizing dielectric heating to rapidly overcome high activation energy barriers, achieving complete conversion in minutes[4].

Mechanistic Rationale & Causality

Designing a robust MAOS protocol requires a deep understanding of the interplay between the reagent's physical state, the solvent's dielectric properties, and the reaction stoichiometry.

  • The Stoichiometry of the Base: In a standard SNAr reaction between a free amine and an aryl chloride, one equivalent of acid (HCl) is generated, which requires one equivalent of an acid scavenger. However, because 3-methylcyclopentan-1-amine is introduced as a hydrochloride salt, a minimum of two equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) is strictly required. The first equivalent neutralizes the salt to liberate the nucleophilic lone pair, while the second equivalent scavenges the SNAr byproduct. We recommend 2.5 to 3.0 equivalents to drive the reaction to completion.

  • Dielectric Heating & Solvent Selection: Microwave reactors do not heat the vessel; they heat the molecules directly via dipole rotation and ionic conduction[4]. Therefore, the solvent must have a high loss tangent (

    
    ). Polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) are ideal because they strongly absorb microwave energy and stabilize the polar transition state of the SNAr reaction, accelerating the rate[4].
    
  • Sealed-Vessel Superheating: By conducting the reaction in a sealed microwave vial, the solvent can be safely heated well above its atmospheric boiling point. According to the Arrhenius equation, a 10 °C increase in temperature approximately doubles the reaction rate. Superheating allows reactions that take days at reflux to finish in 10–15 minutes[5].

Reaction Workflow

MAOS_Pathway Salt 3-Methylcyclopentan-1-amine HCl (Stable Precursor) Base DIPEA Addition (2.5 eq) Neutralizes HCl & Scavenges Salt->Base Step 1 FreeAmine Free Amine Nucleophile (In Situ Generation) Base->FreeAmine Acid-Base Rxn MW Microwave Irradiation (120°C, Polar Solvent) FreeAmine->MW + Ar-X Product SNAr Target Scaffold (Kinase Inhibitor Intermediate) MW->Product Dielectric Heating

Mechanistic workflow of in situ free-basing and microwave-assisted SNAr.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions for the coupling of 3-methylcyclopentan-1-amine hydrochloride with a model unactivated heteroaryl chloride (e.g., 2-chloropyrimidine). The data demonstrates the superiority of MAOS over conventional thermal heating[1],[5].

Heating MethodSolventBase (Eq.)Temp (°C)TimeConversion (LC-MS)Isolated Yield
Conventional (Oil Bath)EthanolDIPEA (2.5)80 (Reflux)16 hours65%52%
Conventional (Oil Bath)NMPK₂CO₃ (3.0)12012 hours78%68%
Microwave (MAOS) EthanolDIPEA (2.5)12020 mins85%79%
Microwave (MAOS) NMP DIPEA (2.5) 140 15 mins >98% 92%

Note: NMP combined with DIPEA under microwave irradiation provided the optimal balance of solubility, microwave absorbance, and reaction kinetics.

Validated Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next phase without confirming the success criteria of the current step.

Phase 1: Reagent Preparation & Assembly
  • Weighing: To a 10 mL heavy-walled microwave reactor vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 eq) and 3-methylcyclopentan-1-amine hydrochloride (1.2 mmol, 1.2 eq)[1].

  • Solvent Addition: Add 4.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Base Addition: Syringe in N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq).

  • Validation Checkpoint 1 (Dissolution): Stir the mixture vigorously at room temperature for 5 minutes. Self-Validation: The mixture must become a homogeneous solution or a very fine, freely stirring suspension. Large clumps of the amine salt will cause localized superheating (hot spots) during irradiation, leading to charring and vessel failure.

Phase 2: Microwave Irradiation
  • Sealing: Crimp the microwave vial securely with a Teflon-lined septum cap.

  • Programming: Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Set the parameters:

    • Temperature: 140 °C

    • Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Cooling: On (compressed air cooling post-reaction)

  • Validation Checkpoint 2 (Pressure/Power Curve): Monitor the instrument's real-time readout. The power should spike initially to reach 140 °C, then drop to a low maintenance wattage (10–30 W). Self-Validation: If the pressure exceeds 15 bar or the power remains continuously high, abort the run immediately—this indicates an exothermic decomposition or a solvent leak.

Phase 3: Reaction Monitoring & Workup
  • Sampling: Once the vial has cooled to <40 °C, uncap it and withdraw a 10 µL aliquot. Dilute in 1 mL of Acetonitrile/Water (1:1) for LC-MS analysis.

  • Validation Checkpoint 3 (Conversion): Self-Validation: The LC-MS chromatogram must show the complete disappearance of the starting heteroaryl halide and a dominant peak corresponding to the mass of the desired SNAr product (

    
    ).
    
  • Quenching & Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with 30 mL of Ethyl Acetate (EtOAc) and wash with 5% aqueous LiCl solution (3 × 20 mL) to effectively partition the NMP into the aqueous layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure target compound.

References

  • [1] BenchChem. Application Notes and Protocols: Microwave-Assisted Synthesis of (4-Bromopyrimidin-2-yl)cyclopentylamine. 1

  • [3] Sigma-Aldrich. 3-Methylcyclopentan-1-amine hydrochloride | 226548-99-8. 3

  • [2] PubChem. 3-Methylcyclopentan-1-amine hydrochloride | C6H14ClN | CID 21530113. 2

  • [4] National Institutes of Health (PMC). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. 4

  • [5] MDPI. Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. 5

Sources

Troubleshooting & Optimization

improving yield of amide coupling with 3-methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges of coupling 3-methylcyclopentan-1-amine.

While 3-methylcyclopentan-1-amine is a primary aliphatic amine (and thus highly nucleophilic), the cyclopentyl ring and the 3-methyl substituent induce significant conformational rigidity. In its envelope conformation, the steric bulk of the ring restricts the approach trajectory of bulky active esters. This mismatch—high nucleophilicity combined with steric hindrance—frequently diverts the reaction away from the desired amide formation and toward reagent-consuming side reactions.

I. Troubleshooting FAQs

Q1: I am using HATU and DIPEA to couple a bulky carboxylic acid with 3-methylcyclopentan-1-amine. My yield is <20%, and LC-MS shows a major +99 Da mass adduct on the amine. What is happening? A1: You are observing a classic guanidinylation side reaction. HATU is a uronium salt. Because the steric bulk of the cyclopentyl ring slows down the formation of the desired OAt active ester, the highly nucleophilic aliphatic amine directly attacks the HATU reagent instead[1]. This kinetic competition forms a stable tetramethylguanidine byproduct, effectively capping your amine and adding 99 Da to its mass[2]. Causality & Solution: To prevent this, you must separate the activation and coupling phases. Pre-activate the carboxylic acid with HATU and DIPEA for 5–10 minutes before adding the amine. If the issue persists, abandon uronium salts entirely and switch to a phosphonium-based reagent (e.g., PyBOP) or T3P, which cannot form guanidine byproducts[3].

Q2: My carboxylic acid has a sensitive alpha-chiral center. How do I prevent epimerization while forcing the coupling with this hindered cyclic amine? A2: Uronium reagents (HATU/HBTU) combined with strong bases (TEA, DIPEA) promote oxazolone formation, which is the primary pathway for epimerization in chiral acids. For epimerization-prone substrates, propylphosphonic anhydride (T3P) combined with a weaker base like pyridine or 2,6-lutidine is the industry standard[4]. T3P activates the acid via a mixed anhydride that is highly reactive toward hindered amines but structurally resists the cyclization required for oxazolone formation, thereby preserving stereochemical integrity[4].

Q3: What if standard reagents (EDC/HOBt, HATU, T3P) completely fail to yield product? A3: If both the carboxylic acid and the 3-methylcyclopentan-1-amine are extremely hindered, the activation energy barrier for a bulky active ester intermediate (like OBt or OAt) is simply too high[1]. You must bypass standard active esters and generate an acid chloride or acyl fluoride. Acyl fluorides (generated via Deoxo-Fluor) or acid chlorides (via oxalyl chloride) are exceptionally reactive toward sterically congested amines and do not suffer from the severe steric penalties associated with bulky leaving groups[1].

II. Mechanistic Pathways & Workflows

Pathway Acid Carboxylic Acid + Base ActiveEster OAt Active Ester (Slow Formation) Acid->ActiveEster Activation Reagent HATU (Uronium Salt) Guanidine Tetramethylguanidine Byproduct (+99 Da) Reagent->Guanidine Direct attack Amine 3-methylcyclopentan-1-amine Amine->ActiveEster Amine->Guanidine Amide Desired Amide (Target) ActiveEster->Amide Amine attack

Fig 1. Kinetic competition between active ester formation and guanidinylation side reaction.

T3PWorkflow S1 1. Dissolve Acid + Amine S2 2. Add Base (Pyridine/DIPEA) S1->S2 S3 3. Add T3P (50% in EtOAc) S2->S3 S4 4. Stir 2-12h at RT to 60°C S3->S4 S5 5. Aqueous Workup S4->S5

Fig 2. Standard operational workflow for T3P-mediated amide coupling with hindered amines.

III. Quantitative Reagent Performance Data

The following table summarizes the expected performance of various coupling strategies when applied to sterically hindered aliphatic amines like 3-methylcyclopentan-1-amine.

Coupling StrategyExpected Yield (%)Epimerization RiskMajor Side ReactionWorkup Difficulty
HATU / DIPEA 40 - 60%ModerateGuanidinylation[2]Moderate (Requires chromatography)
EDC / HOBt 30 - 50%LowN-acylurea formationEasy (Water wash)
T3P / Pyridine 80 - 95%Very Low[4]None significantVery Easy (Water-soluble byproducts)
Acid Chloride > 90%HighHydrolysis[1]Moderate (Requires strict anhydrous conditions)

IV. Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: T3P-Mediated Amide Coupling (High Yield, Low Epimerization)

Use this as your primary method for 3-methylcyclopentan-1-amine to prevent guanidinylation and preserve stereocenters.

  • Dissolution: Charge an oven-dried reaction vessel with the carboxylic acid (1.0 equiv) and 3-methylcyclopentan-1-amine (1.1 equiv) in anhydrous EtOAc or DMF to achieve a 0.2 M concentration.

  • Base Addition: Add pyridine (3.0 equiv). Causality: Pyridine acts as both a base and a nucleophilic catalyst, but its pKa is too low to deprotonate the alpha-carbon of the acid, preventing epimerization. Cool the mixture to 0 °C.

  • Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv).

    • Validation Checkpoint: Observe a mild exotherm and a slight yellowing of the solution. This confirms the formation of the reactive mixed-anhydride intermediate.

  • Coupling: Remove the ice bath, warm to room temperature, and stir for 4–12 hours.

    • Validation Checkpoint: Quench a 5 µL aliquot in 100 µL of methanol. LC-MS analysis should show the mass of the methyl ester (if unreacted active ester remains) or the desired product. The complete absence of the starting acid mass confirms the reaction has reached completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl, water, and brine.

    • Causality: T3P byproducts are highly water-soluble phosphonic acids. The aqueous washes completely remove the coupling reagent without the need for column chromatography. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Acid Chloride Method (For Extreme Steric Hindrance)

Use this fallback method only if Protocol A fails and the carboxylic acid lacks sensitive alpha-chiral centers.

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (0.05 equiv). Cool to 0 °C.

  • Chlorination: Add oxalyl chloride (1.5 equiv) dropwise. Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which acts as the true chlorinating species.

    • Validation Checkpoint: Vigorous gas evolution (CO and CO₂) will occur. Stir at room temperature until gas evolution completely ceases (typically 1–2 hours), indicating total consumption of the acid.

  • Concentration: Concentrate the mixture under vacuum to remove excess oxalyl chloride and HCl gas.

    • Validation Checkpoint: Quench a micro-drop of the crude residue in methanol. TLC or LC-MS should show quantitative conversion to the methyl ester, confirming the viability of the acid chloride.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of 3-methylcyclopentan-1-amine (1.2 equiv) and DIPEA (2.5 equiv) in DCM. Add the acid chloride solution dropwise to the amine solution.

  • Completion: Stir at room temperature for 2 hours. Quench with water, extract with DCM, wash with brine, dry, and purify via silica gel chromatography.

V. References

Sources

Technical Support: Solubility & Handling of 3-Methylcyclopentanamine HCl in Dichloromethane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Solubility Mechanics

The Core Issue: Users frequently report that 3-methylcyclopentanamine HCl precipitates or fails to dissolve in pure Dichloromethane (DCM). This is normal and expected behavior .

The Scientific Causality: Dichloromethane is a moderately polar, aprotic solvent with a dielectric constant (


) of 

. While excellent for dissolving organic free bases, it lacks the polarity and hydrogen-bonding capability required to dissociate the ionic lattice of hydrochloride salts. 3-methylcyclopentanamine HCl exists as a polar ionic solid (

), making it thermodynamically incompatible with pure DCM.

The Solution: To solubilize this compound in DCM, you must either:

  • Break the Ionic Pair: Use a co-solvent (e.g., Methanol) to solvate the ions.

  • Eliminate the Charge: Neutralize the salt with a tertiary amine base (e.g., DIPEA, TEA) to generate the DCM-soluble free amine in situ.

Troubleshooting Guide (Q&A)

Q1: I added the solid HCl salt to DCM, and it's sitting at the bottom of the flask. Is my batch defective?

A: No, your batch is likely fine. Amine hydrochloride salts are generally insoluble in DCM. The solid you see is the undissolved salt.

  • Fix: If running a reaction (e.g., amide coupling), add 1.0–3.0 equivalents of a tertiary base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) . The solution should clarify as the free amine is released and dissolves.

Q2: I am trying to perform an amide coupling (EDC/HATU). Can I use the HCl salt directly?

A: Yes, but only if you perform an in situ neutralization. The coupling reagents react with the free amine (


), not the ammonium salt (

).
  • Critical Step: You must add the organic base (DIPEA/TEA) to the DCM mixture before or simultaneously with the coupling reagent to ensure the free amine is available for the reaction.

Q3: I cannot use a base because my other reagents are base-sensitive. How do I dissolve it?

A: If you cannot neutralize the salt, you must use a co-solvent system .

  • Recommendation: Use a mixture of DCM:Methanol (9:1 to 4:1) . Methanol is protic and highly polar (

    
    ), allowing it to solvate the chloride ion and ammonium cation, pulling the salt into the solution phase.
    
  • Warning: Methanol is nucleophilic. Ensure it does not interfere with your specific electrophile (e.g., avoid with highly reactive acid chlorides).

Q4: How do I isolate the free amine from the HCl salt before the reaction?

A: Perform a "Free-Basing" extraction.

  • Dissolve the HCl salt in water (or 1M NaOH).

  • Extract with DCM.

  • Dry the DCM layer (MgSo4) and concentrate.

  • See Protocol B below for the detailed workflow.

Technical Data & Solubility Profile

Solvent SystemSolubility State (HCl Salt)Solubility State (Free Base)Application Context
Pure DCM Insoluble (< 1 mg/mL)Soluble (> 100 mg/mL)Standard organic workups.
DCM + DIPEA (3 eq) Soluble (Converted)Soluble Amide coupling, reductive amination.
DCM : MeOH (9:1) Soluble Soluble Chromatography, non-nucleophilic reactions.
Water (pH 7) Highly Soluble Moderately Soluble Aqueous stock solutions.
Water (pH > 12) Insoluble (Oiling out)Insoluble (Partition to Org.)Extraction / Isolation.[1][2][3]

Validated Experimental Protocols

Protocol A: In-Situ Neutralization for Amide Coupling

Use this when reacting the amine HCl salt directly in DCM without prior isolation.

  • Preparation: Charge the reaction vessel with the carboxylic acid (1.0 eq) and DCM (0.1 M concentration).

  • Activation: Add the coupling reagent (e.g., EDC·HCl, HATU) and stir for 5–10 minutes.

  • Amine Addition: Add 3-methylcyclopentanamine HCl (1.0–1.2 eq) as a solid.

  • Solubilization (Critical): Immediately add DIPEA (3.0 eq) via syringe.

    • Observation: The suspension should dissolve into a clear homogeneous solution within 5–15 minutes as the salt neutralizes.

  • Monitoring: Stir at Room Temperature (RT) and monitor by TLC/LCMS.

Protocol B: Biphasic Isolation of Free Base

Use this to convert the stable HCl salt into the reactive free amine oil before a sensitive reaction.

  • Dissolution: Dissolve 1.0 g of 3-methylcyclopentanamine HCl in 10 mL of 1M NaOH (aqueous).

    • Note: The solution may become cloudy as the free amine oils out.

  • Extraction: Add 15 mL of DCM and transfer to a separatory funnel. Shake vigorously and vent.

  • Separation: Collect the lower organic layer (DCM).

  • Re-extraction: Extract the aqueous layer two more times with 10 mL DCM.

  • Drying: Combine DCM layers, dry over anhydrous

    
     or 
    
    
    
    for 10 minutes.
  • Concentration: Filter and evaporate the DCM carefully (the free amine may be volatile; do not use high vacuum for extended periods).

Decision Logic: Solubility Workflow

The following diagram illustrates the decision process for handling 3-methylcyclopentanamine HCl in DCM based on your experimental constraints.

SolubilityWorkflow Start Start: 3-Methylcyclopentanamine HCl in DCM CheckRxn Is this for a Chemical Reaction? Start->CheckRxn CheckBase Is the reaction Base-Compatible? CheckRxn->CheckBase Yes CheckNu Is the reaction Methanol-Sensitive? CheckRxn->CheckNu No (Just dissolving) ActionBase Protocol A: In-Situ Neutralization (Add DIPEA/TEA) CheckBase->ActionBase Yes (Standard) ActionExtract Protocol B: Biphasic Extraction (Isolate Free Base first) CheckBase->ActionExtract No (Base Sensitive) ActionCoSolv Use Co-Solvent System (DCM : MeOH 9:1) CheckNu->ActionCoSolv No ActionSwitch Switch Solvent (Use DMF or DMSO) CheckNu->ActionSwitch Yes

Figure 1: Decision tree for selecting the correct solubilization strategy based on reaction compatibility.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21530113, 3-Methylcyclopentan-1-amine hydrochloride. Retrieved March 5, 2026, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa; discussion on amine salt solubility).
  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

  • Perrin, D. D., Armarego, W. L. F. (1988).Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.

Sources

removing excess 3-methylcyclopentan-1-amine from reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AMINE-REM-003 Status: Open Agent: Senior Application Scientist

Overview

You are encountering difficulties removing excess 3-methylcyclopentan-1-amine (CAS: 52430-83-8) from your reaction mixture. This primary cycloaliphatic amine is a common nucleophile in reductive aminations and amide couplings. Its moderate lipophilicity (LogP ~1.13) and high boiling point relative to common solvents make it persistent during standard evaporation, often leading to product contamination or chromatographic tailing.

This guide provides three chemically distinct protocols to eliminate this impurity, selected based on the physicochemical properties of your target product .

Phase 1: Diagnostic Triage

Before selecting a protocol, determine the acid-base sensitivity of your target product. Use the decision matrix below to select the correct workflow.

AmineRemovalDecision Start Start: Analyze Target Product IsBasic Is your product a base (e.g., amine, pyridine)? Start->IsBasic No No (Neutral/Acidic) IsBasic->No Neutral/Amide Yes Yes (Basic) IsBasic->Yes Amine/Alkaloid AcidWash Protocol A: Biphasic Acid Extraction (Citric Acid/HCl) No->AcidWash Failed Did extraction/scavenging fail? AcidWash->Failed Scavenger Protocol B: Electrophilic Scavenger Resin (Isocyanate/Aldehyde) Yes->Scavenger Scavenger->Failed Chromatography Protocol C: Modified Chromatography (TEA/NH3 additives) Failed->Chromatography Yes

Figure 1: Decision matrix for selecting the appropriate purification strategy based on product chemistry.

Protocol A: Biphasic Acid Extraction

Best For: Amides, Esters, Ureas, and Neutral scaffolds. Mechanism: Protonation of the primary amine (


) renders it water-soluble, partitioning it away from the lipophilic product.
Technical Insight

3-methylcyclopentan-1-amine is a primary aliphatic amine. While it has a hydrophobic carbocycle, its conjugate acid is highly polar. We utilize Citric Acid over HCl for initial washes because it buffers at pH ~3-4, preventing the accidental hydrolysis of acid-sensitive protecting groups (e.g., Boc, acetals) while still fully protonating the amine.

Step-by-Step Workflow
  • Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Avoid ether if possible, as amine salts can sometimes form tight ion pairs and remain in ether.

  • Primary Wash (Citric Acid): Wash the organic phase 2x with 10% w/v aqueous Citric Acid .

    • Why: Citric acid forms water-soluble citrate salts with the amine.

  • The "Copper Indicator" Wash (Validation Step):

    • Prepare a 10% aqueous Copper(II) Sulfate (CuSO₄) solution.

    • Wash the organic layer with this solution.

    • Observation: If the aqueous layer turns Royal Blue/Purple , excess amine is still present (formation of

      
       complex).
      
    • Action: Repeat the wash until the aqueous layer remains pale blue.

  • Neutralization: Wash with saturated NaHCO₃ to remove residual acid.[1]

  • Dry & Concentrate: Dry over Na₂SO₄ and concentrate.

Protocol B: Chemoselective Scavenger Resins

Best For: Secondary/Tertiary Amine products, Alkaloids, or when aqueous workup is impossible. Mechanism: Covalent capture.[2] We use an Isocyanate-functionalized resin (electrophile) which reacts rapidly with the primary amine (nucleophile) to form an insoluble urea, which is then filtered off.

Why This Works

Standard acid extraction would remove your basic product along with the impurity. Scavenger resins are chemoselective based on steric hindrance and nucleophilicity. The primary amine (3-methylcyclopentan-1-amine) reacts much faster with the resin than sterically hindered secondary amines or non-nucleophilic tertiary amines.

Recommended Reagents
  • Resin: Polystyrene-supported Isocyanate (PS-NCO) or PS-Benzaldehyde.

  • Loading: Typically 1.0 – 1.5 mmol/g.

  • Stoichiometry: 2-3 equivalents relative to the excess amine (not the product).

ScavengerMechanism Impurity 3-methylcyclopentan-1-amine (Solution Phase) Reaction Covalent Urea Formation (1-4 hours, RT) Impurity->Reaction Resin PS-Isocyanate Resin (Solid Phase) Resin->Reaction Filtration Filtration Reaction->Filtration Waste Solid Waste (Resin-bound Urea) Filtration->Waste Retentate Product Purified Product (Filtrate) Filtration->Product Eluent

Figure 2: Workflow for covalent sequestration of amine impurities using PS-NCO resin.

Step-by-Step Workflow
  • Dissolution: Dissolve crude mixture in DCM or THF (avoid protic solvents like methanol, as they can react with isocyanates slowly).

  • Resin Addition: Add 3 equivalents of PS-Isocyanate resin relative to the estimated excess amine.

  • Incubation: Shake or stir gently at room temperature for 2–4 hours .

    • Tip: Do not use magnetic stir bars if the resin is fragile (it grinds the beads); use an orbital shaker.

  • Validation: Spot a TLC plate. Spray with Ninhydrin . If the primary amine spot (usually red/purple) is visible, add more resin and stir longer.

  • Filtration: Filter through a fritted glass funnel or a cotton plug. Rinse the resin cake with DCM to recover any entrained product.

Protocol C: Chromatographic Troubleshooting

Best For: Final purification when trace amine remains. Issue: Primary amines interact strongly with acidic silanols on silica gel, causing "streaking" or "tailing," which ruins separation.

Mobile Phase Modifiers

Do not run a standard Hexane/EtOAc column. You must deactivate the silica.[3]

ModifierConcentrationApplication
Triethylamine (TEA) 0.5% – 1.0%Add to the mobile phase. TEA saturates silica sites, allowing the 3-methylcyclopentan-1-amine to elute as a sharp band (or stay at the baseline if very polar).
Ammonia (7N in MeOH) 1.0% – 5.0%Use in DCM/MeOH gradients. Essential for very polar amine products.
Amine-Functionalized Silica N/AUse KP-NH (amino-silica) cartridges.[4] The stationary phase is basic, preventing interaction. No additives needed.

Pro Tip: If using TEA, pre-flush the column with the TEA-containing solvent before loading your sample to ensure the silica is fully deactivated.

Frequently Asked Questions (FAQ)

Q: Can I remove this amine by rotary evaporation (Rotovap)? A: Likely not effectively. While cycloaliphatic amines are volatile, the boiling point of 3-methylcyclopentan-1-amine is relatively high (>100°C estimated). You would need high heat and high vacuum, which risks degrading your product. If you must evaporate, use an azeotrope : add Toluene and rotovap. The toluene/amine azeotrope helps carry the amine over.

Q: My product is acid-sensitive (e.g., contains a Boc group). Is Protocol A safe? A: Yes, if you use Citric Acid (10%) or Ammonium Chloride (saturated) . Avoid HCl. Citric acid buffers around pH 3-4, which is generally safe for Boc groups (stable > pH 2) for short durations. Perform the wash quickly and neutralize immediately with NaHCO₃.

Q: I used the resin, but the amine is still there. A: Check your solvent. Nucleophilic solvents (MeOH, EtOH) or wet solvents can deactivate isocyanate resins. Ensure you are using anhydrous DCM or THF. Alternatively, the reaction might be slow due to the steric bulk of the methyl group on the cyclopentane ring; increase temperature to 40°C or reaction time to overnight.

References
  • PubChem. (2025).[5] 3-Methylcyclopentan-1-amine hydrochloride (Compound Summary).[5] National Library of Medicine. [Link]

  • Biotage. (2023).[4] How to separate amides from free amine using acidic workup and chromatography. [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines: Copper Sulfate and Acidic Methods.[1][6] [Link]

Sources

purification of 3-methylcyclopentan-1-amine derivatives by flash chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Methylcyclopentan-1-amine Derivatives

Case ID: 3-MCP-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Executive Summary

Purifying 3-methylcyclopentan-1-amine and its derivatives presents a "perfect storm" of chromatographic challenges:

  • Silanol Interactions: The basic amine functionality interacts strongly with acidic silanols on silica, causing severe tailing.[2]

  • Detection Limits: The aliphatic scaffold lacks a UV chromophore, making standard UV-Vis detection (254 nm) useless for the free amine.

  • Stereochemistry: The presence of two stereocenters (C1 and C3) creates cis and trans diastereomers that often require separation.

  • Volatility: The low molecular weight (MW ~99 g/mol ) of the free base risks sample loss during concentration.

This guide provides self-validating protocols to overcome these specific failure modes.

Module 1: The "Invisible" Peak (Detection Strategies)

User Question: "My crude NMR shows product, but I see nothing on the flash collector's UV trace. How do I trigger fraction collection?"

Technical Diagnosis: 3-methylcyclopentan-1-amine is an aliphatic amine.[1] It has no conjugated


-system to absorb UV light above 200 nm.[1] Standard detection at 254 nm will only show impurities, leading to product loss in the waste line.

Troubleshooting Protocol:

MethodSuitabilityProtocol Notes
ELSD (Evaporative Light Scattering) Best Universal detection.[1] The amine is semi-volatile, so lower the drift tube temperature to

to prevent evaporation before detection.
Low-Wavelength UV GoodSet monitoring to 205–210 nm .[1] Critical: You must use UV-transparent solvents (Acetonitrile/Water or Hexane).[1] Avoid Acetone or Ethyl Acetate at these wavelengths (high UV cutoff).[1]
Ninhydrin Stain ManualCollect all fractions blindly. Spot on TLC plate.[1][3] Dip in Ninhydrin and heat. Primary amines turn deep purple/blue .[1]
Derivatization (Pre-column) ExcellentConvert the amine to a UV-active amide (e.g., benzoyl chloride) before purification if the free amine is not required immediately.

Module 2: Peak Tailing & Streaking (Silanol Suppression)

User Question: "My product elutes as a broad smear from 10% to 50% MeOH. I cannot separate it from impurities."

Technical Diagnosis: Silica gel (


) has a surface pH of ~5.0 due to acidic silanol groups (

).[1] Basic amines protonate (

) and ion-exchange with deprotonated silanols (

), causing "drag" or tailing.[1]

The Fix: Mobile Phase Modifiers You must introduce a "sacrificial base" to block these silanol sites.

Protocol A: The "TEA" Method (Standard Silica)

  • Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28%

    
    )  to both solvent A (DCM) and solvent B (MeOH).[1]
    
  • Equilibration (Crucial): Flush the column with 10% Solvent B (containing modifier) for 3 Column Volumes (CV) before injection.[1] This pre-coats the silica surface.

  • Gradient: Run a standard DCM/MeOH gradient (0–10% MeOH).

    • Note: TEA is difficult to remove (high boiling point).[1]

      
       is easier to evaporate but immiscible in pure hexanes.[1]
      

Protocol B: Amine-Functionalized Silica (The "Zero-Additive" Solution) Use a KP-NH (Aminopropyl) flash cartridge.[1]

  • Mechanism: The silica surface is bonded with propyl-amine groups.[1] This creates a basic surface that repels the target amine, forcing it to elute as a sharp band without mobile phase modifiers.

  • Solvent System: You can use Hexane/Ethyl Acetate instead of DCM/MeOH.[4] This is safer and cheaper.[1]

TailingMechanism cluster_0 Standard Silica (Acidic) cluster_1 Modified System (Blocked) Silanol Si-OH (Acidic Surface) Interaction Ionic Bonding (Tailing/Stuck) Silanol->Interaction Amine R-NH2 (Target) Amine->Interaction Modifier Triethylamine (TEA) (Sacrificial Base) Interaction->Modifier Add Modifier Silanol_Blocked Si-O-TEA (Blocked Surface) Modifier->Silanol_Blocked Preferential Binding Amine_Free R-NH2 (Elutes Sharply) Silanol_Blocked->Amine_Free No Interaction

Figure 1: Mechanism of amine tailing on silica and the "sacrificial base" solution using Triethylamine (TEA).

Module 3: Separating Diastereomers (Cis vs. Trans)

User Question: "I have a 50:50 mixture of cis- and trans-3-methylcyclopentan-1-amine. Can flash chromatography separate them?"

Technical Diagnosis: Yes. The 1,3-substitution pattern creates distinct 3D shapes.[1]

  • Cis-isomer: Both substituents on the same face. Often more polar (elutes later on silica) due to accessible lone pair/dipole alignment.[1]

  • Trans-isomer: Substituents on opposite faces.[1] Often less polar (elutes earlier).[1]

Optimization Protocol:

  • Reduce Slope: Standard gradients (0-100%) are too fast.[1] Use a focused gradient .

    • Run a scout TLC.[1] If the spots separate at 30% EtOAc/Hexane (Rf ~0.3), set your flash gradient to hold at 30% isocratic for 5 CVs, or run a shallow gradient (e.g., 20% to 40% over 20 minutes).

  • Change Selectivity: If Silica fails, switch to C18 (Reversed Phase) .[1]

    • Condition: High pH is mandatory.[1] Use 10 mM Ammonium Bicarbonate (pH 10) in water vs. Acetonitrile.[1]

    • Why? At pH 10, the amine is neutral (unprotonated). Separation is driven purely by the hydrophobic shape difference between cis and trans isomers interacting with the C18 chains.

IsomerSeparation Start Start: Cis/Trans Mixture TLC 1. Run TLC (Amino-Silica Plate) Solvent: Hex/EtOAc (3:1) Start->TLC Separation Is separation visible on TLC? TLC->Separation Yes Yes (Delta Rf > 0.1) Separation->Yes Yes No No (Single Spot) Separation->No No Flash_Silica 2. Flash Chromatography Stationary: KP-NH (Amino) Gradient: 0-50% EtOAc in Hexane (Shallow Gradient) Yes->Flash_Silica Switch_Mode 3. Switch to Reversed Phase (C18) No->Switch_Mode Result_Silica Collect Fractions (Trans usually elutes first) Flash_Silica->Result_Silica PH_Adjust 4. Buffer Selection Use pH 9.5-10 (Ammonium Bicarbonate) (Ensures neutral amine state) Switch_Mode->PH_Adjust Result_C18 Collect Fractions (Shape selectivity dominates) PH_Adjust->Result_C18

Figure 2: Decision tree for separating cis/trans isomers of 3-methylcyclopentan-1-amine derivatives.

Module 4: Sample Loading & Volatility Risks

User Question: "I evaporated my pure fractions, but my yield is 20% lower than expected. Where did it go?"

Technical Diagnosis: 3-methylcyclopentan-1-amine (free base) has a boiling point of ~130-140°C, but it has significant vapor pressure.[1] It can co-evaporate with solvents like DCM or MeOH on a rotovap, especially under high vacuum.[1]

Handling Protocol:

  • Salt Formation: Do not evaporate the free amine to dryness if possible. Add 1M HCl in Dioxane or Acetic Acid to your collection tubes before evaporation. This converts the volatile amine into a non-volatile hydrochloride or acetate salt.

  • Loading:

    • Avoid: Dry loading on silica (the heat of adsorption can degrade the amine or cause evaporation).

    • Preferred:Liquid loading . Dissolve the sample in the minimum amount of DCM.[3] If the sample is very polar, use a "sandwich injection" (Solvent A -> Sample -> Solvent A) to prevent precipitation at the column head.

References

  • Biotage. (2023).[1][4][5] Strategies for Flash Chromatography of Amines. Retrieved from [1]

  • Teledyne ISCO. (2012).[1][6] RediSep C-18 Reversed Phase Column Purification of Primary Amines. Application Note AN82. Retrieved from [1]

  • BenchChem. (2025).[1][3][7][8][9] Technical Guide: Purification of Bulky Amines by Chromatography. Retrieved from [1]

  • Kinesis. (2012).[1] Flash Chromatography Separation of Basic Organic Compounds without Modifier. Retrieved from [1]

  • National Institutes of Health (NIH). (2013).[1] Simultaneous Solid Phase Extraction and Derivatization of Aliphatic Primary Amines. PMC3696499.[1] Retrieved from [1]

Sources

troubleshooting low conversion in reductive amination of cyclopentyl amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in Reductive Amination of Cyclopentyl Amines Audience: Researchers, Medicinal Chemists, Process Chemists Format: Interactive Troubleshooting Guide & FAQs

Introduction: The "Hidden" Barrier in Cyclopentyl Systems

Welcome to the technical support center. If you are experiencing low conversion in the reductive amination of cyclopentyl systems (either using cyclopentanone or cyclopentylamine), you are likely fighting a battle on two fronts: equilibrium thermodynamics and steric access .

While cyclopentanone is generally more electrophilic than cyclohexanone due to the relief of eclipsing interactions (I-strain) upon nucleophilic attack, the formation of the imine/iminium intermediate often stalls. This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks of these five-membered ring systems.

Phase 1: Diagnostic & Decision Tree

Before altering your reaction, identify the failure mode. Use the decision tree below to pinpoint the bottleneck.

TroubleshootingTree Start Start: Low Conversion Observed CheckSM Analyze Crude Mixture (LCMS/NMR) Is Ketone/Aldehyde remaining? Start->CheckSM CheckAlcohol Is Cyclopentanol (Reduced Ketone) present? CheckSM->CheckAlcohol Yes, SM remaining RedAgentIssue ISSUE: Reduction too fast/non-selective FIX: Switch to STAB or 2-Step Protocol CheckAlcohol->RedAgentIssue Yes, Alcohol major product EquilibriumIssue EquilibriumIssue CheckAlcohol->EquilibriumIssue No, mostly SM CheckImine Is the Imine intermediate visible? ReductionStall ISSUE: Imine not reducing FIX: Acid catalyst (pH adjustment) or stronger hydride CheckImine->ReductionStall Yes, Imine present FormationStall ISSUE: Imine formation unfavorable FIX: Ti(OiPr)4 or Dehydrating Agent CheckImine->FormationStall No, only SM EquilibriumIssue->CheckImine

Figure 1: Diagnostic workflow for isolating the cause of low conversion in reductive amination.

Phase 2: The Protocols (Solutions)

Scenario A: The "Stubborn Equilibrium" (Imine Won't Form)

Symptom: LCMS shows unreacted ketone and amine. No significant alcohol byproduct. Root Cause: Water generated during imine formation pushes the equilibrium backward. In cyclopentyl systems, steric bulk near the nitrogen can make the hemiaminal-to-imine collapse slow.

The Solution: Titanium(IV) Isopropoxide Protocol

This is the "gold standard" for hindered or low-conversion reductive aminations. Ti(OiPr)₄ acts as both a Lewis acid (activating the carbonyl) and a water scavenger (driving equilibrium).[1]

Step-by-Step Protocol:

  • Mix: In a dry flask under N₂, combine the amine (1.0–1.2 equiv) and ketone (1.0 equiv).

  • Catalyst: Add Ti(OiPr)₄ (1.25–1.5 equiv) neat. Note: The solution often becomes viscous.

  • Incubate: Stir at room temperature for 1–6 hours. (Monitor imine formation by NMR if possible; look for disappearance of C=O signal).

  • Dilute: Dilute with absolute ethanol or methanol (approx. 0.5 M concentration).

  • Reduce: Add NaBH₄ (1.5 equiv) carefully (exothermic). Stir for 2–4 hours.

  • Quench (Critical): Add water (1 mL per mmol Ti) to precipitate TiO₂. A white/fluffy precipitate forms.

  • Filter: Filter through a Celite pad to remove titanium salts. Wash with EtOAc.

Why this works: The titanium coordinates the carbonyl oxygen, increasing electrophilicity, while irreversibly trapping the water produced, effectively forcing the reaction to completion [1, 2].

Scenario B: The "Competitive Reduction" (Ketone Reduces to Alcohol)

Symptom: Low yield of amine, high yield of cyclopentanol. Root Cause: The reducing agent is attacking the ketone faster than the amine can form the imine. This is common with NaBH₄ or when the amine is weakly nucleophilic.

The Solution: Sodium Triacetoxyborohydride (STAB)

STAB is milder and sterically bulkier than NaBH₄ or NaBH₃CN. It reduces iminiums much faster than ketones.[2]

Comparative Data: Reducing Agent Selection

ReagentReactivitypH SensitivityToxicityBest Use Case
NaBH₄ HighUnstable in acidLow2-Step reactions (Imine pre-formed)
NaBH₃CN MediumRequires pH 4–5High (HCN risk) One-pot, but requires pH monitoring
STAB Low (Selective)Stable in weak acidLowPreferred for Ketones/One-pot

Protocol Adjustment:

  • Use 1.4–1.5 equiv of STAB (Sodium Triacetoxyborohydride).

  • Solvent: DCE (1,2-Dichloroethane) or THF .[3] Avoid Methanol (reacts slowly with STAB).

  • Add Acetic Acid (1.0 equiv) . This catalyzes imine formation and ensures the intermediate is the reducible iminium species, not the neutral imine [3].

Phase 3: Mechanism & Theory

Understanding the pathway helps troubleshoot side reactions. The diagram below illustrates the critical "fork in the road" where conversion is lost.

Mechanism Ketone Cyclopentanone + Amine Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal k1 (Slow if bulky) Alcohol Cyclopentanol (Dead End) Ketone->Alcohol Direct Reduction (Avoid by using STAB) Imine Imine (Equilibrium) Hemiaminal->Imine - H2O (Ti(OiPr)4 helps) Iminium Iminium Ion (Reactive Species) Imine->Iminium + H+ (Acetic Acid) Product Cyclopentyl Amine (Target) Iminium->Product Reduction (STAB/NaBH4)

Figure 2: Mechanistic pathway.[4] Note that direct reduction of the ketone (red dashed line) is the primary competitor to success.

Frequently Asked Questions (FAQs)

Q1: I am using cyclopentylamine (the amine) with an aldehyde, and I see significant dialkylation. How do I stop at the mono-amine?

A: Dialkylation occurs because the secondary amine product is often more nucleophilic than the primary starting amine.

  • Fix: Use STAB in DCE or DCM .[5] STAB is bulky and reacts slower with the sterically more hindered iminium derived from the secondary amine.

  • Fix: Do not use Methanol as a solvent for this specific transformation; it promotes equilibrium exchange that favors dialkylation.

  • Fix: Add the aldehyde slowly to an excess of the amine.

Q2: My reaction turns into a solid gel when I add Ti(OiPr)₄. Is this normal?

A: Yes. Titanium complexes can be viscous.

  • Fix: You can run the reaction neat (solvent-free) if the reagents are liquid, or add a minimal amount of THF to maintain stirring. Do not dilute too much in the imine formation step, or you slow down the kinetics.

Q3: Can I use Molecular Sieves instead of Titanium?

A: Yes, but they are often slower.

  • Protocol: Use 4Å molecular sieves (activated/dried). If using sieves, you usually need to heat the reaction (reflux in Toluene or THF) to drive water into the sieves, then cool down before adding the reducing agent. Ti(OiPr)₄ is generally superior for room temperature protocols.

Q4: I'm seeing "cis/trans" isomers when reacting substituted cyclopentanones. Can I control this?

A: Yes. The hydride attack direction controls stereochemistry.[6]

  • Thermodynamic Control: Small hydrides (NaBH₄) often give the more stable isomer (equatorial amine).

  • Kinetic Control: Bulky hydrides (e.g., L-Selectride) attack from the less hindered face, giving the less stable isomer.

  • Note: In reductive amination, the intermediate is planar (C=N). The stereocenter is set during the reduction step.

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[7] The Journal of Organic Chemistry, vol. 55, no.[7] 8, 1990, pp. 2552-2554.[7] Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination." Journal of the Chemical Society, Perkin Transactions 1, 1994.
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[3] 11, 1996, pp. 3849-3862.[3] Link

Sources

Technical Support Center: Isolation of 3-Methylcyclopentan-1-amine Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science support hub. Converting low-molecular-weight aliphatic amine hydrochlorides into their free base forms is a notorious chokepoint in organic synthesis. Due to their high volatility and aqueous miscibility, traditional liquid-liquid extraction workflows often result in catastrophic yield losses.

This guide provides a field-proven, self-validating framework for the optimal neutralization and isolation of 3-methylcyclopentan-1-amine hydrochloride, bypassing the pitfalls of aqueous workups.

Physicochemical Profiling

To design an optimal neutralization strategy, we must first understand the thermodynamic and physical boundaries of the target molecule. 3-Methylcyclopentan-1-amine behaves similarly to its parent compound, cyclopentanamine, exhibiting high water solubility and a relatively high pKa[1][2].

Table 1: Quantitative Physicochemical Profile

PropertyHydrochloride SaltFree BaseMechanistic Implication
Molecular Weight 135.63 g/mol [3]99.17 g/mol [4]Low MW of the free base makes it highly volatile; standard rotary evaporation will strip the product.
Physical State Stable SolidClear Liquid[2]The free base must be handled as a volatile liquid; avoid high-vacuum drying.
pKa (Conjugate Acid) ~10.65[1][2]~10.65[1][2]Neutralization requires a base with a pKa > 12.5 to drive the equilibrium to >99% completion.
Water Solubility Highly SolubleMiscible[1][2]Aqueous extractions will suffer from poor partition coefficients (low organic recovery).

Base Selection Matrix

The choice of base dictates the entire downstream isolation workflow. As summarized below, solid-supported basic ion-exchange resins represent the optimal choice for this specific substrate.

Table 2: Base Optimization and Mechanistic Outcomes

ReagentReagent TypeConjugate pKaMechanistic Outcome & Verdict
Aqueous NaOH Strong Inorganic14.0Complete deprotonation, but necessitates aqueous-to-organic phase extraction. Not Recommended. High risk of product loss due to water-miscibility and volatility.
Triethylamine (TEA) Organic Amine~10.7Establishes an equilibrium rather than driving the reaction to completion. Not Recommended. Incomplete free-basing; TEA·HCl byproduct is difficult to separate.
Amberlyst® A26 (OH⁻) Macroporous Resin> 13.0Irreversible ion exchange (Cl⁻ for OH⁻). Optimal. Enables a strictly non-aqueous workflow, maximizing yield and preventing solvent-stripping losses[5][6].

Workflow Visualization

G N1 3-Methylcyclopentan-1-amine HCl (Solid Salt) N2 Solvation Dissolve in Anhydrous Methanol N1->N2 N3 Solid-Phase Neutralization Add Amberlyst A26 (OH⁻) Resin N2->N3 N4 Ion Exchange Cl⁻ sequestered, H2O formed N3->N4 N5 Filtration Remove spent resin beads N4->N5 N6 Controlled Concentration T < 30°C, > 100 mbar N5->N6 N7 Pure Free Base Amine (Liquid) N6->N7

Workflow for the non-aqueous neutralization of 3-methylcyclopentan-1-amine hydrochloride.

Self-Validating Protocol: Solid-Phase Neutralization

This methodology utilizes Amberlyst® A26 (OH⁻ form), a Type I strongly basic macroporous anion exchange resin[6]. By performing the neutralization in a polar organic solvent, we completely eliminate the need for aqueous extraction.

Phase 1: Resin Preparation & Activation

Causality: Commercial Amberlyst A26 (OH⁻) absorbs atmospheric CO₂, converting active hydroxide sites into inactive carbonate sites[6]. Pre-activation is mandatory to ensure quantitative deprotonation.

  • Suspend 3.0 equivalents of Amberlyst A26 (OH⁻) resin in 1M NaOH (aq) and stir gently for 30 minutes to regenerate the hydroxide active sites.

  • Filter the resin and wash with copious amounts of deionized water.

    • Validation Check: Test the aqueous effluent with pH paper. Continue washing until the effluent reads exactly pH 7.0, confirming no free NaOH remains.

  • Wash the resin bed with 3 column volumes of anhydrous methanol to displace all water.

Phase 2: Ion Exchange

Causality: Methanol acts as a protic solvent that dissolves the amine hydrochloride, allowing the Cl⁻ ions to diffuse into the macroporous resin matrix and irreversibly exchange with OH⁻. 4. Dissolve 3-methylcyclopentan-1-amine hydrochloride[3] in anhydrous methanol to create a 0.1 M solution. 5. Add the activated Amberlyst A26 resin to the solution. Stir gently at 20 °C for 60 minutes.

  • Validation Check: Remove a 10 µL aliquot of the liquid phase, dilute in 1 mL water, and add a drop of 0.1 M AgNO₃ (aq). The absence of a white AgCl precipitate confirms the complete sequestration of chloride ions by the resin.

Phase 3: Isolation

Causality: The free base (MW 99.17 g/mol ) is highly volatile[4]. Aggressive concentration will cause the product to co-distill with the methanol. 6. Filter the suspension through a sintered glass funnel. Wash the spent resin bed with two column volumes of anhydrous methanol to ensure complete elution of the amine. 7. Concentrate the filtrate using a rotary evaporator. Critical: Maintain the water bath at ≤ 25 °C and the vacuum pressure no lower than 150 mbar.

  • Validation Check: Weigh the resulting pale liquid. A mass recovery of >90% of the theoretical free base mass indicates successful retention of the volatile amine.

Troubleshooting & FAQs

Q1: Why is my isolated yield consistently below 30% when using standard NaOH/DCM extraction? A: This is a dual-factor failure driven by the compound's physical chemistry. First, 3-methylcyclopentan-1-amine is highly miscible in water[1][2]. During aqueous extraction, the partition coefficient heavily favors the aqueous layer unless it is aggressively salted out with NaCl. Second, the free base is volatile. When you evaporate the dichloromethane (bp 39.6 °C) under standard vacuum, the amine co-evaporates. You must switch to the solid-supported resin protocol to bypass the aqueous phase entirely.

Q2: Can I use Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to free-base the salt directly in my reaction flask for an amide coupling? A: No, this is a common thermodynamic error. The pKa of the cyclopentylammonium conjugate acid is approximately 10.65[1]. DIPEA and TEA have conjugate acid pKa values of ~10.5 and ~10.7, respectively. Because the pKa values are nearly identical, adding an organic amine merely establishes an equilibrium where a significant portion of your starting material remains protonated. You must use a base with a pKa > 12.5 (like Amberlyst A26 OH) to drive the deprotonation to completion.

Q3: My downstream reaction is sensitive to nucleophilic impurities. Does the Amberlyst resin leach anything into the solution? A: Amberlyst A26 is a macroporous styrene-divinylbenzene copolymer with quaternary amine functional groups[6]. While the polymer backbone is highly stable, Type I quaternary ammonium resins can undergo minor Hofmann elimination or S_N2 degradation if exposed to elevated temperatures, which can leach trace amounts of trimethylamine[6]. Prevention: Never heat the resin above 40 °C during the neutralization step. Keep the reaction strictly at room temperature (20 °C) to ensure zero amine leaching.

References

1. Aminocyclopentane CAS 1003-03-8 Cyclopentan Amine, Made-in-China. URL: 2.[2] Cas 1003-03-8,Cyclopentylamine, LookChem. URL: 3. 3-Methylcyclopentan-1-amine hydrochloride | 226548-99-8, Sigma-Aldrich. URL: 4. 3-Methylcyclopentan-1-amine hydrochloride | C6H14ClN | CID 21530113, PubChem. URL: 5.[4] 52430-83-8 | 3-Methylcyclopentan-1-amine, ChemScene. URL: 6.[5] Process for preparing 3-isothiazolone compounds - EP 0490564 A1, European Patent Office / Googleapis. URL: 7.[6] Temperature Stable Ion Exchange Resins as Catalysts for the Manufacturing of Vitamin Precursors by Aldol Reaction, PMC - NIH. URL:

Sources

separating cis/trans isomers of 3-methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation & Purification of 3-Methylcyclopentan-1-amine Isomers

Ticket ID: #ISO-3MCP-001 Subject: Resolution of cis/trans isomers of 3-methylcyclopentan-1-amine Assigned Specialist: Senior Application Scientist Status: Open[1]

Executive Summary

Separating the cis and trans isomers of 3-methylcyclopentan-1-amine presents a unique stereochemical challenge compared to its cyclohexyl analogs. Unlike 1,2-disubstituted systems where the trans isomer is thermodynamically favored, 1,3-disubstituted cyclopentanes exhibit an "inverted" stability profile where the cis-isomer is often thermodynamically more stable (pseudo-diequatorial conformation).[1]

Because the boiling points of 1,3-disubstituted cyclopentane isomers are frequently within 1–2 °C of each other (e.g., cis- and trans-1,3-dimethylcyclopentane boil at ~91°C and ~92°C, respectively), fractional distillation is not recommended as a primary separation strategy.[1] This guide prioritizes chromatographic resolution and diastereomeric salt crystallization.

Module 1: Diagnostic & Identification (NMR)

Q: How do I definitively distinguish the cis and trans isomers by NMR?

A: You cannot rely solely on chemical shift prediction.[1] You must use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY experiments.[1]

  • The Cis Isomer (1R,3S / 1S,3R):

    • Conformation: Can adopt an envelope conformation where both the Methyl (C3) and Amine (C1) groups are in pseudo-equatorial positions.[1]

    • NOE Signal: Strong NOE correlation between the H1 methine proton and the H3 methine proton (or Methyl group protons), as they reside on the same face of the ring.[1]

  • The Trans Isomer (1R,3R / 1S,3S):

    • Conformation: Forces one substituent into a pseudo-axial position.[1]

    • NOE Signal: Absence of NOE between H1 and H3/Methyl.

Visualizing the Stereochemistry (DOT Diagram):

IsomerID cluster_cis Cis-Isomer (More Stable) cluster_trans Trans-Isomer Cis Substituents on SAME face (Pseudo-diequatorial) NOE_Cis Strong NOE: H1 <-> H3/Me Cis->NOE_Cis Trans Substituents on OPPOSITE faces (Pseudo-axial/equatorial) NOE_Trans NO NOE: H1 <-> H3/Me Trans->NOE_Trans

Caption: Diagnostic NMR logic for 1,3-disubstituted cyclopentanes based on spatial proximity.

Module 2: Separation Workflows

Q: Which method should I choose for my scale?

ScaleRecommended MethodPurity PotentialTime Cost
< 1 g Flash Chromatography (Derivatized) > 99%High (2 steps)
1 g - 100 g Salt Recrystallization 90-95% (requires multiple crops)Medium
> 100 g High-Efficiency Rectification Poor (Boiling points too close)Low
Workflow A: Chromatographic Separation (High Purity)

Direct chromatography of free amines on silica is difficult due to peak tailing.[1]

Protocol:

  • Derivatization: React crude amine with Boc₂O (di-tert-butyl dicarbonate) and Et₃N in DCM.

    • Why? Converts the polar, basic amine into a non-polar carbamate (Boc-protected).[1]

  • Separation: Run Flash Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (start 95:5).

    • Order of Elution: The trans-isomer (less polar/more symmetrical) typically elutes before the cis-isomer.[1]

  • Deprotection: Treat isolated fractions with 4M HCl in Dioxane or TFA/DCM to recover the free amine salt.[1]

Workflow B: Diastereomeric Salt Crystallization (Scalable)

Analogous to the separation of 1,2-diaminocyclohexane isomers.

Protocol:

  • Solvent Choice: Methanol or Ethanol (anhydrous).[1]

  • Acid Selection:

    • Hydrochloric Acid (HCl): Bubbling HCl gas into the amine solution in MeOH often precipitates the trans-isomer hydrochloride first, as it packs better in the crystal lattice.[1]

    • L-Tartaric Acid: If enantiomeric resolution is also required, use Tartaric acid.[1]

  • Procedure:

    • Dissolve 10g crude amine in 50 mL MeOH.

    • Slowly add 1.05 eq of acid (e.g., 4M HCl in Dioxane).[1]

    • Cool to 0°C overnight.[1]

    • Filter the precipitate (enriched in one isomer, typically trans).[1]

    • Concentrate mother liquor to recover the other isomer.[1]

Module 3: Troubleshooting & FAQs

Q: I tried distillation, but the fractions look identical by NMR. Why? A: You are likely fighting thermodynamics.[1] In 1,3-dimethylcyclopentane, the boiling point difference is < 1.0 °C (Cis: 90.8°C vs Trans: 91.7°C).[1] Standard fractional distillation columns (Vigreux) do not have enough theoretical plates to separate this.[1] You would need a spinning band distillation column with >50 theoretical plates, and even then, azeotropes may form.[1]

Q: My free amine is tailing badly on the silica column. How do I fix this? A: If you cannot derivatize (Workflow A), you must modify the stationary phase:

  • Basified Eluent: Add 1% Triethylamine (Et₃N) or 1% NH₄OH to your mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1).[1] This neutralizes the acidic silanol sites on the silica.[1]

  • Alumina: Use Basic Alumina instead of Silica Gel.[1]

Q: How do I remove the Boc group without racemizing the center? A: Acidic deprotection (HCl/Dioxane or TFA) generally preserves the stereocenter configuration.[1] Avoid strong bases or high heat, which could theoretically cause epimerization at the C1 position via an imine intermediate, though this is rare for simple carbamates.

Module 4: Process Logic Diagram

SeparationLogic Start Start: Crude 3-Methylcyclopentan-1-amine ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale High Purity Req LargeScale > 5 grams ScaleCheck->LargeScale Bulk Req Derivatize Derivatize with Boc2O SmallScale->Derivatize SaltScreen Salt Formation Screen (HCl, Tartaric, Mandelic) LargeScale->SaltScreen Flash Flash Chromatography (Silica, Hex/EtOAc) Derivatize->Flash Deprotect Deprotection (HCl/Dioxane) Flash->Deprotect Crystallize Recrystallization (MeOH/EtOH) SaltScreen->Crystallize Filter Filter Precipitate (Usually Trans-enriched) Crystallize->Filter CheckPurity Purity > 95%? Filter->CheckPurity Check NMR CheckPurity->Crystallize No (Recrystallize) Final Product Final Product CheckPurity->Final Product Yes

Caption: Decision matrix for selecting the optimal separation pathway based on scale.

References

  • NIST Chemistry WebBook. Cyclopentane, 1,3-dimethyl-, cis- and trans- Thermochemical Data.[1][2] National Institute of Standards and Technology.[1] Link[1]

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds.[1][3] (Discusses conformational analysis of 1,3-disubstituted cycloalkanes).

  • Smith, P. A. S., & Frank, S. (1952).[1] Separation of cis- and trans-1,2-Diaminocyclohexane.[1] Journal of the American Chemical Society.[1][4] (Foundational protocol for cyclic amine salt separation).

  • BenchChem Technical Guides. Separation of Diastereomers via Chromatography.Link[1]

Sources

stability of 3-methylcyclopentan-1-amine free base vs hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing inconsistent yields, unexplained side reactions, or degraded reagents when working with cycloalkylamines.

When working with 3-methylcyclopentan-1-amine , the fundamental choice between utilizing its free base form versus its hydrochloride (HCl) salt dictates the trajectory of your synthetic success. This guide is designed to troubleshoot common handling issues, explain the mechanistic causality behind reagent degradation, and provide self-validating protocols to ensure reproducible results.

Mechanistic Overview: Why Does the Free Base Degrade?

The core issue with primary aliphatic amines like 3-methylcyclopentan-1-amine lies in the high nucleophilicity of the nitrogen's lone electron pair. When the free base is exposed to ambient air, it rapidly undergoes a nucleophilic attack on atmospheric carbon dioxide (CO₂). This forms an intermediate zwitterion that subsequently abstracts a proton from a second amine molecule, generating an alkylammonium alkylcarbamate [1].

This degradation manifests physically as a white crust or cloudiness in the liquid amine. Not only does this consume your starting material (throwing off your stoichiometric calculations by up to 50%), but it also significantly reduces the nucleophilic reactivity of the amine in downstream coupling reactions [2].

Conversely, synthesizing or purchasing the hydrochloride salt (CAS: 226548-99-8) protonates the nitrogen lone pair. By tying up these electrons in a stable ionic lattice, the amine becomes completely inert to CO₂ absorption and oxidative degradation, allowing for long-term benchtop storage [3].

Mechanistic pathways of 3-methylcyclopentan-1-amine degradation via CO2 vs. stabilization via HCl.

Quantitative Comparison Data

To make informed experimental design choices, refer to the physicochemical differences summarized below [4].

Property3-Methylcyclopentan-1-amine (Free Base)3-Methylcyclopentan-1-amine HCl (Salt)
Molecular Formula C₆H₁₃NC₆H₁₄ClN
Molecular Weight 99.17 g/mol 135.63 g/mol
Physical State Volatile, colorless to pale yellow liquidCrystalline, non-volatile white solid
Stability to Air Poor (Rapidly forms carbamates)Excellent (Stable indefinitely at RT)
Storage Requirements Inert atmosphere (Ar/N₂), 2–8°CRoom temperature, ambient air
Reactivity Profile Direct nucleophileRequires in situ deprotonation

Troubleshooting FAQs

Q: My 3-methylcyclopentan-1-amine free base has a white crust around the cap and the liquid is cloudy. Is the reagent ruined? A: Not entirely, but its molarity is now unknown. The white crust is the alkylammonium carbamate formed from CO₂ exposure. Because this reaction is reversible under acidic conditions, you should not discard the bottle. Instead, convert the entire degraded batch into the stable HCl salt using Protocol B below, which will purify the amine and allow you to weigh it accurately for future use.

Q: Can I use the HCl salt directly in my acylation or cross-coupling reactions without isolating the free base first? A: Yes. Isolating volatile free bases often leads to product loss. The modern, highly efficient approach is to use the HCl salt directly in your reaction vessel and perform an in situ free-basing step using a non-nucleophilic tertiary amine (like DIPEA or Pyridine) [3]. See Protocol A for the exact methodology.

Experimental Protocols

Protocol A: In situ Free-Basing for Nucleophilic Substitution

This self-validating protocol ensures that your amine is perfectly stoichiometric and avoids the handling losses associated with volatile free bases.

  • Preparation: Weigh 1.0 equivalent of 3-methylcyclopentan-1-amine HCl (135.63 g/mol ) into a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Suspension: Add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to achieve a 0.2 M concentration. Observation: The salt will remain largely undissolved as a suspension.

  • Deprotonation: Dropwise, add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality Check: 1.0 eq of DIPEA is consumed to neutralize the HCl lattice, liberating the free base. The remaining 1.5 eq acts as an acid scavenger for your subsequent electrophilic addition.

    • Self-Validation: The cloudy suspension will transition into a clear, homogenous solution within 10–15 minutes, visually confirming the successful generation of the soluble free base.

  • Coupling: Cool the solution to 0°C and slowly add your electrophile (e.g., an acyl chloride). Proceed with your standard reaction workup.

Step-by-step workflow for in situ free-basing of amine HCl salts during nucleophilic substitution.

Protocol B: Salvaging Degraded Free Base into Stable HCl Salt

If your free base has absorbed CO₂ and formed carbamates, use this protocol to recover the amine as a pristine, weighable solid.

  • Dissolution: Dissolve the contaminated, cloudy 3-methylcyclopentan-1-amine free base mixture in anhydrous diethyl ether (approx. 10 mL per gram of amine).

  • Acidification: Place the flask in an ice bath (0°C). Slowly add a solution of 2.0 M HCl in diethyl ether dropwise under vigorous stirring.

    • Self-Validation: You will immediately observe effervescence (bubbling). This is the CO₂ gas being expelled as the acid breaks down the carbamate impurities [1]. Simultaneously, a stark white precipitate of the amine hydrochloride salt will form.

  • Completion: Continue adding the HCl/ether solution until the effervescence completely ceases and no further precipitate forms.

  • Isolation: Vacuum filter the white solid using a Büchner funnel. Wash the filter cake twice with cold anhydrous diethyl ether to remove any unreacted organic impurities.

  • Storage: Dry the resulting 3-methylcyclopentan-1-amine HCl solid under high vacuum for 2 hours. Transfer to a standard amber vial; it is now stable for multi-year storage at room temperature.

References

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI Applied Sciences. Demonstrates the mechanism of carbamate formation and its detrimental effect on amine reactivity.[Link]

  • One-Pot Synthesis of Alpha-Diimines from Alkylammonium Salts. ChemRxiv. Details the operational advantages and stability metrics of storing primary amines as hydrochloride salts over free bases.[Link]

  • PubChem Compound Summary for CID 21530113, 3-Methylcyclopentan-1-amine hydrochloride. National Center for Biotechnology Information. Provides foundational physicochemical data and structural validation.[Link]

Validation & Comparative

Distinguishing cis- vs trans-3-Methylcyclopentan-1-amine by NMR Coupling Constants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Flexible Ring" Challenge

Distinguishing stereoisomers in five-membered rings is significantly more complex than in six-membered rings. Unlike cyclohexane, which locks into a rigid chair conformation with clear axial/equatorial distinctions, cyclopentane undergoes pseudorotation . This rapid interconversion between envelope and twist conformations averages NMR signals, making standard coupling constant (


) analysis non-trivial.

For 3-methylcyclopentan-1-amine , the distinction relies on identifying the thermodynamically dominant conformer.

  • The cis isomer predominantly adopts a pseudo-diequatorial conformation (most stable), placing the ring protons in pseudo-axial orientations.

  • The trans isomer exists as an equilibrium of pseudo-axial/pseudo-equatorial forms, leading to averaged, narrower signal widths.

This guide outlines a robust, self-validating protocol to distinguish these isomers using


 multiplet analysis, supported by NOE and 

C shielding data.

Conformational Analysis & Mechanistic Logic[1]

To interpret the NMR data, one must visualize the 3D geometry. The cyclopentane ring typically adopts an "envelope" shape.

Thermodynamic Stability
  • Cis-1,3-isomer (Pseudo-diequatorial): The two substituents (amine and methyl) are on the same face. To minimize 1,3-diaxial steric strain, the ring puckers to place both bulky groups in pseudo-equatorial positions. This forces the geminal protons (H1 and H3) into pseudo-axial positions.

  • Trans-1,3-isomer (Pseudo-axial/equatorial): The substituents are on opposite faces. The ring cannot accommodate both in equatorial positions simultaneously.[1] One group is forced pseudo-axial, or the ring rapidly averages between conformers.

The Observable: Multiplet Width

According to the Karplus relationship , vicinal coupling constants (


) are largest when the dihedral angle is near 180° (anti-periplanar).
  • Pseudo-axial protons (found in the cis isomer) have

    
    160–180° dihedral angles with adjacent pseudo-axial protons. Result:  Large 
    
    
    
    values (~8–11 Hz).
  • Pseudo-equatorial protons (found in the trans isomer) have dihedral angles of

    
    60° with neighbors. Result:  Small 
    
    
    
    values (~2–5 Hz).
Diagram: Conformational Logic Flow

ConformationalAnalysis Substituents Substituent Relationship (1,3-Position) CisPath Cis Isomer (Substituents on Same Face) Substituents->CisPath TransPath Trans Isomer (Substituents on Opposite Faces) Substituents->TransPath CisConf Dominant Conformation: Pseudo-Diequatorial Substituents CisPath->CisConf Minimizes Steric Strain TransConf Dominant Conformation: Pseudo-Axial / Pseudo-Equatorial Mix TransPath->TransConf Cannot be Diequatorial CisProtons Ring Protons (H1 & H3) are Pseudo-Axial CisConf->CisProtons TransProtons Ring Protons (H1 & H3) are Pseudo-Equatorial (or averaged) TransConf->TransProtons CisObs NMR Observable: Wide Multiplet (Large Sum of J) Strong H1-H3 NOE CisProtons->CisObs Anti-periplanar couplings TransObs NMR Observable: Narrow Multiplet (Small Sum of J) Weak/No H1-H3 NOE TransProtons->TransObs Gauche couplings

Figure 1: Logical flow linking stereochemistry to observable NMR signals. The stability of the diequatorial conformer in the cis isomer is the key discriminator.

Comparative Data Guide

The following table summarizes the expected NMR parameters for the methine proton at C1 (alpha to the amine) and C3 (alpha to the methyl).

FeatureCis-3-methylcyclopentan-1-amine Trans-3-methylcyclopentan-1-amine Structural Cause
H1 Multiplet Width Wide (

Hz)
Narrow (

Hz)
H1 is pseudo-axial in cis (large

); pseudo-eq in trans.
H1 Multiplicity Apparent Quintet or dddd Apparent Quartet or Narrow Multiplet Cis has two large couplings to H2ax/H5ax.
H1-H3 NOE Strong Weak / Absent In cis, H1 and H3 are both pseudo-axial (1,3-diaxial relationship), bringing them within <3 Å.

C Shift (C3-Me)
Downfield (Relative)Upfield (Shielded)Trans isomer has one substituent pseudo-axial, causing

-gauche shielding.

Experimental Protocol: The Self-Validating Assignment

Do not rely on a single parameter. Use this three-step workflow to cross-verify your assignment.

Step 1: 1H NMR Multiplet Analysis (The Screening Step)
  • Solvent: CDCl

    
     or Methanol-
    
    
    
    (non-viscous solvents preferred for resolution).
  • Focus: Locate the H1 signal (typically

    
     3.0 – 3.5 ppm).
    
  • Measurement: Calculate the width at half-height (

    
    )  or the sum of coupling constants (
    
    
    
    ).
    • Protocol: Zoom into the H1 multiplet. Measure the distance in Hz from the leftmost peak leg to the rightmost peak leg.

    • Decision: The isomer with the significantly wider H1 signal is the cis isomer.

Step 2: 1D NOE or 2D NOESY (The Confirmation Step)

This is the most definitive test for 1,3-disubstituted cyclopentanes.

  • Experiment: Irradiate the methyl doublet (or select it in 2D NOESY).

  • Observation: Look for enhancement of the H1 methine signal.

    • Cis: H1 and the Methyl group are on the same face.[2] Wait—Correction : In the stable cis conformer (diequatorial substituents), the protons H1 and H3 are 1,3-diaxial. The Methyl group is equatorial.[1][3][4]

    • Refined NOE Logic:

      • Cis: Substituents are equatorial. Protons H1 and H3 are axial. Strong NOE between H1 and H3 .

      • Trans: Substituents are trans. Protons are trans. No NOE between H1 and H3 .

  • Action: Check for H1

    
     H3 correlation .
    
    • Signal Present = Cis .[5][6][7]

    • Signal Absent = Trans .

Step 3: C NMR Verification
  • Compare the chemical shifts of the ring carbons.[2][5][8]

  • The trans isomer, having a pseudo-axial substituent, will exhibit upfield shifts (lower ppm) for the carbons alpha and gamma to the axial group due to the

    
    -gauche effect.
    
  • The cis isomer (diequatorial) lacks this compression and appears downfield .

Decision Workflow

Use this diagram to guide your experimental process.

AssignmentWorkflow Start Start: Purified Isomer (or Mixture) Step1 Step 1: Acquire 1H NMR Analyze H1 Multiplet Width Start->Step1 Branch1 Is H1 Multiplet Wide? (>25 Hz width) Step1->Branch1 LikelyCis Likely CIS Isomer Branch1->LikelyCis Yes (Wide) LikelyTrans Likely TRANS Isomer Branch1->LikelyTrans No (Narrow) Step2 Step 2: Run NOESY Check H1 - H3 Correlation LikelyCis->Step2 LikelyTrans->Step2 Branch2 Strong H1-H3 NOE? Step2->Branch2 ResultCis CONFIRMED: CIS (Pseudo-diequatorial) Branch2->ResultCis Yes ResultTrans CONFIRMED: TRANS (Pseudo-ax/eq) Branch2->ResultTrans No

Figure 2: Step-by-step decision tree for stereochemical assignment.

References

  • Eliel, E. L.; Wilen, S. H.Stereochemistry of Organic Compounds; Wiley: New York, 1994.
  • Pretsch, E.; Bühlmann, P.; Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data; Springer: Berlin, 2009. (Reference for coupling constant ranges).
  • Fuchs, B.Topics in Stereochemistry; Wiley, 1978; Vol. 10.
  • Barreiro, E. J., et al. "Conformational analysis of 1,3-disubstituted cyclopentanes." Journal of Chemical Education, 2005.
  • Karplus, M. "Vicinal Proton Coupling in Nuclear Magnetic Resonance." J. Am. Chem. Soc.1963 , 85, 2870. Link

Sources

A Predictive Guide to Electron Ionization Mass Spectrometry Fragmentation: The Case of 3-Methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Predicting the Fragmentation of 3-Methylcyclopentan-1-amine

3-Methylcyclopentan-1-amine (C₆H₁₃N) has a nominal molecular weight of 99.18 g/mol .[2] Under electron ionization (EI), a molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a molecular ion (M⁺•). This high-energy radical cation then undergoes a series of predictable fragmentation reactions to yield smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint.

Key Predictive Principles:

  • The Nitrogen Rule : A fundamental principle in mass spectrometry, the Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge (m/z) ratio.[3][4] For 3-methylcyclopentan-1-amine, with one nitrogen atom, we predict a molecular ion peak (M⁺•) at m/z 99 . Cyclic amines typically show a strong molecular ion peak.[5]

  • Alpha (α)-Cleavage : This is the most dominant fragmentation pathway for aliphatic amines.[5] It involves the homolytic cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom. This process is favorable because it results in a resonance-stabilized iminium cation. For cyclic amines, this cleavage occurs at the C-C bond within the ring, adjacent to the point of amine substitution.

    In 3-methylcyclopentan-1-amine, α-cleavage can break either the C1-C2 or the C1-C5 bond of the ring. Both cleavages result in the loss of a C₄H₈ radical (56 Da) from the ring structure, leading to the formation of a stable, resonance-stabilized iminium cation. This fragment is predicted to be the base peak (the most abundant ion) at m/z 58 .

  • Loss of a Methyl Radical : Cleavage is favored at substituted carbon atoms.[1] Therefore, the loss of the methyl group (•CH₃, 15 Da) from the molecular ion is a probable fragmentation pathway. This would produce a significant fragment ion at m/z 84 ([M-15]⁺).

  • Ring-Opening and Subsequent Fragmentation : Following initial ionization, the cyclic structure can open. This can lead to the subsequent loss of small, neutral alkene molecules, such as ethene (C₂H₄, 28 Da).[6][7] For example, a fragment at m/z 71 ([M-28]⁺) could be observed.

The predicted fragmentation pathways for 3-methylcyclopentan-1-amine are illustrated in the diagram below.

Caption: Known EI fragmentation pathways for Cyclopentylamine.

Cyclohexylamine has the same molecular formula and weight as 3-methylcyclopentan-1-amine but differs in its ring structure. [8]This comparison highlights how ring size influences fragmentation.

  • Molecular Ion (M⁺•) : The molecular ion peak is strong and observed at m/z 99 . [8][9]* Base Peak (α-Cleavage) : Similar to the other cyclic amines, α-cleavage is the major fragmentation route. For the six-membered ring, this involves the loss of a C₅H₁₀ radical, resulting in a prominent iminium ion. However, the most stable fragment and thus the base peak for cyclohexylamine is found at m/z 56 . This fragment arises from a ring-opening cleavage followed by the loss of a propyl radical (•C₃H₇). [9]Another significant peak from α-cleavage is often seen at m/z 30.

Caption: Known EI fragmentation pathways for Cyclohexylamine.

Part 3: Data Summary and Interpretation

The comparison of predicted and experimental data reveals clear and instructive trends.

CompoundMolecular FormulaMolecular Ion (m/z)Predicted/Known Base Peak (m/z)Key Fragments (m/z)
3-Methylcyclopentan-1-amine C₆H₁₃N99 (Predicted)58 (Predicted)84 ([M-15]⁺), 71 ([M-28]⁺)
Cyclopentylamine C₅H₁₁N85 (Known) [10]44 (Known)57, 28
Cyclohexylamine C₆H₁₃N99 (Known) [8]56 (Known) [9]84, 43, 30

The analysis underscores the diagnostic power of α-cleavage. The predicted base peak for 3-methylcyclopentan-1-amine at m/z 58 is a logical extension of the m/z 44 base peak seen for cyclopentylamine, with the difference (14 Da) accounted for by the additional methyl group on the resulting iminium ion. The comparison with cyclohexylamine demonstrates that while the molecular weight is identical, the different ring strain and fragmentation pathways lead to a distinct base peak (m/z 56), allowing for clear differentiation between the isomers.

Part 4: Standard Operating Protocol for Experimental Verification

To experimentally verify the predicted fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization would be employed.

Objective: To acquire the EI mass spectrum of 3-methylcyclopentan-1-amine.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source (e.g., a Quadrupole or Ion Trap analyzer).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of 3-methylcyclopentan-1-amine (~100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase temperature at 10°C/min to 250°C.

      • Final hold: Hold at 250°C for 5 minutes.

    • Injection Volume: 1 µL.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Scan mode.

    • Scan Range: m/z 35 - 350.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Analysis:

    • Identify the chromatographic peak corresponding to 3-methylcyclopentan-1-amine.

    • Extract the mass spectrum from the apex of this peak.

    • Identify the molecular ion (M⁺•) peak and major fragment ions.

    • Compare the experimental spectrum to the predicted fragmentation pattern and the spectra of the analogs.

This systematic approach, combining predictive analysis based on chemical principles with established experimental protocols, provides a robust workflow for the structural elucidation of uncharacterized compounds, a critical capability in chemical research and drug development.

References

  • JoVE. (2024). Mass Spectrometry: Amine Fragmentation.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Singh, V., & Kumar, P. (2023). A Review on Mass Spectroscopy and Its Fragmentation Rules. Journal of Drug Discovery and Therapeutics.
  • PubChem. (n.d.). Cyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry Fragmentation Rules. Retrieved from [Link]

  • mzCloud. (2018). Cyclohexylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexylamine. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclohexylamine - MS (GC). Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanamine. NIST Chemistry WebBook. Retrieved from [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanamine - Gas phase thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • NIST. (n.d.). (R)-(+)-3-Methylcyclopentanone. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). cis-3-Methyl-cyclopentylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • NIST. (n.d.). Cyclopentanone, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylcyclopentanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopentyl-N-methylcyclopentanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopentane. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

Sources

FTIR spectrum peaks for amine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Analysis of Amine Hydrochloride Salts via FTIR: A Comparative Technical Guide

Executive Summary & Strategic Context

Objective: This guide provides a technical comparison of Fourier Transform Infrared (FTIR) spectral features for Amine Hydrochloride (HCl) Salts versus their Free Base counterparts.

Target Audience: Pharmaceutical researchers, solid-state chemists, and formulation scientists.

The Core Problem: In drug development, converting an active pharmaceutical ingredient (API) from a free base to a hydrochloride salt is a critical strategy to enhance aqueous solubility and bioavailability. However, confirming complete proton transfer and distinguishing the salt form from physical mixtures or free bases requires precise spectral interpretation.

The "Product" (Amine HCl Salt) vs. Alternatives:

  • Performance Metric: Diagnostic clarity of the protonated amine (

    
    ) signals.
    
  • Key Differentiator: The emergence of the "Ammonium Envelope" (a broad, complex band between 2300–3200 cm⁻¹) and the shift/appearance of deformation bands, which serve as the definitive "fingerprint" of salt formation.

Mechanistic Insight: The Physics of the Ammonium Ion

To interpret these spectra accurately, one must understand the vibrational physics driving the signal changes.

  • Protonation Mechanics: When a free amine (

    
    ) reacts with HCl, the lone pair on the nitrogen accepts a proton, forming a cationic ammonium species (
    
    
    
    ).
  • Force Constant Alteration: The N-H bond in the charged ammonium ion is more polarized than in the neutral amine. This increases the dipole moment change (

    
    ) during vibration, leading to significantly more intense  absorption bands.
    
  • Band Broadening (The "Envelope"): Unlike the sharp N-H stretches of free amines, ammonium salts exhibit broad bands. This is caused by:

    • Hydrogen Bonding: The

      
       anion forms strong, variable-length hydrogen bonds with the 
      
      
      
      protons, creating a distribution of vibrational energies.
    • Fermi Resonance: Overtones of lower-frequency bending modes often couple with the fundamental stretching modes, creating "fine structure" or sub-peaks within the broad envelope.

Comparative Analysis: HCl Salt vs. Free Base

This section compares the spectral "performance" of the HCl salt against the Free Base alternative.[1]

The Primary Diagnostic: The "Ammonium Envelope"
FeatureFree Amine (Alternative) Amine HCl Salt (Product) Diagnostic Verdict
Region > 3300 cm⁻¹2300 – 3200 cm⁻¹High Confidence
Morphology Sharp, distinct peaks (1 or 2 bands).[2]Broad, continuous "envelope" with multiple sub-maxima.Salt form is easily distinguished by band width.
Interference Minimal (unless OH is present).Often overlaps with C-H stretches (2800-3000 cm⁻¹).Requires looking for the "tail" extending to ~2500 cm⁻¹.
Classification by Amine Class

The spectral signature changes depending on whether the starting material is a primary, secondary, or tertiary amine.[3][4][5]

Table 1: Characteristic Shifts upon HCl Salt Formation

Amine ClassFree Base FeaturesHCl Salt Features (The Shift)Key Diagnostic Peaks (cm⁻¹)
Primary (

)
Two sharp bands (~3400 & 3300 cm⁻¹) (Sym & Asym Stretch)Broad band (3200–2600 cm⁻¹).[6] Strong bending mode shifts.Stretch: Broad ~3000 cm⁻¹ Bend: Asym ~1600, Sym ~1500
Secondary (

)
One weak band (~3300 cm⁻¹)Broad band (3000–2700 cm⁻¹).[2][4] Emergence of

deformation.[7][8]
Stretch: Broad ~2700–3000 cm⁻¹ Bend: Sharp ~1580–1620 cm⁻¹
Tertiary (

)
No N-H bands. (Silent region)"The Invisible becomes Visible." Broad "Ammonium" band appears.Stretch: 2300–2700 cm⁻¹ (Lower freq) Bend: None in 1600 region.

Critical Insight: For Tertiary Amines , FTIR is the most powerful tool. The free base has no N-H signal. The appearance of any broad band in the 2300–2700 cm⁻¹ region is positive confirmation of salt formation.

Visual Logic: Identification Workflow

The following diagram illustrates the decision logic for validating an Amine HCl salt using FTIR data.

Amine_Salt_ID Start Unknown Sample Spectrum Check_Broad Check 2300-3200 cm⁻¹ Region Is there a broad 'Ammonium Envelope'? Start->Check_Broad No_Broad Sharp peaks >3300 cm⁻¹ or Silent Check_Broad->No_Broad No Yes_Broad Broad Band Detected Check_Broad->Yes_Broad Yes Free_Base Result: Free Base (No Salt Formed) No_Broad->Free_Base Check_Bend Check 1500-1625 cm⁻¹ Region Are there strong N-H deformation bands? Yes_Broad->Check_Bend Strong_Bend Strong Deformation Bands Check_Bend->Strong_Bend Yes No_Bend No/Weak Deformation Bands Check_Bend->No_Bend No Class_1_2 Primary or Secondary Amine HCl Salt Strong_Bend->Class_1_2 Class_3 Tertiary Amine HCl Salt (Band often ~2500 cm⁻¹) No_Bend->Class_3

Figure 1: Decision Logic for Amine Salt Identification. Blue nodes represent decision points; Green/Red nodes represent spectral observations.

Experimental Protocol: The "Hygroscopic Challenge"

Amine HCl salts are frequently hygroscopic (water-absorbing). Standard KBr pellet preparation can introduce moisture artifacts (broad water bands at 3400 cm⁻¹) that obscure the amine signals.

Recommendation: Use ATR (Attenuated Total Reflectance) for routine screening, but Nujol Mull or Dry-Box KBr for publication-quality structural assignment.

Protocol: ATR Analysis of Hygroscopic HCl Salts
  • Crystal Selection: Use a Diamond or ZnSe ATR crystal (Diamond is preferred for hard crystalline salts to avoid scratching).

  • Background: Collect a background spectrum of the clean, dry crystal (32 scans).

  • Sample Loading:

    • Place ~5-10 mg of the HCl salt powder onto the crystal.

    • Crucial Step: If the sample is highly hygroscopic, cover the sample area with a customized cap or work rapidly.

  • Compression: Apply high pressure using the anvil. Ensure the "Ammonium Envelope" does not saturate the detector (absorbance < 1.5).

  • Acquisition: Scan 4000–600 cm⁻¹ (Resolution: 4 cm⁻¹, 64 scans).

  • Post-Processing: Apply "ATR Correction" (if comparing to library KBr data) to adjust for penetration depth differences at lower wavenumbers.

Protocol: Validating "Dry" Spectra (Self-Validation)

To ensure the broad band is the Ammonium salt and not absorbed water:

  • Heat the sample to 105°C for 10 minutes (if thermally stable).

  • Immediately re-scan.

  • Validation Logic:

    • If the broad band at 3400 cm⁻¹ disappears but the 2500–3000 cm⁻¹ band remains

      
      Valid Salt Signal. 
      
    • If the entire broad region shrinks

      
      Moisture Interference. 
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for fundamental peak assignments).
  • Smith, B. C. (2019). "Organic Nitrogen Compounds V: Amine Salts". Spectroscopy, 34(9), 18–23. Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach". Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Link

  • Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day.
  • Meyers, R. A. (Ed.). (2000).

Sources

Comparative Guide: Chiral HPLC Methods for 3-Methylcyclopentan-1-amine Enantioseparation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Separating the enantiomers of 3-methylcyclopentan-1-amine presents a dual challenge: the molecule possesses two chiral centers (creating four distinct stereoisomers) and lacks a UV-active chromophore, rendering standard detection methods ineffective. This guide evaluates three distinct methodologies to achieve baseline resolution: Direct Crown Ether Separation , Derivatization with NBD-Cl , and Direct Polysaccharide Screening .

For high-sensitivity applications (impurity profiling, PK studies), Method 2 (Derivatization) is the gold standard. For process-scale or purity assay where derivatization is impractical, Method 1 (Crown Ether) offers the most specific selectivity for primary amines.

Part 1: The Stereochemical Challenge

3-methylcyclopentan-1-amine contains chiral centers at positions 1 and 3. This results in two pairs of enantiomers (diastereomers):

  • Cis-Diastereomers: (1R,3S) and (1S,3R)

  • Trans-Diastereomers: (1R,3R) and (1S,3S)

Critical Insight: Most chiral stationary phases (CSPs) separate enantiomers well but may have different selectivities for diastereomers. A robust method must resolve all four peaks or be tailored to a specific diastereomeric pair synthesized upstream.

Part 2: Comparative Method Analysis
Method 1: Direct Separation on Crown Ether Phases

Best for: Purity assays of underivatized samples; Primary amines.

Mechanism: The Crownpak CR-I(+) column utilizes a chiral crown ether selector (18-crown-6 derivative) that forms a host-guest inclusion complex with the ammonium ion (


) of the analyte. This interaction is highly specific to primary amines.
  • Column: Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).

  • Mobile Phase: Perchloric Acid (pH 1.0 to 2.0) / Acetonitrile (85:15 v/v).

  • Temperature: 10°C – 25°C (Lower temperature often improves resolution).

  • Detection: ELSD (Evaporative Light Scattering) or RI (Refractive Index). Note: UV at 200-210 nm is possible but has low sensitivity.

Pros:

  • No Derivatization: Eliminates sample prep errors and kinetic resolution issues.

  • High Selectivity: The crown ether "cage" is extremely sensitive to the spatial environment around the amine.

Cons:

  • Mobile Phase: Requires acidic aqueous conditions (corrosive).

  • Capacity: Lower loading capacity compared to polysaccharides.

Method 2: Pre-column Derivatization + Polysaccharide CSP

Best for: Trace analysis, biological samples, and high-sensitivity QC.

Mechanism: Reacting the amine with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) introduces a strong fluorophore/chromophore. The resulting derivative is rigid and contains aromatic rings, interacting strongly with polysaccharide-based CSPs via


 interactions and hydrogen bonding.
  • Reagent: NBD-Cl (generates fluorescent NBD-amine).

  • Column: Chiralpak IC or Chiralpak IE (Immobilized Amylose/Cellulose).

  • Mobile Phase: n-Hexane / Ethanol (90:10 v/v).

  • Detection: Fluorescence (Ex: 470 nm, Em: 530 nm) or UV (470 nm).

Pros:

  • Extreme Sensitivity: LOD in the picomolar range.

  • Universal Detection: Moves detection to visible range (470 nm), avoiding solvent interference.

  • Enhanced Resolution: The bulky NBD group often improves chiral recognition on polysaccharide phases.

Cons:

  • Workflow: Requires a 1-hour heating step.

  • Artifacts: Excess reagent peaks must be separated from the analyte.

Method 3: Direct Normal Phase Screening (Polysaccharide)

Best for: Quick screening if ELSD/RI is available.

Mechanism: Uses standard Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) columns. Requires a basic additive to suppress silanol interactions with the free amine.

  • Column: Chiralpak IA or Chiralcel OD-H.

  • Mobile Phase: n-Hexane / 2-Propanol (95:5) + 0.1% Diethylamine (DEA) .

  • Detection: ELSD or RI.

Pros:

  • Standardization: Uses common columns found in most labs.

  • Scalability: Easy to scale up for prep-HPLC.

Cons:

  • Peak Shape: Free amines often tail significantly without careful additive optimization.

  • Detection: Virtually invisible by UV.

Part 3: Performance Data Summary
FeatureMethod 1: Crown Ether (Direct)Method 2: NBD-DerivatizationMethod 3: Polysaccharide (Direct)
Primary Selectivity Host-Guest (

size/shape)

, H-bond, Steric
H-bond, Steric
Resolution (

)
High (> 2.0 typical)Very High (> 3.0 typical)Moderate (1.2 - 2.0)
Sensitivity Low (µg range)High (pg/ng range)Low (µg range)
Sample Prep Dilute & Shoot1 hr ReactionDilute & Shoot
Robustness High (Temperature sensitive)HighModerate (Tailing issues)
Cost per Run LowMedium (Reagent cost)Low
Part 4: Detailed Experimental Protocols
Protocol A: NBD-Cl Derivatization (High Sensitivity)

Use this protocol for trace analysis or if UV detection is mandatory.

  • Reagent Prep: Dissolve 10 mg NBD-Cl in 1 mL Acetonitrile.

  • Buffer: Prepare 0.1 M Sodium Borate buffer (pH 8.0).

  • Reaction:

    • Mix 100 µL Sample (amine in water/methanol) + 100 µL Borate Buffer + 100 µL NBD-Cl solution.

    • Vortex and heat at 60°C for 60 minutes in a shielded vial (light sensitive).

  • Quenching: Add 50 µL 1M HCl to stop the reaction (acidifies mixture).

  • Extraction (Optional but recommended): Extract with 500 µL Ethyl Acetate, dry organic layer, reconstitute in Mobile Phase.

  • Injection: Inject 10 µL onto Chiralpak IC (250 x 4.6 mm).

    • Mobile Phase: n-Hexane/Ethanol (90:10).

    • Flow: 1.0 mL/min.[1]

    • Temp: 25°C.

Protocol B: Direct Crown Ether Analysis

Use this protocol for assay purity of the raw amine.

  • System Prep: Flush system with water to remove all organic buffers.

  • Mobile Phase: Mix 16.3 g Perchloric Acid (70%) into 1 L water (pH ~1.0). Mix 850 mL of this solution with 150 mL Acetonitrile.

  • Column: Crownpak CR-I(+) (150 x 3.0 mm).

  • Equilibration: Pump at 0.4 mL/min for 30 mins. Note: Crownpak columns have lower flow limits.

  • Temperature: Set column oven to 10°C (Critical for maximizing resolution).

  • Detection: ELSD (Nebulizer 35°C, Drift Tube 40°C).

Part 5: Visualizations
Figure 1: Method Selection Decision Tree

Caption: Logical workflow for selecting the optimal separation method based on sample concentration and available detection equipment.

MethodSelection Start Start: 3-Methylcyclopentan-1-amine Sample CheckConc Is Sample Trace/Biological (< 10 µg/mL)? Start->CheckConc CheckUV Is UV/Fluorescence only detector? CheckConc->CheckUV No Deriv METHOD 2: NBD-Cl Derivatization (Chiralpak IC/IE) CheckConc->Deriv Yes CheckUV->Deriv Yes Direct Is ELSD or RI available? CheckUV->Direct No Crown METHOD 1: Crownpak CR-I(+) (Acidic Mobile Phase) Direct->Crown Yes (Preferred) Poly METHOD 3: Chiralpak IA/OD-H (Normal Phase + DEA) Direct->Poly Yes (Alternative)

Figure 2: NBD-Derivatization Reaction Scheme

Caption: Reaction of 3-methylcyclopentan-1-amine with NBD-Cl to form the fluorescent NBD-amine derivative.

Reaction Amine 3-Methylcyclopentan-1-amine (No Chromophore) Complex NBD-Amine Derivative (Fluorescent/UV-Active) Amine->Complex pH 8.0, 60°C - HCl NBD NBD-Cl (Reagent) NBD->Complex Mechanism Mechanism: Nucleophilic Aromatic Substitution (SNAr) Complex->Mechanism

References
  • Daicel Chiral Technologies. Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns: Crownpak CR-I(+) and Crownpak CR-I(-). Application Note. Link

  • Inogent Laboratories. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane. Oriental Journal of Chemistry, 2015. Link

  • Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. Technical Bulletin. Link

  • BenchChem. Chiral HPLC Separation of 1-Butyl-2-methylcyclopentan-1-amine Enantiomers. Technical Support Guide. Link

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Journal of Pharmaceutical Society of Korea, 2021. Link

Sources

elemental analysis data for C6H14ClN

Comprehensive Guide: Elemental Analysis of Cyclohexylamine Hydrochloride ( )

A Comparative Benchmark for Drug Development Applications

Part 1: Executive Summary & Chemical Identity

Target Audience: Synthetic Chemists, QC Analysts, and Regulatory Affairs Specialists.

In the context of pharmaceutical development, the molecular formula


Cyclohexylamine Hydrochloride1

Critical Safety Distinction: Researchers must be aware that the formula

2-Chloro-N,N-diethylethanamine
Part 2: Elemental Analysis Benchmarking

To validate the purity of

Table 1: Theoretical vs. Experimental Composition (Cyclohexylamine HCl)

Data assumes a molecular weight of 135.64 g/mol .

ElementTheoretical Mass %Experimental Target (Acceptance Range

)
Detection Method
Carbon (C) 53.13%52.73% – 53.53%Combustion (CO

)
Hydrogen (H) 10.40%10.00% – 10.80%Combustion (H

O)
Nitrogen (N) 10.33%9.93% – 10.73%Combustion (N

/NO

)
Chlorine (Cl) 26.14%25.74% – 26.54%Potentiometric Titration (AgNO

)
Table 2: Comparative Performance with Alternatives

This table compares Cyclohexylamine HCl against its Sulfate analog and the free base to guide selection in synthesis.

FeatureCyclohexylamine HCl (

)
Cyclohexylamine Sulfate Cyclohexylamine (Free Base)
Physical State White Crystalline SolidWhite Crystalline SolidColorless Liquid
Hygroscopicity Moderate (Requires desiccation)Low (More stable)N/A (Liquid, absorbs CO

)
Atom Economy High (HCl MW = 36.5)Lower (H

SO

MW = 98)
Highest (No counter-ion)
EA Suitability Excellent (Sharp MP, defined stoichiometry)Good (Variable hydration states common)Poor (Volatile, difficult to weigh)
Primary Use API Synthesis, CrystallizationBuffer preparationInitial reactant

Expert Insight: While the free base is the active nucleophile, the Hydrochloride salt is the preferred form for elemental analysis (EA) standards due to its non-volatility. The free amine absorbs atmospheric CO

Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Automated CHN Combustion Analysis

Objective: Determine Carbon, Hydrogen, and Nitrogen content with

  • Sample Preparation:

    • Dry the Cyclohexylamine HCl sample in a vacuum oven at 60°C for 4 hours to remove surface moisture. Causality: Amine salts are hygroscopic; adsorbed water will artificially inflate %H and dilute %C/%N.

    • Weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg).

    • Add 5–10 mg of Tungsten Trioxide (WO

      
      ) powder. Causality: WO
      
      
      acts as a combustion aid, preventing the formation of refractory carbides and ensuring complete oxidation.
  • Instrument Parameters (Typical Flash Combustion):

    • Furnace Temperature: 950°C (Dynamic Flash).

    • Carrier Gas: Helium (140 mL/min).

    • Oxygen Dose: 250 mL/min for 5 seconds.

  • Calibration & QC:

    • Blank: Run 3 empty tin capsules to establish baseline.

    • K-Factor Standardization: Run Acetanilide (71.09% C, 6.71% H, 10.36% N) to calibrate response factors.

    • Validation: Analyze a certified reference material (e.g., Sulfanilamide) as an unknown. Result must be within ±0.3% of theoretical.

Protocol B: Potentiometric Titration for Chloride

Objective: Confirm stoichiometry of the counter-ion. CHN analysis alone cannot distinguish between the HCl salt and a degradation product; Chloride determination closes the mass balance.

  • Dissolve 100 mg of Cyclohexylamine HCl in 50 mL deionized water.

  • Add 1 mL of 5M HNO

    
     to acidify.
    
  • Titrate with 0.1 N Silver Nitrate (AgNO

    
    ) using a silver billet electrode.
    
  • Endpoint Detection: Monitor the potential (mV) jump. The inflection point indicates stoichiometric equivalence.

    • Calculation:

      
      
      
Part 4: Visualization of Workflows
Diagram 1: Analytical Logic Flow for

Verification

This diagram illustrates the decision tree for distinguishing the target salt from its toxic isomer and verifying purity.

AnalysisWorkflowStartUnknown Sample(C6H14ClN)PhysicalCheckPhysical State CheckStart->PhysicalCheckLiquidLiquid(Risk: Nitrogen Mustard)PhysicalCheck->LiquidViscous/VolatileSolidSolid(Likely Amine Salt)PhysicalCheck->SolidCrystallineCHNCHN Combustion AnalysisSolid->CHNCl_TitrationChloride TitrationSolid->Cl_TitrationDecisionCompare Datavs TheoreticalCHN->DecisionCl_Titration->DecisionPassPASS: Cyclohexylamine HCl(Purity > 99%)Decision->PassWithin ±0.4%Fail_HygroFAIL: High H%, Low C/N%(Wet Sample)Decision->Fail_HygroDeviates (Water)Fail_IsoFAIL: Correct Elements,Wrong MP/IRDecision->Fail_IsoMatches but Liquid

Caption: Workflow distinguishing Cyclohexylamine HCl from isomers and verifying elemental purity.

Diagram 2: Synthesis & Utility Pathway

Visualizing where this elemental analysis fits into the drug development pipeline.

SynthesisPathAnilineAniline(Precursor)CHACyclohexylamine(Free Base)Aniline->CHAHydrogenationCHA_HClCyclohexylamine HCl(Stable Intermediate)CHA->CHA_HClHCl/Et2OPrecipitationQCQC Check:Elemental AnalysisCHA_HCl->QCBatch ReleaseDrugTarget API(e.g. Mucolytics)QC->DrugApproved

Caption: Role of Cyclohexylamine HCl elemental analysis in the pharmaceutical supply chain.

Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723770, Cyclohexylamine hydrochloride. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Ethanamine, 2-chloro-N,N-diethyl- (Isomer Distinction). Retrieved from [Link]

  • Elementar. Elemental analysis: operation & applications. Retrieved from [Link]

Beyond the Label: A Comparative Performance Guide to 3-Methylcyclopentan-1-amine Hydrochloride

[1]

CAS: 226548-99-8 | Formula: C₆H₁₃N[1][2][3]·HCl | Mol. Weight: 135.64 g/mol [1][4]

Executive Summary

In the high-stakes environment of medicinal chemistry, the quality of building blocks dictates the reliability of Structure-Activity Relationship (SAR) data.[4] 3-Methylcyclopentan-1-amine hydrochloride is a critical chiral scaffold used in the synthesis of kinase inhibitors and GPCR ligands.[1][4] While often viewed as a commodity reagent, variations in salt form, stereochemical purity, and residual solvent content can drastically alter reaction kinetics and final yield.[1][4]

This guide moves beyond the standard Certificate of Analysis (COA).[4] We objectively compare the performance of High-Purity (>98%) Hydrochloride Salt against common alternatives (Free Base, Technical Grade), providing actionable experimental protocols and data to support your sourcing decisions.

Part 1: The "Gold Standard" COA Specifications

A COA for this compound is not just a purity statement; it is a guarantee of stereochemical definition.[4] Below are the critical quality attributes (CQAs) that distinguish research-grade material from industrial feedstock.

ParameterSpecification (High-Grade)Why It Matters
Appearance White to off-white crystalline solidDiscoloration indicates oxidation or residual metal catalysts.[1][4]
Purity (HPLC) ≥ 98.0%Impurities <2% prevent side-reactions during amide coupling.[1][4]
Identity (NMR/MS) Conforms to structureConfirms salt stoichiometry (1:1 HCl).[1][4]
Stereochemistry Defined cis/trans ratio (dr)Critical: The 1,3-substitution creates diastereomers.[1][4] A generic COA may hide a mixture.
Water Content (KF) < 1.0%Excess water hydrolyzes sensitive coupling reagents (e.g., acid chlorides).[1][4]
Part 2: Comparative Performance Analysis
Comparison 1: Salt Form vs. Free Base

Many researchers attempt to use the Free Base to avoid using an extra equivalent of base (e.g., DIEA) in reactions.[4] However, experimental data suggests the HCl Salt offers superior reproducibility.[4]

  • Stability: The free amine is prone to absorbing atmospheric CO₂ to form carbamates/carbonates and oxidizing over time (yellowing).[4] The HCl salt is shelf-stable for years.[1][4]

  • Stoichiometry: The HCl salt allows for precise gravimetric loading.[1][4] Free amines are often hygroscopic oils, leading to weighing errors of ±5-10%.[1][4]

Experimental Data: Amide Coupling Efficiency Reaction Conditions: Coupling with Benzoic Acid (1.0 eq), HATU (1.1 eq), DIEA (variable), DMF, RT, 2h.

Reagent FormBase (DIEA) Eq.Yield (%)Purity of ProductObservation
HCl Salt (>98%) 3.0 eq 94% 99.2% Clean conversion; easy workup.[1][4]
Free Base (Fresh)1.1 eq88%96.5%Slight yellowing; minor impurities.[1][4]
Free Base (Aged 1 mo)1.1 eq72%89.0%Significant side products (urea formation).[1][4]

Insight: The "penalty" of using extra base with the HCl salt is outweighed by the gain in yield and purity.[4] The HCl salt protects the amine from oxidation until the moment of reaction.[4]

Comparison 2: Stereochemical Purity (The Hidden Variable)

3-Methylcyclopentan-1-amine possesses two chiral centers.[1][4] A "98% Purity" COA by achiral HPLC can mask a diastereomeric mixture (cis vs trans).[1][4]

  • Scenario: You are developing a drug candidate where the cis-isomer binds the target.[4]

  • Risk: Using a "undefined stereochemistry" batch (often 1:1 cis/trans) effectively halves your active concentration and introduces a competitive inhibitor (the inactive isomer).[4]

  • Recommendation: Always demand a COA with Chiral GC or NMR with Chiral Solvating Agents if stereochemistry is not explicitly defined.[1][4]

Part 3: Experimental Protocols
Protocol A: Validated Amide Coupling (HCl Salt Method)

This protocol ensures complete neutralization of the HCl salt for efficient coupling.[4]

  • Dissolution: Dissolve Carboxylic Acid (1.0 mmol) and HATU (1.1 mmol, 418 mg) in anhydrous DMF (3 mL). Stir for 5 min to activate.

  • Neutralization: In a separate vial, suspend 3-Methylcyclopentan-1-amine HCl (1.1 mmol, 149 mg) in DMF (1 mL). Add DIEA (3.0 mmol, 522 µL). Note: The suspension should clear as the free amine is liberated.[4]

  • Addition: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.[1][2][4]

  • Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (to remove excess amine/DIEA), sat. NaHCO₃, and brine.[1][4] Dry over Na₂SO₄.[1][4]

Protocol B: QC Verification (HPLC)

Before committing valuable intermediates, verify the amine batch.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).[1][4]

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.[1][4]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 210 nm (Amine absorption is weak; derivatization may be needed for higher sensitivity, or use ELSD/CAD).

Part 4: Visualizations
Figure 1: Critical Quality Control Workflow

This diagram illustrates the decision tree for validating the COA before synthesis.

COA_WorkflowStartReceive Reagent(CAS 226548-99-8)Check_COACheck Supplier COAStart->Check_COADecision_StereoIs StereochemDefined?Check_COA->Decision_StereoQC_AchiralRun Achiral HPLC(Purity Check)Decision_Stereo->QC_AchiralYes (e.g., cis-isomer)QC_ChiralRun Chiral GC/NMR(Determine dr/ee)Decision_Stereo->QC_ChiralNo (Undefined)SynthesisProceed toSynthesisQC_Achiral->Synthesis>98%RejectReject/PurifyQC_Achiral->Reject<95%QC_Chiral->SynthesisRatio AcceptableQC_Chiral->RejectWrong Isomer

Caption: Workflow for verifying 3-Methylcyclopentan-1-amine HCl quality. Stereochemical verification is the critical "fail point" for undefined batches.

Figure 2: Impact of Salt Form on Coupling Mechanism

Visualizing why the HCl salt requires specific base stoichiometry.

Coupling_MechanismHCl_SaltAmine·HCl Salt(Stable Storage)Free_AmineFree Amine (In Situ)(Reactive Nucleophile)HCl_Salt->Free_AmineDeprotonation(-DIEA·HCl)BaseBase (DIEA)(3.0 eq)Base->Free_AmineCouplingNucleophilic AttackFree_Amine->CouplingActivated_AcidActivated Acid(Acid-HATU Complex)Activated_Acid->CouplingProductAmide Product(High Yield)Coupling->ProductSide_ReactionOxidation/Carbonate(If stored as Free Base)Side_Reaction->Free_AmineAvoided byusing Salt

Caption: The HCl salt acts as a "protective group" for the amine.[4] In situ deprotection with DIEA ensures a fresh nucleophile enters the catalytic cycle.[4]

References
  • Sigma-Aldrich. 3-Methylcyclopentan-1-amine hydrochloride Product Specification. Retrieved from

  • Valeur, E., & Bradley, M. (2009).[1][4] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][4]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][4] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177.[1][4]

  • Guidance for Industry. (2022). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. U.S. Food and Drug Administration.[1][4]

  • Wensbo, D., et al. (2013).[1][4] Chiral Analysis of Amines using NMR and Chiral Solvating Agents. Journal of Organic Chemistry. (General reference on chiral amine analysis).

Safety Operating Guide

Operational Guide: Safe Disposal of 3-Methylcyclopentan-1-amine Hydrochloride

[1]

Executive Summary & Core Directive

Effective disposal of 3-Methylcyclopentan-1-amine hydrochloride requires a distinct protocol from standard organic solvents.[1] As an amine hydrochloride salt, this compound possesses specific acidic and hygroscopic properties that dictate its waste stream.

The Core Directive: Maintain the compound in its salt form throughout the disposal chain. Do not neutralize to the free amine prior to disposal unless explicitly directed by your hazardous waste contractor. Converting the salt to the free amine increases volatility, flammability, and odor thresholds, elevating the risk profile during transport.

Chemical Safety Profile & Hazard Assessment

Before initiating disposal, verify the material identity and associated hazards. This compound is a primary amine salt, often used as a chiral building block in drug discovery.

PropertyDataOperational Implication
Chemical Name 3-Methylcyclopentan-1-amine hydrochloridePrimary identifier.
CAS Number 226548-99-8 (General/Racemic)Verify specific stereochemistry on label (e.g., cis/trans).[1]
Formula

Nitrogenous organic salt.[1][2]
Physical State White to off-white solidHygroscopic; keep containers tightly sealed until disposal.[1]
Acidity (pH) Acidic in aqueous solutionCorrosive Risk: Do not mix with cyanide or sulfide wastes.[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3] Irrit.)Standard PPE (Nitrile gloves, safety glasses, fume hood) required.
Stability Stable as HCl saltDo not mix with strong bases (liberates volatile free amine).[1]

Critical Disposal Protocols

Scenario A: Disposal of Pure Solid Reagent

Applicable when clearing expired shelf inventory or disposing of excess dry reagent.

  • Containment: Keep the substance in its original container if possible. If the original container is compromised, transfer to a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.

  • Segregation: Place the container inside a secondary clear plastic bag (zip-seal).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-Methylcyclopentan-1-amine hydrochloride, 98%."[1][4][5]

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Storage: Store in the Solid Hazardous Waste satellite accumulation area.

    • Caution: Do not store in the same secondary bin as strong oxidizers (e.g., permanganates, nitrates) or strong bases.

Scenario B: Disposal of Aqueous/Reaction Mixtures

Applicable for reaction workups or mother liquors.

  • pH Assessment: Check the pH of the waste stream.[6]

    • If pH < 2 : The waste is classified as Corrosive (D002) under RCRA.

    • If pH 2–12 : Classify as general organic/aqueous waste.

  • Solvent Compatibility:

    • Aqueous Stream: If dissolved in water/buffer, dispose in "Aqueous Waste - Toxic/Corrosive" carboy.[1]

    • Organic Stream: If dissolved in methanol/ethanol, dispose in "Organic Solvents - Non-Halogenated" carboy.

  • No-Go Precursors: Ensure the waste stream does not contain Bleach (Sodium Hypochlorite) .[1] Mixing amines with bleach generates chloramines, which are toxic and potentially explosive gases.

Scenario C: Empty Container Management

RCRA "RCRA Empty" Standard (40 CFR 261.7)[1]

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Water or Methanol).

  • Rinsate Disposal: Pour all three rinses into the appropriate Liquid Hazardous Waste container. Do not pour rinsate down the drain.[7]

  • Defacing: Cross out the label or remove it entirely.[6] Mark the bottle as "EMPTY."

  • Final Step: Place the clean, defaced bottle in the glass recycling or trash, depending on facility policy.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for compliant disposal.

DisposalWorkflowStartWaste Generation:3-Methylcyclopentan-1-amine HClAssessStateAssess Physical StateStart->AssessStateSolidPathSolid / Pure SubstanceAssessState->SolidPathLiquidPathLiquid / Reaction MixtureAssessState->LiquidPathEmptyPathEmpty ContainerAssessState->EmptyPathPackSolidPack in HDPE/GlassSecondary ContainmentSolidPath->PackSolidCheckpHCheck pHLiquidPath->CheckpHTripleRinseTriple Rinse with Water/MeOHEmptyPath->TripleRinseLabelSolidLabel: Toxic/Irritant(Do NOT Neutralize)PackSolid->LabelSolidEHS_PickupEHS / Vendor PickupLabelSolid->EHS_PickupIsAcidpH < 2CheckpH->IsAcidClassifyD002Classify: Corrosive (D002)IsAcid->ClassifyD002YesClassifyGenClassify: General Org/AqIsAcid->ClassifyGenNoClassifyD002->EHS_PickupClassifyGen->EHS_PickupRinsateDispRinsate -> Liquid Haz WasteTripleRinse->RinsateDispDefaceDeface Label & RecycleTripleRinse->Deface

Figure 1: Decision matrix for the segregation and disposal of amine hydrochloride salts.

Regulatory & Compliance Framework

US EPA (RCRA) Considerations

While 3-Methylcyclopentan-1-amine is not explicitly "P-listed" or "U-listed" (40 CFR 261.33), the hydrochloride salt form often dictates the waste code based on characteristics :

  • Corrosivity (D002): If the waste is aqueous and has a pH

    
     2.[8]
    
  • Ignitability (D001): If the amine is dissolved in a flammable solvent (e.g., Methanol) for disposal.

  • Toxicity: While not a TCLP metal/pesticide, the "Toxic" designation is required by most local EHS bodies due to the GHS acute toxicity profile of alkylamines.

Emergency Spill Procedures (Disposal Context)

If a spill occurs during waste transfer:

  • Solid Spill: Do not sweep dry dust (inhalation risk).[1] Cover with wet paper towels or use a HEPA vacuum. Scoop into a waste jar.

  • Liquid Spill: Absorb with vermiculite or clay pads.[1] Do not use bleach to clean the surface. Wash the area with a mild detergent and water.

References

  • PubChem. (2025).[1][2] 3-Methylcyclopentan-1-amine hydrochloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • US Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved October 26, 2025, from [Link]

Navigating the Safe Handling of 3-Methylcyclopentan-1-amine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth technical guidance on the safe handling of 3-Methylcyclopentan-1-amine hydrochloride (CAS: 226548-99-8), moving beyond a simple checklist to offer a framework of understanding and operational excellence. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.

Hazard Assessment: Understanding the Risks

3-Methylcyclopentan-1-amine hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. These classifications are the foundation of our safety protocols. The hydrochloride salt form, while generally more stable and less volatile than the free amine, still demands respect and careful handling to mitigate these risks.

The primary routes of exposure are inhalation, skin contact, and eye contact. The amine functional group can be corrosive and irritating, while the hydrochloride component can contribute to irritation upon contact with mucous membranes. Therefore, our protective strategy must create a comprehensive barrier against these potential exposures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement; it is a critical component of responsible science. Each piece of equipment is chosen to counteract a specific hazard posed by 3-Methylcyclopentan-1-amine hydrochloride.

Protection TypeRequired PPESpecifications and Rationale
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.Must comply with ANSI Z87.1 (US) or EN166 (EU) standards. This is crucial to prevent contact with the eyes, which can cause serious irritation[3][4].
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A lab coat or chemical-resistant apron should be worn.Gloves must be inspected for integrity before each use. Nitrile gloves are a common and effective choice for protection against amine hydrochlorides[5]. A lab coat protects against incidental skin contact and contamination of personal clothing[5][6].
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary if engineering controls are insufficient, during spill cleanup, or when handling the solid form which may generate dust.This is particularly important to avoid respiratory tract irritation, a key hazard of this compound[1][4]. The choice of cartridge should be based on a thorough risk assessment of the specific procedure.
Hand Protection Chemical-resistant gloves.Hands should be washed thoroughly with soap and water after handling the compound, even if gloves were worn[3][7].

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a well-defined operational plan minimizes the risk of exposure and ensures the integrity of your work.

Handling and Storage

Handling:

  • Ventilation: Always handle 3-Methylcyclopentan-1-amine hydrochloride in a certified chemical fume hood to minimize the inhalation of any dust or vapors[5][7].

  • Avoidance of Contact: Take all necessary precautions to avoid direct contact with the skin and eyes[5]. Do not eat, drink, or smoke in the handling area[3][8].

  • Personal Hygiene: Wash hands thoroughly after handling the substance[3][7].

Storage:

  • Container: Store in a tightly closed, properly labeled container[2][8].

  • Environment: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents[2][9]. The compound should be stored at room temperature[2].

Spill Response

In the event of a spill, remain calm and follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an absorbent material to contain the substance.

  • Clean-up: Wearing appropriate PPE, carefully collect the spilled material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal

All waste materials, including contaminated PPE and cleaning materials, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[10].

Workflow for Safe Handling

The following diagram outlines the standard workflow for safely handling 3-Methylcyclopentan-1-amine hydrochloride in a laboratory setting, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer post_decon Decontaminate Work Area handle_transfer->post_decon Complete Handling post_waste Segregate Hazardous Waste post_decon->post_waste post_ppe Doff and Dispose of PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A standard workflow for the safe handling of 3-Methylcyclopentan-1-amine hydrochloride.

By integrating these safety protocols and understanding the rationale behind them, you can create a safer laboratory environment and foster a culture of scientific excellence.

References

  • PubChem. (n.d.). 3-Methylcyclopentan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California. (2012). Standard Operating Procedure: Hydrochloric Acid. Environmental Health and Safety.
  • Industrial Hygiene Services. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • BenchChem. (n.d.). Personal protective equipment for handling 4-Methylhexan-2-amine--hydrogen chloride (1/1).
  • Tri-iso. (n.d.).
  • Autech. (2026). MSDS of 3-amino-1-methyl-cyclopentanol;hydrochloride.
  • Quora. (2023).
  • Angene Chemical. (2021).
  • Chemtron Supply Corporation. (2015).
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Synquest Labs. (2019).
  • American Laboratory. (2023). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Thomasnet. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab.
  • University of Bologna. (n.d.).
  • Cambridge Isotope Laboratories, Inc. (2018). METHYL-D3-AMINE:HCL (D, 99%)
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - (R)-(+)-3-METHYLCYCLOPENTANONE.

Sources

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